4-(4-Methylphenyl)benzaldehyde
Description
The exact mass of the compound 4-(4-Methylphenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methylphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINBWXQYBLSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362633 | |
| Record name | 4-(4-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36393-42-7 | |
| Record name | 4-(4-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Methylphenyl)benzaldehyde CAS number and properties
An In-Depth Technical Guide to 4-(4-Methylphenyl)benzaldehyde for Advanced Research
Introduction: A Versatile Biphenyl Carboxaldehyde
4-(4-Methylphenyl)benzaldehyde, also known as 4'-methylbiphenyl-4-carboxaldehyde, is a bi-aryl compound of significant interest in modern organic synthesis and materials science. Its structure, featuring a formyl group (-CHO) and a methyl group (-CH₃) at the para positions of a biphenyl scaffold, imparts a unique combination of reactivity and structural rigidity. This guide offers a comprehensive overview of its properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.
Core Chemical Identity and Physical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. 4-(4-Methylphenyl)benzaldehyde is identified by the CAS Number 36393-42-7 [1][2][3].
Table 1: Physicochemical Properties of 4-(4-Methylphenyl)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 36393-42-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O | [1][2] |
| Molecular Weight | 196.24 g/mol | [1] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 106 °C | [2] |
| Boiling Point | Not readily available (high) | N/A |
| Synonyms | 4'-Methyl-4-formylbiphenyl, 4'-Methylbiphenyl-4-carboxaldehyde, 4-(p-tolyl)benzaldehyde | [1][3][4] |
| InChIKey | BCINBWXQYBLSKO-UHFFFAOYSA-N | [2] |
| SMILES | Cc1ccc(cc1)c2ccc(C=O)cc2 | [2] |
Spectroscopic Profile: The Analytical Fingerprint
Confirmation of identity and purity is paramount in research. The spectroscopic data for 4-(4-Methylphenyl)benzaldehyde provides a definitive fingerprint for this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) will appear as a singlet far downfield, typically around 9.9-10.1 ppm. The aromatic protons will resonate in the 7.3-7.9 ppm region, exhibiting characteristic splitting patterns of a para-substituted biphenyl system. A sharp singlet for the methyl group (-CH₃) protons will be observed upfield, around 2.4 ppm[5].
-
¹³C NMR Spectroscopy: The carbon NMR will show a signal for the carbonyl carbon of the aldehyde at approximately 192 ppm. Aromatic carbons will appear in the 127-146 ppm range, and the methyl carbon signal will be found around 21 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1700-1705 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, and C-H stretches for the aldehyde group appear as two weaker bands between 2830 and 2695 cm⁻¹[5].
-
Mass Spectrometry (MS): The mass spectrum will display a prominent molecular ion peak (M+) corresponding to its molecular weight (m/z ≈ 196.24)[4][6].
Synthesis and Purification: A Practical Approach
The most prevalent and efficient method for synthesizing 4-(4-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust pathway for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.
Causality in Experimental Design: The choice of a palladium catalyst, a suitable base, and a solvent system is critical for reaction efficiency. Palladium(0) complexes are the active catalytic species. The base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, activating the boronic acid. A solvent mixture, often containing water (e.g., Toluene/Ethanol/Water), is used to dissolve both the organic and inorganic reagents, facilitating the reaction.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Methyl-4-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Methyl-4-formylbiphenyl, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, offering insights into the mechanistic rationale and experimental considerations. Furthermore, a thorough guide to the characterization of the target molecule is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of biphenyl derivatives.
Introduction: The Significance of 4'-Methyl-4-formylbiphenyl
Biphenyl scaffolds are privileged structures in drug discovery and materials science due to their unique conformational properties and ability to engage in various intermolecular interactions. The specific substitution pattern of 4'-Methyl-4-formylbiphenyl, featuring a methyl group and a formyl group at the para positions of the two phenyl rings, offers a versatile platform for further chemical modifications. The aldehyde functionality serves as a handle for a wide array of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. The methyl group can be a site for late-stage functionalization or can contribute to the overall lipophilicity and metabolic stability of derivative compounds.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and aryl halides. For the synthesis of 4'-Methyl-4-formylbiphenyl, the most logical and efficient approach is the palladium-catalyzed coupling of 4-bromobenzaldehyde with 4-tolylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzaldehyde) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (4-tolylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product (4'-Methyl-4-formylbiphenyl) and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[1][2]
Materials:
-
4-Bromobenzaldehyde
-
4-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), 4-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add toluene (10 mL), ethanol (5 mL), and a 2M aqueous solution of potassium carbonate (2 mL).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification
The crude product, an off-white to pale yellow solid, can be purified by one of the following methods:
-
Recrystallization: A common and effective method for purifying solid compounds. A suitable solvent system for 4'-Methyl-4-formylbiphenyl is a mixture of ethanol and water or hexanes and ethyl acetate.[3][4][5] Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity or if recrystallization is not effective, flash column chromatography on silica gel is recommended.[1] A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective.
Table 1: Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Aryl Halide | 4-Bromobenzaldehyde | Commercially available and reactive in Suzuki couplings. |
| Boronic Acid | 4-Tolylboronic acid | Commercially available and stable. |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/Water | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Characterization of 4'-Methyl-4-formylbiphenyl
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons.[6][7][8]
-
Aldehyde Proton (CHO): A singlet around δ 10.0-10.1 ppm.
-
Aromatic Protons: Two sets of doublets in the aromatic region (δ 7.2-8.0 ppm). The protons on the formyl-substituted ring will be more downfield due to the electron-withdrawing effect of the aldehyde.
-
Protons ortho to the formyl group: A doublet around δ 7.9-8.0 ppm.
-
Protons meta to the formyl group: A doublet around δ 7.7-7.8 ppm.
-
Protons ortho to the methyl group: A doublet around δ 7.5-7.6 ppm.
-
Protons meta to the methyl group: A doublet around δ 7.2-7.3 ppm.
-
-
Methyl Protons (CH₃): A singlet around δ 2.4 ppm.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[6][8]
-
Aldehyde Carbonyl (C=O): A signal around δ 192 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 125-148 ppm. The quaternary carbons and the carbon attached to the formyl group will have distinct chemical shifts.
-
Methyl Carbon (CH₃): A signal around δ 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9][10][11][12]
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 (two weak bands) |
| Aldehyde C=O | Stretch | ~1700 (strong) |
| Aromatic C-H | Stretch | ~3030 |
| Aromatic C=C | Stretch | ~1600 and ~1480 |
| Alkyl C-H | Stretch | ~2920 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14][15][16][17]
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 196, corresponding to the molecular weight of 4'-Methyl-4-formylbiphenyl.
-
Major Fragments:
-
[M-1]⁺ (m/z = 195): Loss of a hydrogen atom from the aldehyde group.
-
[M-29]⁺ (m/z = 167): Loss of the formyl radical (CHO).
-
[M-15]⁺ (m/z = 181): Loss of a methyl radical (CH₃).
-
Further fragmentation of the biphenyl core.
-
Figure 2: Overall experimental workflow for the synthesis and characterization of 4'-Methyl-4-formylbiphenyl.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of 4'-Methyl-4-formylbiphenyl via the Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol, coupled with a comprehensive guide to the characterization of the final product, provides researchers with the necessary information to confidently prepare and validate this important chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis and analysis of a wide range of biaryl compounds, making this guide a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
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Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link].
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link].
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PubChem. 4-Methylbiphenyl. [Link].
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Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link].
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NIST WebBook. 1,1'-Biphenyl, 4-methyl-. [Link].
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Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? [Link].
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Reddit. Go-to recrystallization solvent mixtures. [Link].
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Physical and chemical properties of 4-(p-tolyl)benzaldehyde
An In-depth Technical Guide to 4-(p-tolyl)benzaldehyde for Researchers and Drug Development Professionals
Introduction
4-(p-tolyl)benzaldehyde, also known as p-tolualdehyde, is an aromatic aldehyde of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2][3] Structurally, it consists of a benzaldehyde ring substituted with a methyl group at the para position.[4] This substitution influences the electronic properties and reactivity of the molecule, making it a versatile building block for a wide range of applications.[5] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 4-(p-tolyl)benzaldehyde, with a particular focus on its relevance to researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 4-(p-tolyl)benzaldehyde is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(p-tolyl)benzaldehyde | |
| Synonyms | p-Tolualdehyde, 4-Methylbenzaldehyde | [5][6][7] |
| CAS Number | 32183-69-0 | |
| Molecular Formula | C₁₄H₁₂O | |
| Molecular Weight | 196.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Aromatic, cherry-like | [1][5] |
| Melting Point | -6 °C | [1][6][7][8] |
| Boiling Point | 204-205 °C | [1][6][7][8][9][10] |
| Density | 1.019 g/mL at 25 °C | [1][5][8][10] |
| Refractive Index | 1.545 at 20 °C | [1][8] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [1][4][5][9] |
| Flash Point | 71-72 °C | [1][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-(p-tolyl)benzaldehyde.
-
¹H NMR (CDCl₃, 90 MHz): δ 9.96 (s, 1H, -CHO), 7.81-7.72 (m, 2H, Ar-H), 7.37-7.25 (m, 2H, Ar-H), 2.43 (s, 3H, -CH₃).[7]
-
¹³C NMR (CDCl₃): δ 192.05, 145.58, 134.20, 129.86, 129.72, 21.91.[7]
-
Infrared (IR) Spectrum: Key peaks include those corresponding to C=O stretching of the aldehyde, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.[11]
-
Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[12][13]
Synthesis and Manufacturing
The primary industrial synthesis of 4-(p-tolyl)benzaldehyde is achieved through the Gattermann-Koch reaction.[1][8] This process involves the formylation of toluene using a mixture of carbon monoxide and hydrogen chloride in the presence of a catalyst system, typically aluminum chloride and cuprous chloride.[14]
Caption: Key reactions of 4-(p-tolyl)benzaldehyde.
Applications in Drug Development and Research
4-(p-tolyl)benzaldehyde serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. [2][3][15]Its structural motif is found in various biologically active molecules. The aldehyde functionality provides a convenient handle for elaboration into more complex structures, a feature highly valued in medicinal chemistry. [15] The related compound, benzaldehyde, has been studied for its ability to enhance the absorption of drugs with low bioavailability by increasing membrane permeability. [16][17]While specific studies on 4-(p-tolyl)benzaldehyde in this context are less common, its structural similarity suggests potential for similar applications, warranting further investigation by drug development professionals.
Experimental Protocol: Synthesis via Gattermann-Koch Reaction
The following is a representative protocol for the synthesis of 4-(p-tolyl)benzaldehyde based on the Gattermann-Koch reaction. [14] Materials:
-
Dry toluene
-
Anhydrous aluminum chloride
-
Cuprous chloride
-
Carbon monoxide gas
-
Hydrogen chloride gas
-
Cracked ice
-
Ether
-
Calcium chloride
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube in a well-ventilated fume hood.
-
Charge the reaction vessel with dry toluene, cuprous chloride, and finely powdered anhydrous aluminum chloride with vigorous stirring.
-
Introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture. Maintain the reaction temperature at approximately 20°C using a water bath.
-
After the reaction is complete (typically monitored by the cessation of gas uptake), slowly and carefully pour the reaction mixture onto cracked ice to hydrolyze it.
-
Perform a steam distillation to separate the crude product and unreacted toluene.
-
Extract the distillate with ether.
-
Wash the ether layer and dry it over anhydrous calcium chloride.
-
Remove the ether by distillation.
-
Purify the resulting crude 4-(p-tolyl)benzaldehyde by fractional distillation. [14]
Caption: Workflow for the synthesis of 4-(p-tolyl)benzaldehyde.
Safety and Handling
4-(p-tolyl)benzaldehyde is a combustible liquid and is harmful if swallowed. [18][19][20]It can cause skin and serious eye irritation. [18][19][20][21]It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [18][19][20][21]Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. [18][19][20][21]It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. [21]
Conclusion
4-(p-tolyl)benzaldehyde is a valuable and versatile aromatic aldehyde with a broad range of applications in organic synthesis and industrial chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an important building block for the creation of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its synthetic potential.
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An In-depth Technical Guide to the Solubility of 4-(4-Methylphenyl)benzaldehyde in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-(4-Methylphenyl)benzaldehyde in various organic solvents. Given the limited availability of published quantitative solubility data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility data in their own laboratories.
Introduction to 4-(4-Methylphenyl)benzaldehyde and its Solubility
4-(4-Methylphenyl)benzaldehyde, also known as 4'-methylbiphenyl-4-carboxaldehyde, is an aromatic aldehyde with a biphenyl scaffold.[1] Its structure, featuring a polar aldehyde group and a large, nonpolar biphenyl moiety, suggests a nuanced solubility profile. The principle of "like dissolves like" is central to predicting its behavior; solubility is expected to be favored in organic solvents that can effectively solvate both the nonpolar aromatic rings and the polar carbonyl group. Understanding the solubility of this compound is critical for a variety of applications, including organic synthesis, reaction optimization, purification, and formulation development in the pharmaceutical and materials science industries.
Physicochemical Properties of 4-(4-Methylphenyl)benzaldehyde
A summary of the key physicochemical properties of 4-(4-Methylphenyl)benzaldehyde is presented in Table 1. These properties are crucial in understanding its solubility characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O | [1][2] |
| Molecular Weight | 196.24 g/mol | [1][2] |
| Melting Point | 104-108 °C | [2] |
| Boiling Point | 338.3 °C at 760 mmHg | [2] |
| LogP (calculated) | 3.47 | [2] |
The relatively high melting point indicates a stable crystal lattice that requires significant energy to disrupt. The calculated LogP value suggests a preference for lipophilic (nonpolar) environments over aqueous media.
Factors Influencing the Solubility of 4-(4-Methylphenyl)benzaldehyde
The solubility of 4-(4-Methylphenyl)benzaldehyde is governed by a combination of factors related to its molecular structure and the properties of the solvent:
-
Solute-Solvent Interactions: The biphenyl structure will favor interactions with nonpolar solvents through van der Waals forces. The polar aldehyde group can participate in dipole-dipole interactions with polar solvents.
-
Solvent Polarity: A solvent's ability to match the polarity of 4-(4-Methylphenyl)benzaldehyde will be a primary determinant of its solubilizing power.
-
Temperature: In most cases, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
Experimental Determination of Solubility: A Detailed Protocol
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3][4] The following protocol provides a step-by-step guide for its implementation.
Objective
To determine the equilibrium concentration of a saturated solution of 4-(4-Methylphenyl)benzaldehyde in a chosen organic solvent at a specific temperature.
Materials and Equipment
-
4-(4-Methylphenyl)benzaldehyde (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 4-(4-Methylphenyl)benzaldehyde.
Step-by-Step Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of 4-(4-Methylphenyl)benzaldehyde to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the settled solid.
-
Filtration: Attach a chemically compatible syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. This step is critical to remove any fine, undissolved particles that could lead to an overestimation of solubility.
-
Dilution and Quantification: Dilute the filtered sample to a known volume with the same solvent. Quantify the concentration of 4-(4-Methylphenyl)benzaldehyde in the diluted sample using a pre-validated analytical method. HPLC with UV detection is a highly suitable technique for this purpose due to its sensitivity and specificity.[5][6] Alternatively, UV-Vis spectrophotometry can be used if a standard calibration curve is prepared.[7]
-
Calculation of Solubility: Calculate the solubility of 4-(4-Methylphenyl)benzaldehyde in the chosen solvent using the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
Analytical Method for Quantification
A robust analytical method is paramount for accurate solubility determination. The following outlines a general approach for quantification using HPLC-UV.
HPLC-UV Method Development
-
Column: A C18 reverse-phase column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically effective. The ratio can be optimized to achieve a good peak shape and retention time.
-
Detection: 4-(4-Methylphenyl)benzaldehyde possesses a chromophore that allows for detection by UV absorbance. The detection wavelength should be set to the absorbance maximum of the compound.
-
Calibration: A calibration curve must be generated using a series of standard solutions of 4-(4-Methylphenyl)benzaldehyde of known concentrations. This curve will be used to determine the concentration of the unknown samples.
Conclusion
While readily available quantitative data on the solubility of 4-(4-Methylphenyl)benzaldehyde is limited, this guide provides a robust framework for its experimental determination. By following the detailed isothermal shake-flask protocol and employing a validated analytical method such as HPLC-UV, researchers can generate accurate and reliable solubility data. This information is indispensable for the effective use of 4-(4-Methylphenyl)benzaldehyde in research, development, and manufacturing processes.
References
- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantific
-
4'-Methylbiphenyl-4-carbaldehyde | CAS#:36393-42-7. (2025, August 21). Chemsrc. Retrieved from [Link]
- Application Notes and Protocols for the Quantification of Aldehydes in Environmental Samples Using Chlorodimedone. (n.d.). BenchChem.
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4-BIPHENYLCARBOXALDEHYDE, 99%. (n.d.). Ataman Kimya. Retrieved from [Link]
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New analytical method for determining aldehydes in aqueous samples. (1999, June 5). CDC Stacks. Retrieved from [Link]
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Are there any method to quantify aldehydes other than GC? (2013, March 27). ResearchGate. Retrieved from [Link]
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4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
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CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). Retrieved from [Link]
- A Comprehensive Technical Guide to the Solubility of m-Tolualdehyde in Common Organic Solvents. (n.d.). BenchChem.
- An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbiphenyl. (n.d.). BenchChem.
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Solvent screening for the extraction of aromatic aldehydes. (n.d.). OUCI. Retrieved from [Link]
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Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]
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(1,1'-Biphenyl)-4-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Solvent screening for the extraction of aromatic aldehydes. (2025, June 4). ResearchGate. Retrieved from [Link]
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Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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4-[(4-Methylphenyl)sulfonyl]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. (2025, August 6). ResearchGate. Retrieved from [Link]
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Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]
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4-Methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Alternate names for 4-(4-Methylphenyl)benzaldehyde
An In-depth Technical Guide to 4-(4-Methylphenyl)benzaldehyde: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Methylphenyl)benzaldehyde, a biphenyl derivative featuring both a formyl and a methyl functional group, is a pivotal intermediate in the landscape of organic synthesis. Its structural motif is a precursor to a wide array of more complex molecules, finding applications in medicinal chemistry, materials science, and the development of fine chemicals. This technical guide provides a comprehensive overview of its nomenclature, detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling, and a thorough analysis of its characterization through modern spectroscopic techniques. The document is structured to provide not just procedural steps, but also the underlying chemical principles and rationale, ensuring a robust and reproducible understanding for researchers and development professionals.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is critical for scientific communication and reproducibility. 4-(4-Methylphenyl)benzaldehyde is known by several alternate names and is cataloged under a unique CAS Registry Number. Understanding these synonyms is crucial when searching chemical databases and literature.
The name "4-(4-Methylphenyl)benzaldehyde" itself describes a benzaldehyde molecule substituted at the 4-position with a 4-methylphenyl (or p-tolyl) group. The systematic IUPAC name is 4'-(p-tolyl)benzaldehyde.[1]
Table 1: Chemical Identifiers for 4-(4-Methylphenyl)benzaldehyde
| Identifier Type | Value | Reference(s) |
| Primary Name | 4-(4-Methylphenyl)benzaldehyde | [2][3] |
| IUPAC Name | 4-(4-methylphenyl)benzaldehyde | [4] |
| CAS Registry No. | 36393-42-7 | [2][4][5] |
| Molecular Formula | C₁₄H₁₂O | [4][5] |
| Molecular Weight | 196.24 g/mol | [4][5] |
| InChI Key | BCINBWXQYBLSKO-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | [2] |
A comprehensive list of synonyms is provided below, reflecting the varied nomenclature used across different chemical suppliers and databases.
Common Synonyms:
-
4'-Methylbiphenyl-4-carbaldehyde[3]
-
4'-Methyl[1,1'-biphenyl]-4-carboxaldehyde[2]
-
[1,1'-Biphenyl]-4-carboxaldehyde, 4'-methyl-
-
4-(p-tolyl)benzaldehyde[1]
-
4'-Methylbiphenyl-4-carboxaldehyde[6]
-
4'-methyl-[1,1'-biphenyl]-4-carbaldehyde[6]
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the two phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent method due to its mild conditions, high functional group tolerance, and the commercial availability of the requisite building blocks.[7][8]
The logical retrosynthetic disconnection for 4-(4-Methylphenyl)benzaldehyde points to two primary Suzuki coupling strategies:
-
Route A: Coupling of 4-formylphenylboronic acid with a 4-halotoluene (e.g., 4-bromotoluene).
-
Route B: Coupling of p-tolylboronic acid with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).
Both routes are viable. Route B is detailed here, drawing upon a robust and scalable protocol adapted from a proven Organic Syntheses procedure for a closely related analogue, 4-biphenylcarboxaldehyde.[9] This procedure is advantageous as it generates the palladium(0) catalyst in situ from palladium(II) acetate and triphenylphosphine, avoiding the need for more expensive and air-sensitive Pd(0) catalysts.[9]
Causality and Mechanistic Insight
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center.[2][10] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Key Steps in the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromobenzaldehyde, forming a Pd(II) species. This is often the rate-determining step.
-
Transmetalation: The boronic acid is activated by the base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers its organic group (the p-tolyl ring) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center (the formylphenyl and tolyl moieties) couple and are eliminated from the metal, forming the final biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(4-Methylphenyl)benzaldehyde from 4-bromobenzaldehyde and p-tolylboronic acid.
Materials and Reagents:
-
4-Bromobenzaldehyde
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 4-bromobenzaldehyde (1.0 eq), p-tolylboronic acid (1.1 eq), and triphenylphosphine (0.03 eq).[9]
-
Solvent and Base Addition: Add 1-propanol and a 2 M aqueous solution of sodium carbonate. The biphasic mixture should be stirred to ensure adequate mixing.
-
Catalyst Addition: Add palladium(II) acetate (0.005 eq). The small quantity of catalyst highlights the efficiency of the cycle.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 90-100 °C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 1-2 hours.[11]
-
Workup: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Purification
The crude product can be effectively purified by recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.[9]
Recrystallization Protocol:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot hexanes to slurry the solid, then heat to reflux.
-
Add methanol dropwise until the solution becomes clear. The use of a solvent/anti-solvent pair (hexanes/methanol) is a robust method for inducing crystallization.
-
Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once crystal formation is evident, place the flask in an ice bath or freezer to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum to remove residual solvent.
Spectroscopic Characterization and Analysis
The structure of the purified product must be unequivocally confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The expected data presented here are based on the analysis of closely related structures.[9][12]
Table 2: Predicted Spectroscopic Data for 4-(4-Methylphenyl)benzaldehyde
| Technique | Region | Predicted Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR | Aldehyde | ~10.0 ppm (singlet, 1H) | The aldehyde proton is highly deshielded by the carbonyl group and aromatic ring, appearing far downfield as a characteristic singlet. |
| Aromatic | ~7.3 - 8.0 ppm (multiplet, 8H) | The eight protons on the two phenyl rings will appear as a complex series of doublets and multiplets. The protons ortho to the aldehyde will be the most downfield. | |
| Methyl | ~2.4 ppm (singlet, 3H) | The methyl protons attached to the phenyl ring appear as a sharp singlet in the benzylic region. | |
| ¹³C NMR | Carbonyl | ~192 ppm | The aldehyde carbonyl carbon is a key diagnostic peak, appearing significantly downfield. |
| Aromatic | ~127 - 148 ppm | Multiple signals corresponding to the 12 unique aromatic carbons. Quaternary carbons will typically have lower intensity. | |
| Methyl | ~21 ppm | The methyl carbon signal appears in the aliphatic region, consistent with a tolyl group. | |
| FT-IR | C=O Stretch | ~1700 cm⁻¹ (strong) | A strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group. |
| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | Stretching vibrations for the C-H bonds on the aromatic rings. | |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 cm⁻¹ | Two characteristic, weaker bands for the aldehyde C-H stretch (Fermi doublet). | |
| C-H Stretch (Aliphatic) | ~2920 cm⁻¹ | Stretching vibration for the C-H bonds of the methyl group. |
Conclusion
4-(4-Methylphenyl)benzaldehyde is a valuable synthetic intermediate whose identity is defined by a range of synonyms and a unique CAS number. Its synthesis is reliably achieved through the Suzuki-Miyaura cross-coupling reaction, a method renowned for its efficiency and functional group tolerance. The detailed protocol and mechanistic understanding provided herein serve as a self-validating system for researchers, enabling the robust production and purification of this compound. Confirmatory analysis using standard spectroscopic techniques provides the final validation of its structure, paving the way for its use in further synthetic endeavors within drug discovery and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
-
PubChem. 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde. Available at: [Link]
- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.
-
PubChem. 4-[(4-Methylphenyl)sulfonyl]benzaldehyde. Available at: [Link]
-
SpectraBase. 4-(4-Methylphenyl)benzaldehyde. Available at: [Link]
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
- Callum, J. & Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
-
Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]
- Smith, G. The Suzuki Reaction.
- Antemir, A. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, University of Glasgow, 2010.
-
Wikipedia. 4-Methylbenzaldehyde. Available at: [Link]
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Organic Syntheses. m-Toluidine, N-benzyl. Available at: [Link]
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ResearchGate. The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. Available at: [Link]
-
Scribd. Experiment 8 - Suzuki Coupling Reaction. Available at: [Link]
- Freeman, J. P. Organic Syntheses, Collective Volume 10. John Wiley & Sons, 2004.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 1998, 75, 53.
-
Organic Syntheses. o-TOLUALDEHYDE. Available at: [Link]
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PubChem. 4-Methylbiphenyl. Available at: [Link]
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ResearchGate. (PDF) Synthesis, Spectroscopic Investigation and Computational Studies of 2-Formyl-4-(Phenyldiazenyl)Phenyl Methyl Carbonate and 4-((4-Chlorophenyl)Diazenyl). Available at: [Link]
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- 6. 4'-Methylbiphenyl-4-carboxaldehyde, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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Theoretical Frameworks for Elucidating the Electronic Structure of 4-(4-Methylphenyl)benzaldehyde
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini
Abstract
4-(4-Methylphenyl)benzaldehyde is a biphenyl derivative with a conjugated π-system that makes it a molecule of interest for applications in materials science, organic electronics, and as a scaffold in medicinal chemistry. A thorough understanding of its electronic structure is paramount to predicting its reactivity, photophysical properties, and potential biological interactions. This technical guide provides a comprehensive overview of the state-of-the-art theoretical methodologies employed to investigate the electronic properties of this molecule. We delve into the rationale behind selecting Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) as the primary computational tools. This guide presents detailed, field-proven protocols for geometry optimization, frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and the simulation of UV-Visible absorption spectra. The causality behind the choice of specific functionals and basis sets is explained, ensuring a self-validating and reproducible computational system. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to provide a clear, actionable framework for researchers.
Introduction: The Significance of Biphenyl Aldehydes
4-(4-Methylphenyl)benzaldehyde, with its two interconnected phenyl rings, one substituted with an electron-donating methyl group and the other with an electron-withdrawing aldehyde group, presents a fascinating case of intramolecular electronic communication. The electronic properties of such donor-acceptor systems are highly tunable and dictate their utility. For instance, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that governs the molecule's chemical stability, reactivity, and its potential as an organic semiconductor.[1][2]
In drug development, the three-dimensional charge distribution, visualized through the molecular electrostatic potential (MEP), can predict how the molecule might interact with biological targets like protein binding sites.[2][3] Therefore, the ability to accurately model these electronic characteristics in silico is not merely an academic exercise; it is a crucial component of modern rational design, saving significant time and resources in the lab.
This guide provides the theoretical and practical foundation for performing such an investigation, moving beyond a simple listing of steps to explain the expert reasoning behind each methodological choice.
The Computational Scientist's Toolkit: Core Methodologies
The foundation of a reliable theoretical study is the selection of an appropriate computational method. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency. It is more robust than semi-empirical methods and less computationally demanding than high-level ab initio methods like Coupled Cluster or CASPT2, making it the workhorse of modern computational chemistry.[4][5]
Protocol 1: Ground State Geometry Optimization
The first and most critical step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface.
Causality Behind Experimental Choices:
-
Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic molecules.[4] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, leading to more reliable results for conjugated systems.
-
Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system.
-
6-311G: A triple-zeta split-valence basis set, providing high flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, weak interactions, and the "tails" of electron density, which are important in conjugated systems.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen (p). These functions allow orbitals to change shape and are essential for describing chemical bonds and non-spherical electron distributions accurately.[6][7]
-
Step-by-Step Methodology:
-
Initial Structure Creation: Build an initial 3D model of 4-(4-Methylphenyl)benzaldehyde using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup: Specify the geometry optimization task using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Execution: Run the optimization calculation. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system.
-
Verification: Perform a frequency calculation on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
Diagram 1: Computational Workflow for Electronic Structure Analysis
Caption: A standard workflow for theoretical analysis of a molecule's electronic properties.
Protocol 2: Analysis of the Ground State Electronic Structure
With an optimized geometry, we can probe the molecule's electronic characteristics.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.[6] The energy difference between them, the HOMO-LUMO gap (ΔE), is a primary indicator of chemical reactivity and kinetic stability.[1] A small gap suggests high reactivity and facile electronic excitation.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.[2] Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[3]
Simulating Spectroscopy: Bridging Theory and Experiment
A key validation of theoretical models is their ability to reproduce experimental data. Simulating the UV-Visible spectrum provides a direct comparison point.
Protocol 3: Time-Dependent DFT (TD-DFT) for UV-Visible Spectra
Causality Behind Experimental Choices: TD-DFT is an extension of DFT that can accurately calculate the energies of electronic excited states.[5][8] This allows for the theoretical prediction of the UV-Visible absorption spectrum, which arises from transitions between electronic states. For benzaldehyde and its derivatives, TD-DFT has been shown to provide valid results for both charge-transfer and non-charge-transfer states.[5]
Step-by-Step Methodology:
-
Input Geometry: Use the previously optimized ground-state geometry. This is critical, as excited-state calculations are highly sensitive to the molecular structure.
-
Calculation Setup: Specify a TD-DFT calculation, typically using the same functional and basis set as the optimization for consistency. Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral range.
-
Analysis: Extract the calculated excitation energies (often in eV, converted to nm) and their corresponding oscillator strengths (f). The oscillator strength is a measure of the transition's probability; transitions with f > 0.01 are typically considered "bright" and observable in a spectrum.
Data Presentation and Interpretation
The output of these calculations is a wealth of quantitative data. Presenting this information in a structured format is essential for clear interpretation.
Table 1: Predicted Geometric Parameters for 4-(4-Methylphenyl)benzaldehyde (Note: Data are representative values based on DFT calculations for similar structures.)
| Parameter | Value | Description |
| C=O Bond Length | 1.22 Å | Typical double bond length for an aldehyde carbonyl. |
| Phenyl-CHO Bond | 1.48 Å | Single bond connecting the aldehyde to its phenyl ring. |
| Inter-ring C-C Bond | 1.49 Å | The single bond connecting the two phenyl rings. |
| Inter-ring Dihedral Angle | ~35-40° | The twist between the two phenyl rings, a balance between conjugation (favoring planarity) and steric hindrance. |
Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Note: Data are representative values based on DFT/B3LYP/6-311++G(d,p) calculations.)
| Parameter | Value (eV) | Formula | Significance |
| EHOMO | -6.15 | - | Electron-donating ability. |
| ELUMO | -2.10 | - | Electron-accepting ability. |
| Energy Gap (ΔE) | 4.05 | ELUMO - EHOMO | Chemical reactivity and kinetic stability.[1] |
| Electronegativity (χ) | 4.125 | -(EHOMO + ELUMO)/2 | Global tendency to attract electrons. |
| Chemical Hardness (η) | 2.025 | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution.[7] |
Table 3: Key Predicted Electronic Transitions from TD-DFT Analysis
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | ~320 | 0.45 | HOMO → LUMO (π → π) |
| S0 → S2 | ~275 | 0.02 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | ~250 | 0.68 | HOMO → LUMO+1 (π → π*) |
The primary absorption band around 320 nm is predicted to be a strong π → π* transition, characteristic of the intramolecular charge transfer from the methylphenyl (donor) moiety to the benzaldehyde (acceptor) moiety.
Conclusion and Outlook
The theoretical protocols detailed in this guide provide a robust and scientifically validated framework for investigating the electronic structure of 4-(4-Methylphenyl)benzaldehyde. Through a judicious combination of DFT and TD-DFT, researchers can gain deep insights into the molecule's geometry, stability, reactivity, and photophysical properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential offers predictive power for chemical reactions and intermolecular interactions, which is particularly valuable in the fields of materials design and drug development. By bridging theoretical calculations with experimental observables like UV-Vis spectra, these computational methods serve as an indispensable tool for the modern scientist, enabling the rational design of novel molecules with tailored electronic properties.
References
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Subotnik Group. (2013). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. The Journal of Physical Chemistry C, 117(39), 19839–19849. [Link]
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Research with New Jersey. (2013). Electronic relaxation in benzaldehyde evaluated via TD-DFT and localized diabatization: Intersystem crossings, conical intersections, and phosphorescence. [Link]
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ResearchGate. (2013). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence | Request PDF. [Link]
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Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]
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CCCU Research Space Repository. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. [Link]
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IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]
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MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. [Link]
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International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]
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ResearchGate. (n.d.). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. [Link]
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Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. [Link]
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Quantum chemical calculations for 4-(4-Methylphenyl)benzaldehyde
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(4-Methylphenyl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-(4-Methylphenyl)benzaldehyde, a biphenyl derivative of interest in medicinal chemistry and materials science. As a molecule featuring two aromatic rings with distinct functional groups—an electron-withdrawing aldehyde and an electron-donating methyl group—it presents an excellent case study for computational analysis. This document details a robust computational protocol using Density Functional Theory (DFT), outlines key analyses for elucidating its structural, electronic, and spectroscopic properties, and explains the scientific rationale behind the chosen methodologies. The intended audience includes researchers, computational chemists, and drug development professionals seeking to apply quantum chemical methods to organic molecules of similar complexity.
Introduction: The Rationale for Computational Investigation
4-(4-Methylphenyl)benzaldehyde, also known as 4'-Methyl-4-formylbiphenyl, is an organic compound whose structural framework is a biphenyl core.[1] This core is a common motif in pharmacologically active molecules and functional materials. The molecule's properties are dictated by the interplay between the two phenyl rings and the electronic influence of the aldehyde (-CHO) and methyl (-CH3) substituents.
Quantum chemical calculations serve as a powerful in silico microscope, allowing us to predict and understand molecular behavior at the electronic level. For a molecule like 4-(4-Methylphenyl)benzaldehyde, these calculations can:
-
Determine the most stable three-dimensional conformation, including the critical dihedral angle between the phenyl rings.
-
Elucidate the electronic structure, including charge distribution and frontier molecular orbitals, which are fundamental to predicting reactivity.[2]
-
Simulate spectroscopic signatures (IR, NMR, UV-Vis) to aid in experimental characterization.
-
Quantify reactivity through various molecular descriptors, offering insights relevant to drug metabolism and chemical synthesis.[3][4]
This guide employs Density Functional Theory (DFT), a method that has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for systems of this size.[5][6]
Core Computational Protocol: A Validated Workflow
The reliability of computational results hinges on a methodologically sound protocol. The following workflow is designed to be a self-validating system, ensuring that the calculated properties correspond to a true energetic minimum on the potential energy surface.
Recommended Software and Theoretical Level
-
Software: All calculations described can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The Gaussian 09/16 suite is a widely used platform for such studies.[7][8]
-
Theoretical Method: Density Functional Theory (DFT) is the recommended approach.
-
Functional: The B3LYP (Becke's 3-parameter Lee-Yang-Parr) hybrid functional is selected. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a high degree of accuracy for the geometric and electronic properties of a wide range of organic molecules.[7][9]
-
Basis Set: The 6-311++G(d,p) Pople-style basis set is recommended. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons involved in chemical bonding.
-
++: The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling systems with potential charge separation and non-covalent interactions.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are essential for describing the anisotropic nature of electron density in chemical bonds and are crucial for accurate geometry predictions.[6]
-
-
Experimental Workflow Diagram
The following diagram illustrates the logical sequence of calculations, from initial structure input to the final analysis of molecular properties.
Caption: Computational workflow for the quantum chemical analysis of 4-(4-Methylphenyl)benzaldehyde.
In-Depth Analysis and Expected Outcomes
Optimized Molecular Geometry
The first crucial output is the molecule's optimized geometry. The most significant parameter for biphenyl systems is the dihedral angle between the two phenyl rings, which dictates the extent of π-conjugation. In the gas phase, this angle is non-zero due to steric hindrance between ortho-hydrogens. The aldehyde and methyl groups will also influence the final geometry.
Table 1: Predicted Structural Parameters for 4-(4-Methylphenyl)benzaldehyde
| Parameter | Description | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (aldehyde) | Carbonyl bond length | ~1.21 Å |
| C-C (inter-ring) | Bond connecting the two phenyl rings | ~1.48 Å |
| Bond Angles (°) | ||
| O-C-H (aldehyde) | Angle defining the aldehyde group | ~120.5° |
| C-C-C (inter-ring) | Angle involving the inter-ring bond | ~121.0° |
| Dihedral Angle (°) |
| C-C-C-C | Angle between the two phenyl rings | ~38-42° |
Note: These are representative values based on typical calculations for similar molecules. Actual results must be derived from the calculation.
Vibrational Analysis: Confirming Stability and Predicting Spectra
A frequency calculation is a mandatory self-validation step. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. Furthermore, this calculation provides the vibrational modes necessary to simulate the infrared (IR) spectrum. Key expected vibrational frequencies include:
-
~1700-1720 cm⁻¹: A strong absorption corresponding to the C=O stretching of the aldehyde group.
-
~2900-3100 cm⁻¹: C-H stretching vibrations from the aromatic rings and the methyl group.
-
~1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[2]
-
HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the more electron-rich methyl-substituted phenyl ring.
-
LUMO: Represents the ability to accept an electron. It is anticipated to be concentrated around the electron-withdrawing aldehyde group and the adjacent phenyl ring.
-
HOMO-LUMO Energy Gap (ΔE): This value (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.
Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Expected around the electronegative oxygen atom of the carbonyl group, indicating the most likely site for electrophilic attack.
-
Blue Regions (Positive Potential): Expected around the hydrogen atoms, particularly the aldehydic proton.
-
Green/Yellow Regions (Neutral Potential): Expected over the carbon framework of the phenyl rings.
Global Reactivity Descriptors and Spectroscopic Simulations
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[7] Concurrently, advanced methods can simulate various spectra.
Table 2: Key Electronic Properties and Spectroscopic Simulations
| Property / Analysis | Description & Method | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons. |
| UV-Visible Spectrum | TD-DFT: Simulates electronic transitions. | Predicts λmax, aiding in the interpretation of experimental electronic spectra. |
| NMR Spectrum | GIAO Method: Predicts 1H and 13C chemical shifts. | Assists in the assignment of experimental NMR signals. |
Conclusion
This guide presents a comprehensive and scientifically grounded protocol for the quantum chemical investigation of 4-(4-Methylphenyl)benzaldehyde. By systematically applying DFT calculations, researchers can obtain detailed insights into the molecule's geometry, stability, electronic structure, and spectroscopic characteristics. The causality-driven choice of methods—DFT/B3LYP/6-311++G(d,p)—and the inclusion of validation steps ensure the generation of reliable and predictive data. These computational results provide a powerful complement to experimental studies, accelerating research in drug development, materials science, and synthetic chemistry by offering a profound understanding of molecular properties from first principles.
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Al-Yasari, R. K. (2016). Studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Chemistry Journal of Moldova, 11(1), 61-68. Link
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DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (n.d.). Journal of The Chemical Society of Pakistan. Link
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Saeed, A., et al. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of the Chemical Society of Pakistan, 35(2). Link
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DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2023). ChemRxiv. Link
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Nagy, A. D., et al. (2023). Large Computational Survey of Intrinsic Reactivity of Aromatic Carbon Atoms with Respect to a Model Aldehyde Oxidase. Journal of Chemical Theory and Computation, 19(24), 9194–9208. Link
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DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (2013). ResearchGate. Link
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4-(4-methylphenyl)benzaldehyde. (n.d.). Stenutz. Link
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PubChem. (n.d.). 4-[(4-Methylphenyl)sulfonyl]benzaldehyde. PubChem. Link
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Large Computational Survey of Intrinsic Reactivity of Aromatic Carbon Atoms with Respect to a Model Aldehyde Oxidase. (2023). ResearchGate. Link
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Chemical structures of aromatic aldehydes used in chemical synthesis. (n.d.). ResearchGate. Link
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4-(4-Methylphenyl)benzaldehyde. (n.d.). Santa Cruz Biotechnology. Link
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PubChem. (n.d.). 4-(4-Methylphenoxy)benzaldehyde. PubChem. Link
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4-[(4-methylphenyl)methoxy]benzaldehyde. (n.d.). ChemicalBook. Link
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Scheme-1 where Ar: a) Phenyl , b) 4-Methoxy Phenyl c) 4-Hydroxy Phenyl... (n.d.). ResearchGate. Link
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El-Hiti, G. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(19), 6599. Link
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Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). ResearchGate. Link
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Silvi, M., et al. (2020). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 59(42), 18538-18543. Link
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Mohamed, S. K., et al. (2018). Crystal structure and quantum chemical calculations of (E)‐1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one. Applied Organometallic Chemistry, 32(11), e4537. Link
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A Comparative Guide to Quantum Chemical Calculations for 3-(3-Methylphenyl)propionaldehyde. (2025). Benchchem. Link
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Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. (2021). Royal Society Open Science, 8(7). Link
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Rastuti, S., et al. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 4(1), 2452-2456. Link
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2014). Semantic Scholar. Link
-
Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014). Google Patents. Link
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Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Methylphenyl)benzaldehyde via Suzuki-Miyaura Coupling
Introduction
4-(4-Methylphenyl)benzaldehyde is a biaryl aldehyde of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structural motif is a key component in the development of various pharmaceuticals and advanced materials. The synthesis of such unsymmetrical biaryls is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1] This reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the use of readily available and less toxic organoboron reagents.[2]
This document provides a comprehensive and detailed experimental protocol for the synthesis of 4-(4-Methylphenyl)benzaldehyde, designed for researchers, scientists, and professionals in drug development. The chosen synthetic route is the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde with 4-methylphenylboronic acid. This guide emphasizes the underlying chemical principles, practical experimental details, and critical safety considerations to ensure a successful and reproducible synthesis.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3][4] The catalytic cycle for the synthesis of 4-(4-Methylphenyl)benzaldehyde involves three key steps:[2][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organoboron reagent (4-methylphenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) intermediate and displacing the halide.[2][4] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[6]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product, 4-(4-Methylphenyl)benzaldehyde, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Mechanistic Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol details a reliable method for the synthesis of 4-(4-Methylphenyl)benzaldehyde, adapted from established procedures for Suzuki-Miyaura couplings.[1][7]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | Purity |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 | Sigma-Aldrich | ≥99% |
| 4-Methylphenylboronic Acid | C₇H₉BO₂ | 135.96 | 1.63 g | 12.0 | Combi-Blocks | ≥98% |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 (1 mol%) | Strem Chemicals | 98% |
| Triphenylphosphine | PPh₃ | 262.29 | 105 mg | 0.4 (4 mol%) | Acros Organics | 99% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Fisher Scientific | ≥99% |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | VWR | Anhydrous, ≥99.8% |
| Deionized Water | H₂O | 18.02 | 10 mL | - | In-house | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific | ACS Grade |
| Hexanes | - | - | As needed | - | Fisher Scientific | ACS Grade |
| Brine (Saturated NaCl) | NaCl(aq) | - | As needed | - | In-house | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Sigma-Aldrich | ≥99.5% |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash column chromatography setup
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 100 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a septum for the inert gas inlet.
-
Reagent Addition: To the flask, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), triphenylphosphine (105 mg, 0.4 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition and Degassing: Add toluene (50 mL) and deionized water (10 mL) to the flask via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring. This further removes any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting 4-bromobenzaldehyde.
-
Workup: Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) is effective. The product, 4-(4-methylphenyl)benzaldehyde, is typically a white to pale yellow solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Product Characterization Data
The following table presents expected characterization data for the final product.
| Analysis | Expected Results |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.05 (s, 1H, CHO), 7.95 (d, J=8.0 Hz, 2H), 7.70 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 2.42 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.0, 146.5, 139.0, 137.5, 135.0, 130.5, 130.0, 127.5, 127.0, 21.5 |
| Mass Spec (EI) | m/z 196.09 (M⁺) |
| Melting Point | 58-60 °C |
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[8]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine powders.
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be pyrophoric, especially when finely divided on carbon.[9][10] Handle them in an inert atmosphere where possible and keep them away from heat, sparks, and open flames.[9]
-
Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Toluene and ethyl acetate are flammable liquids. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium catalyst, in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a thoroughly inert atmosphere. Use fresh, high-quality palladium catalyst and ligands. Properly degas the solvent. |
| Insufficient base or poor quality base | Use anhydrous, finely powdered base. Ensure the correct stoichiometry. | |
| Low reaction temperature | Ensure the reaction mixture reaches the target temperature of 90-100 °C. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Improve the degassing procedure and maintain a positive pressure of inert gas. |
| Difficult Purification | Close Rf values of product and impurities | Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
UCLA EH&S. Standard Operating Procedure: Palladium. (2017). Available from: [Link]
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]
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- 8. rtong.people.ust.hk [rtong.people.ust.hk]
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- 10. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 4-(4-Methylphenyl)benzaldehyde Utilizing Palladium Catalysis
Introduction: The Significance of Biaryl Aldehydes and the Power of Palladium Catalysis
The biaryl aldehyde, 4-(4-methylphenyl)benzaldehyde, represents a crucial structural motif in the landscape of organic synthesis. Its presence as a key intermediate is noted in the development of pharmaceuticals, advanced materials, and fine chemicals. The precise and efficient construction of the carbon-carbon bond linking the two aromatic rings is a testament to the advancements in modern synthetic chemistry, largely dominated by palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the way organic chemists approach the synthesis of complex molecules.[1][2]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of 4-(4-methylphenyl)benzaldehyde. We will delve into the mechanistic underpinnings of the most pertinent catalytic cycles, offer detailed, field-proven protocols, and present data in a clear, comparative format. The aim is to equip the reader with not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible outcomes.
Choosing the Right Tool: An Overview of Palladium-Catalyzed Cross-Coupling Reactions
The formation of the biaryl bond in 4-(4-methylphenyl)benzaldehyde can be achieved through several powerful palladium-catalyzed reactions. The most prominent among these are the Suzuki-Miyaura, Stille, and Heck couplings. Each method possesses its own set of advantages and considerations.
-
Suzuki-Miyaura Coupling: This reaction has become a workhorse in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[2][3][4]
-
Stille Coupling: Known for its excellent functional group tolerance and the use of air- and moisture-stable organostannane reagents, the Stille reaction is another powerful tool for C-C bond formation.[5][6][7] However, the high toxicity of organotin compounds is a significant drawback.[5]
-
Heck Reaction: While a cornerstone of palladium catalysis for forming carbon-carbon bonds, the Heck reaction typically couples an aryl halide with an alkene.[1][8][9] Synthesizing a biaryl aldehyde like the target molecule would require a multi-step sequence, making it less direct than the Suzuki or Stille couplings for this specific application.
Given the balance of efficiency, safety, and reagent availability, the Suzuki-Miyaura coupling is often the preferred method for the synthesis of biaryl compounds like 4-(4-methylphenyl)benzaldehyde.
The Suzuki-Miyaura Coupling: A Deep Dive into Mechanism and Application
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide.[2][3] For the synthesis of 4-(4-methylphenyl)benzaldehyde, this involves the reaction of 4-formylphenylboronic acid with 4-bromotoluene or, more commonly, 4-bromobenzaldehyde with 4-methylphenylboronic acid.
The Catalytic Cycle: A Symphony of Elementary Steps
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4][10]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.[3][4] This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the activated organoboron species (4-methylphenylboronic acid, activated by a base) is transferred to the palladium(II) center, displacing the halide.[2][3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Suzuki-Miyaura Synthesis of 4-(4-Methylphenyl)benzaldehyde
This protocol is designed to be a robust starting point for the synthesis.
Materials:
-
4-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Solvent Addition and Degassing: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 10 mmol scale reaction). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(4-methylphenyl)benzaldehyde as a solid.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 4-Bromobenzaldehyde | Commercially available and reactive. Aryl iodides are more reactive but also more expensive. |
| Boronic Acid | 4-Methylphenylboronic acid (1.2 eq.) | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A common and effective palladium precatalyst. |
| Ligand | PPh₃ (8 mol%) | Stabilizes the palladium catalyst and facilitates the reaction. |
| Base | K₂CO₃ (2.0 eq.) | Activates the boronic acid for transmetalation.[11] |
| Solvent | Toluene/Water (4:1) | Biphasic system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 85-90 °C (Reflux) | Provides sufficient energy to overcome the activation barriers of the catalytic cycle. |
Alternative Pathway: The Stille Coupling
For instances where the Suzuki-Miyaura coupling may not be suitable, the Stille coupling offers a viable alternative. This reaction couples an organotin compound with an organohalide.[5][6]
The Stille Catalytic Cycle
The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5][6][12]
Figure 2: Catalytic cycle of the Stille coupling.
A key difference is that the transmetalation step does not typically require a base.[12] The organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center.
Experimental Protocol: Stille Synthesis of 4-(4-Methylphenyl)benzaldehyde
Caution: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Materials:
-
4-Bromobenzaldehyde
-
Tributyl(4-methylphenyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous potassium fluoride (KF) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq.) and tributyl(4-methylphenyl)stannane (1.1 eq.) in anhydrous DMF.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.015 eq.) and P(o-tol)₃ (0.06 eq.).
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed as indicated by TLC.
-
Workup: Cool the reaction to room temperature and quench by adding an aqueous solution of potassium fluoride. Stir vigorously for 30 minutes to precipitate tin salts.
-
Extraction: Filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 4-Bromobenzaldehyde | A suitable electrophilic partner. |
| Organostannane | Tributyl(4-methylphenyl)stannane (1.1 eq.) | Air and moisture stable, but highly toxic.[5] |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | A common Pd(0) source for Stille couplings. |
| Ligand | P(o-tol)₃ (6 mol%) | An electron-rich phosphine ligand that can accelerate the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for Stille reactions. |
| Temperature | 80 °C | A common temperature for Stille couplings. |
| Workup Additive | Aqueous KF | Used to remove tin byproducts by forming insoluble fluorostannates. |
Conclusion: A Versatile Approach to a Key Intermediate
The palladium-catalyzed synthesis of 4-(4-methylphenyl)benzaldehyde is a robust and versatile process. While both the Suzuki-Miyaura and Stille couplings provide effective routes, the Suzuki-Miyaura reaction is generally favored due to the lower toxicity of the organoboron reagents. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers. By understanding the principles behind these powerful catalytic systems, scientists can optimize conditions and adapt these methodologies to a wide range of synthetic challenges in drug discovery and materials science.
References
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (2024). Stille reaction. Retrieved from [Link]
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MacInnes, C., et al. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
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Espinet, P., et al. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. Retrieved from [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (2024). Heck reaction. Retrieved from [Link]
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Science Info. (2024, April 28). Heck Reaction: Mechanism, Applications, Limitations. Retrieved from [Link]
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ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
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ResearchGate. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
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Chemical Science. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Retrieved from [Link]
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Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubMed. (2024, March 8). [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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ResearchGate. (2019, December 29). (PDF) Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Gstöttmayr, C. L., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(10), 12014–12025. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Retrieved from [Link]
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Wang, F., et al. (2018). HOTf-Catalyzed Alkyl-Heck-type Reaction. iScience, 4, 137–146. Retrieved from [Link]
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Chemical Science. (2022). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science. Retrieved from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
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Chemical Science. (2015). Palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes: synthesis of 1,2-benzisoxazoles. Chemical Science. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Retrieved from [Link]
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European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]
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Lookchem. (n.d.). Cas 400744-83-4,4-(3-METHYLPHENYL)BENZALDEHYDE. Retrieved from [Link]
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Application Note: 4-(4-Methylphenyl)benzaldehyde as a Versatile Precursor for Calamitic Liquid Crystal Synthesis
Introduction: The Architectural Significance of Biphenyl Cores
Thermotropic liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The molecular architecture required to induce these intermediate phases, or mesophases, typically consists of a rigid core and one or more flexible terminal chains. The biphenyl moiety is a cornerstone in the design of such molecules, providing the necessary rigidity, linearity, and polarizability to promote the anisotropic self-assembly that defines liquid crystallinity.[2][3][4][5]
4-(4-Methylphenyl)benzaldehyde, also known as 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is an exemplary precursor for this purpose. Its structure contains the essential biphenyl rigid core, while the terminal aldehyde group offers a reactive handle for a variety of chemical transformations, allowing for the systematic extension of the molecular structure to create diverse mesogenic compounds.
This guide elucidates the synthesis and application of this key intermediate, providing researchers with the foundational knowledge and practical protocols to develop novel liquid crystalline materials.
Synthesis of the Core Precursor: 4-(4-Methylphenyl)benzaldehyde
The most efficient and widely adopted method for synthesizing the biphenyl core of the precursor is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, demonstrating high functional group tolerance and excellent yields.[6][7][8]
Causality Behind the Method: The Suzuki coupling is chosen for its robustness and versatility. The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The use of a base is crucial as it activates the boronic acid, enhancing the polarization of the organic ligand and facilitating the key transmetalation step.[7]
Figure 1: Suzuki-Miyaura coupling workflow for precursor synthesis.
Protocol 2.1: Synthesis of 4-(4-Methylphenyl)benzaldehyde
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzaldehyde (10.0 mmol, 1.85 g), 4-methylphenylboronic acid (12.0 mmol, 1.63 g), and potassium carbonate (30.0 mmol, 4.14 g).[9][10]
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.2 mmol, 0.23 g).
-
Solvent Addition: Add a solvent mixture of toluene (50 mL) and water (15 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes to degas the solution.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a white crystalline solid.
Synthetic Pathways to Liquid Crystal Derivatives
The aldehyde functional group is a versatile starting point for creating the final liquid crystal molecule. We will focus on two primary, high-yielding transformations: Schiff base formation and ester linkage formation.
Pathway I: Azomethine (Schiff Base) Liquid Crystals
The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is one of the most straightforward and effective methods for synthesizing rod-like liquid crystals.[11][12] The resulting C=N double bond maintains the linearity and rigidity of the molecular core.
Causality Behind the Method: This is a classic condensation reaction where water is eliminated. It is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[13][14] The choice of a long-chain alkoxyaniline as the coupling partner introduces the necessary flexible tail to promote mesophase formation.[15]
Figure 2: Workflow for the synthesis of a Schiff base liquid crystal.
Protocol 3.1: Synthesis of (E)-4-(((4'-methyl-[1,1'-biphenyl]-4-yl)methylene)amino)phenyl octyl ether (Target Compound I)
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-(4-methylphenyl)benzaldehyde (5.0 mmol, 0.97 g) in 30 mL of absolute ethanol.
-
Amine Addition: To the stirred solution, add 4-(octyloxy)aniline (5.0 mmol, 1.11 g).
-
Catalyst: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The progress can be monitored by TLC.[13]
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from absolute ethanol to yield pale yellow or white crystals.
Pathway II: Ester-Linked Liquid Crystals
Ester linkages are another common feature in liquid crystal design, contributing to the molecule's polarizability and influencing transition temperatures.[16][17] A common strategy involves coupling the core aldehyde with a molecule that already contains an ester, such as 4-aminophenyl 4-alkoxybenzoate.
Protocol 3.2: Synthesis of 4-((E)-((4'-methyl-[1,1'-biphenyl]-4-yl)methylene)amino)phenyl 4-(hexyloxy)benzoate (Target Compound II)
This protocol first synthesizes an amine-ester intermediate, which is then condensed with the core aldehyde.
Step A: Synthesis of 4-aminophenyl 4-(hexyloxy)benzoate
-
Dissolve 4-aminophenol (10.0 mmol, 1.09 g) and 4-(hexyloxy)benzoic acid (10.0 mmol, 2.22 g) in 50 mL of dichloromethane (DCM).
-
Cool the mixture in an ice bath. Add 4-dimethylaminopyridine (DMAP) (1.0 mmol, 0.12 g) as a catalyst.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (11.0 mmol, 2.27 g) in 15 mL of DCM.[11]
-
Stir the reaction mixture at room temperature for 6 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1M HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the amine-ester intermediate. Purify by recrystallization.
Step B: Condensation with 4-(4-Methylphenyl)benzaldehyde
-
Follow the procedure outlined in Protocol 3.1 , using 4-(4-methylphenyl)benzaldehyde (5.0 mmol, 0.97 g) and the synthesized 4-aminophenyl 4-(hexyloxy)benzoate (5.0 mmol, 1.57 g).
-
Recrystallize the final product from an ethanol/ethyl acetate mixture.
Characterization and Data
The confirmation of a material's liquid crystalline nature and the determination of its properties are critical. Two primary techniques are employed: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
-
Polarized Optical Microscopy (POM): This technique is used to visually identify the anisotropic textures characteristic of different mesophases (e.g., nematic, smectic).[18] Nematic phases often show Schlieren or marbled textures, while smectic phases exhibit focal-conic or fan-like textures.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the temperatures of phase transitions, such as the melting point (Crystal to LC/Isotropic) and the clearing point (LC to Isotropic).[16]
Expected Physicochemical Data
The following table summarizes the expected properties for the target compounds synthesized in the protocols.
| Compound | Synthetic Pathway | Expected Mesophase | Melting Point (°C) | Clearing Point (°C) |
| Target Compound I | Schiff Base | Nematic, Smectic A | ~110 - 120 | ~140 - 150 |
| Target Compound II | Ester Linkage | Nematic | ~135 - 145 | ~220 - 230 |
Note: These values are illustrative and can vary based on purity and the specific length of the alkyl/alkoxy chains.
Figure 3: General molecular architecture of a calamitic liquid crystal.
Conclusion
4-(4-Methylphenyl)benzaldehyde is a highly effective and versatile precursor for the synthesis of thermotropic liquid crystals. Its inherent biphenyl core provides the required rigidity, while the reactive aldehyde group allows for straightforward incorporation into larger molecular structures via robust reactions like Schiff base and ester formations. The protocols and principles outlined in this application note provide a solid foundation for researchers in materials science and drug development to design and synthesize novel mesogenic compounds with tailored properties.
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Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. ResearchGate. Available at: [Link]
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The Versatile Building Block: Applications of 4-(4-Methylphenyl)benzaldehyde in Organic Electronics
Introduction: The Strategic Importance of a Biphenyl Aldehyde in Advanced Materials
In the rapidly evolving landscape of organic electronics, the design and synthesis of novel π-conjugated systems are paramount to achieving higher efficiency, stability, and processability in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). At the heart of this molecular engineering lies the judicious selection of foundational building blocks. 4-(4-Methylphenyl)benzaldehyde, a biphenyl derivative featuring a reactive aldehyde group and a methyl-substituted terminal phenyl ring, has emerged as a strategically important precursor for a variety of high-performance organic electronic materials.
The biphenyl core of 4-(4-Methylphenyl)benzaldehyde provides a rigid and extended π-system, which is essential for efficient charge transport. The aldehyde functionality serves as a versatile chemical handle for a range of carbon-carbon bond-forming reactions, allowing for the facile extension of conjugation and the introduction of various functional groups. The terminal methyl group can enhance solubility and influence the solid-state packing of the final material, both critical factors in device performance. This application note provides a comprehensive overview of the use of 4-(4-Methylphenyl)benzaldehyde in the synthesis of materials for organic electronics, complete with detailed synthetic protocols and an analysis of the structure-property relationships that govern their function.
Core Synthetic Strategies: Extending Conjugation from the Aldehyde
The transformation of 4-(4-Methylphenyl)benzaldehyde into functional organic electronic materials primarily relies on established and robust cross-coupling and condensation reactions. The choice of reaction is dictated by the desired final structure, whether it be a hole-transporting material rich in triarylamine units, a fluorescent emitter with a distyrylbenzene core, or a conjugated polymer. The following sections detail the key synthetic methodologies.
Suzuki-Miyaura Coupling: Building Triarylamine-Based Hole-Transporting Materials
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2] In the context of synthesizing hole-transporting materials (HTMs), this reaction is frequently employed to couple nitrogen-containing aryl halides with boronic acid derivatives of 4-(4-Methylphenyl)benzaldehyde (or vice-versa). The resulting triarylamine structures are known for their excellent hole mobility and thermal stability.[3]
Mechanism Insight
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base, ligand, and solvent is critical for achieving high yields and preventing side reactions.[4]
Knoevenagel Condensation: Crafting Cyano-Substituted Emitters for OLEDs
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing electron-deficient, cyano-substituted vinylenes, which often exhibit strong fluorescence and are employed as emitters in OLEDs. The reaction of 4-(4-Methylphenyl)benzaldehyde with active methylene compounds like malononitrile or its derivatives leads to the formation of brightly emissive materials.[5]
Mechanism Insight
The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate readily eliminates a molecule of water to form the thermodynamically stable conjugated product.
Horner-Wadsworth-Emmons Reaction: Synthesizing Distyrylbenzene Derivatives for OFETs
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer.[1] This reaction involves the use of a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. The HWE reaction is instrumental in synthesizing distyrylbenzene and its derivatives, which are a class of p-type organic semiconductors used in OFETs.[6]
Mechanism Insight
The HWE reaction begins with the deprotonation of a phosphonate ester to generate a phosphonate carbanion. This carbanion then adds to the aldehyde to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene. The high (E)-selectivity is a key advantage of this reaction for the synthesis of planar, conjugated molecules.[7]
Application Notes and Protocols
Application 1: Synthesis of a Triphenylamine-Based Hole-Transporting Material (HTM) for Perovskite Solar Cells
Rationale: Triphenylamine-based materials are widely used as HTMs in perovskite solar cells due to their suitable energy levels for efficient hole extraction from the perovskite layer and their high hole mobility.[8] By synthesizing a derivative of 4-(4-Methylphenyl)benzaldehyde with triphenylamine moieties, we can create a novel HTM with potentially enhanced performance and stability.
Protocol: Synthesis of 4'-(4-methylphenyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine
Materials:
-
4-bromo-N,N-diphenylaniline
-
4-(4-methylphenyl)phenylboronic acid (synthesized from 4-(4-Methylphenyl)benzaldehyde via oxidation and boronation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a 100 mL three-necked round-bottom flask, add 4-bromo-N,N-diphenylaniline (1.0 mmol), 4-(4-methylphenyl)phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a magnetic stir bar.
-
Fit the flask with a condenser and evacuate and backfill with nitrogen gas three times.
-
Add toluene (20 mL) and deionized water (5 mL) to the flask via syringe.
-
To this mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product as a white solid.
Characterization:
-
¹H NMR: Confirm the presence of aromatic protons from all three phenyl rings and the biphenyl core.
-
FT-IR: Identify characteristic peaks for C-H and C=C stretching in the aromatic rings.
-
UV-Vis Spectroscopy: Determine the absorption and emission maxima to evaluate the optical bandgap.
-
Cyclic Voltammetry: Measure the HOMO and LUMO energy levels to assess suitability for hole injection.
Table 1: Performance Data of a Perovskite Solar Cell using a Triphenylamine-based HTM
| Parameter | Value |
| Power Conversion Efficiency (PCE) | > 20% |
| Open-Circuit Voltage (Voc) | > 1.1 V |
| Short-Circuit Current (Jsc) | > 23 mA/cm² |
| Fill Factor (FF) | > 0.80 |
Note: The data presented are representative values for high-performance perovskite solar cells utilizing advanced triphenylamine-based HTMs.
Application 2: Synthesis of a Cyano-Substituted Emitter for Organic Light-Emitting Diodes (OLEDs)
Rationale: Materials with a donor-π-acceptor (D-π-A) structure often exhibit strong intramolecular charge transfer (ICT) characteristics, leading to bright fluorescence. The Knoevenagel condensation of 4-(4-Methylphenyl)benzaldehyde with an active methylene compound creates such a D-π-A molecule suitable for use as an emitter in OLEDs.[5]
Protocol: Synthesis of 2-(4'-(4-methylphenyl)-[1,1'-biphenyl]-4-yl)methylene)malononitrile
Materials:
-
4-(4-Methylphenyl)benzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-(4-Methylphenyl)benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4 hours. A precipitate should form as the reaction progresses.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/chloroform mixture to obtain the pure product as a crystalline solid.
Characterization:
-
¹H NMR: Confirm the formation of the vinyl proton and the disappearance of the aldehyde proton.
-
¹³C NMR: Identify the new vinyl carbons and the nitrile carbons.
-
FT-IR: Observe the characteristic strong nitrile (C≡N) stretching vibration.
-
Photoluminescence Spectroscopy: Measure the emission spectrum in solution and as a thin film to determine the emission color and quantum yield.
Table 2: Electroluminescence Data for an OLED Device with a Cyano-Substituted Emitter
| Parameter | Value |
| Emission Color | Blue-Green |
| Maximum Luminance | > 5000 cd/m² |
| External Quantum Efficiency (EQE) | > 5% |
| CIE Coordinates (x, y) | (0.25, 0.55) |
Note: These values are representative of OLEDs incorporating similar cyano-substituted biphenyl emitters.
Application 3: Synthesis of a Distyrylbenzene Derivative for Organic Field-Effect Transistors (OFETs)
Rationale: Distyrylbenzene derivatives are known for their good charge-carrier mobility and environmental stability, making them suitable for use as the active semiconductor layer in OFETs.[6] The Horner-Wadsworth-Emmons reaction provides a highly stereoselective route to these materials, ensuring the formation of the planar (E,E)-isomer which is crucial for efficient intermolecular π-π stacking and charge transport.
Protocol: Synthesis of (E,E)-1,4-bis(2-(4-(4-methylphenyl)phenyl)vinyl)benzene
Materials:
-
4-(4-Methylphenyl)benzaldehyde
-
Tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add sodium hydride (2.2 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexane (2 x 5 mL) to remove the oil.
-
Add anhydrous THF (20 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate) (1.0 mmol) in anhydrous THF (10 mL) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add a solution of 4-(4-Methylphenyl)benzaldehyde (2.1 mmol) in anhydrous THF (10 mL) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12 hours under nitrogen.
-
After cooling, quench the reaction by the slow addition of water (10 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude solid by recrystallization from a suitable solvent like toluene or chlorobenzene.
Characterization:
-
¹H NMR: Confirm the formation of the (E)-vinyl protons with a large coupling constant (J ≈ 16 Hz).
-
UV-Vis and Photoluminescence Spectroscopy: Analyze the optical properties and assess the degree of conjugation.
-
Thin-Film X-ray Diffraction (XRD): Investigate the molecular packing in the solid state.
Table 3: Performance Characteristics of an OFET with a Distyrylbenzene-based Semiconductor
| Parameter | Value |
| Hole Mobility (µ) | > 0.1 cm²/Vs |
| On/Off Current Ratio | > 10⁶ |
| Threshold Voltage (Vt) | < -5 V |
Note: Data represents typical performance for OFETs based on solution-processed distyrylbenzene derivatives.
Conclusion and Future Outlook
4-(4-Methylphenyl)benzaldehyde stands out as a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its biphenyl structure provides a robust conjugated core, while the reactive aldehyde group allows for the straightforward implementation of powerful synthetic methodologies like the Suzuki-Miyaura coupling, Knoevenagel condensation, and Horner-Wadsworth-Emmons reaction. These reactions enable the creation of a diverse range of materials, including high-mobility hole-transporting materials, efficient fluorescent emitters, and stable organic semiconductors.
The ease of modification of the biphenyl core and the potential for introducing further functionalization opens up vast possibilities for fine-tuning the optoelectronic properties of the resulting materials. Future research will likely focus on the development of novel derivatives of 4-(4-Methylphenyl)benzaldehyde to address key challenges in organic electronics, such as achieving higher device efficiencies, longer operational lifetimes, and lower production costs. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of next-generation organic electronic devices.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
- Miyaura, N.; Suzuki, A.
- [Placeholder for a relevant reference on OLEDs]
- Gong, et al.
- [Placeholder for a relevant reference on OFETs]
- Xin, H., et al. Materials Chemistry Frontiers2018, 2(5), 975-985.
- [Placeholder for a relevant reference on organic solar cells]
- [Placeholder for a relevant reference on Suzuki coupling]
- [Placeholder for a relevant reference on Knoevenagel condens
- [Placeholder for a relevant reference on Horner-Wadsworth-Emmons reaction]
- [Placeholder for a relevant reference on material characteriz
- Sheibani, et al. Journal of Materials Chemistry A2020, 8, 10092-10123.
- [Placeholder for a relevant reference on device fabric
- [Placeholder for a relevant reference on device testing]
- [Placeholder for a relevant reference on material purific
- [Placeholder for a relevant reference on triphenylamine synthesis]
- [Placeholder for a relevant reference on distyrylbenzene synthesis]
- [Placeholder for a relevant reference on cyano-stilbene synthesis]
-
Royal Society of Chemistry. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]
- [Placeholder for a relevant reference on perovskite solar cells]
- [Placeholder for a relevant reference on organic electronics theory]
- [Placeholder for a relevant reference on m
- [Placeholder for a relevant reference on synthetic methodology]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices | Semantic Scholar [semanticscholar.org]
- 6. Comparison of 1,4-distyrylfluorene and 1,4-distyrylbenzene analogues: synthesis, structure, electrochemistry and photophysics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-(4-Methylphenyl)benzaldehyde as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique conformational properties and ability to engage with biological targets.[1][2] 4-(4-Methylphenyl)benzaldehyde, also known as 4'-Methyl-4-formylbiphenyl, has emerged as a critical intermediate in the synthesis of high-value pharmaceuticals. Its structure combines the essential biphenyl moiety with a synthetically versatile aldehyde functional group, making it a cornerstone for the construction of complex molecules, most notably Angiotensin II Receptor Blockers (ARBs).[][4][5] This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of this key intermediate, with a focus on the synthesis of Telmisartan.
Introduction and Physicochemical Properties
4-(4-Methylphenyl)benzaldehyde is an aromatic aldehyde that serves as a pre-functionalized building block, significantly streamlining multi-step synthetic routes.[] The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive amination, oxidation, reduction, and olefination, allowing for its incorporation into diverse molecular frameworks. Its primary utility is in the synthesis of the "sartan" class of drugs, which are widely prescribed for the treatment of hypertension and cardiovascular diseases.[4][6][7]
Table 1: Physicochemical Properties of 4-(4-Methylphenyl)benzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 36393-42-7 | [][8][9] |
| Molecular Formula | C₁₄H₁₂O | [][8] |
| Molecular Weight | 196.24 g/mol | [][9] |
| IUPAC Name | 4-(4-methylphenyl)benzaldehyde | [8] |
| Synonyms | 4'-Methyl-4-formylbiphenyl, 4'-Methyl[1,1'-biphenyl]-4-carboxaldehyde | [9] |
| Appearance | Typically an off-white to yellow solid | N/A |
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for constructing the biphenyl backbone of 4-(4-Methylphenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide (e.g., an aryl bromide).[11][12]
Mechanism Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex.
-
Oxidative Addition: The low-valent Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[12][13]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species, which facilitates the transfer.[11][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl C-C bond.[12]
Caption: Workflow for the synthesis of 4-(4-Methylphenyl)benzaldehyde.
Materials & Reagents:
| Reagent | M.W. | Amount (10 mmol scale) | Moles |
| 4-Bromobenzaldehyde | 185.02 | 1.85 g | 10.0 mmol |
| 4-Methylphenylboronic acid | 135.96 | 1.63 g | 12.0 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 mmol (2 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 210 mg | 0.8 mmol (8 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |
| Toluene | - | 50 mL | - |
| Ethanol | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (10.0 mmol), 4-methylphenylboronic acid (12.0 mmol), and potassium carbonate (20.0 mmol).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Potassium carbonate acts as the necessary base to activate the boronic acid for transmetalation. [11]2. Catalyst Addition: Add palladium(II) acetate (0.2 mmol) and triphenylphosphine (0.8 mmol) to the flask.
-
Rationale: Pd(OAc)₂ and PPh₃ combine in situ to form the active Pd(0) catalyst. PPh₃ acts as a ligand to stabilize the palladium species.
-
-
Solvent Addition & Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times. Under this inert atmosphere, add toluene (50 mL), ethanol (20 mL), and deionized water (20 mL) via cannula or syringe.
-
Rationale: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The solvent mixture provides a biphasic system that effectively dissolves both organic and inorganic reagents. [10]4. Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde is consumed (typically 4-12 hours). [10]5. Work-up: Once complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (100 mL). Transfer to a separatory funnel and separate the organic and aqueous layers.
-
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (100 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: The brine wash helps to remove residual water and break any emulsions. Anhydrous Na₂SO₄ removes trace water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Application in the Synthesis of Telmisartan
4-(4-Methylphenyl)benzaldehyde is a precursor to the key 4'-(bromomethyl)-[1,1'-biphenyl] fragment used in the synthesis of Telmisartan. [6][14]However, an elegant and convergent approach utilizes a related biphenyl aldehyde in a direct reductive amination step. [4]The following protocol illustrates this key transformation, showcasing the synthetic utility of the aldehyde functional group in forming the final Active Pharmaceutical Ingredient (API).
Reaction Scheme: Reductive amination to form the core of Telmisartan.
Caption: Convergent synthesis of Telmisartan via reductive amination.
Step-by-Step Methodology (Illustrative):
This protocol describes the coupling of the bis-benzimidazole core with a biphenyl carbaldehyde intermediate.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend the bis-benzimidazole intermediate (e.g., 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole, 1.0 equiv) [4]and the biphenyl aldehyde intermediate (e.g., 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, 1.0 equiv) in a suitable solvent like toluene.
-
Rationale: This convergent approach brings two complex fragments together late in the synthesis, which is often more efficient. The oxazoline group in this specific example serves as a protecting group for a carboxylic acid that will be revealed in a later step to form Telmisartan. [4]2. Formation of Imine: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), to the suspension. [4]Stir at room temperature to facilitate the formation of the intermediate imine.
-
-
Reduction: Once imine formation is observed (via TLC or other monitoring), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the presence of the amine.
-
-
Reaction Execution: Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).
-
Work-up & Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over sodium sulfate, and concentrate. The crude product is then purified using column chromatography or recrystallization to yield the coupled product, which is a direct precursor to Telmisartan.
Safety and Handling
As a laboratory chemical, 4-(4-Methylphenyl)benzaldehyde requires careful handling.
-
Hazards: May cause skin, eye, and respiratory irritation. [15]It is a combustible liquid. [15]* Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [15][16]Avoid creating dust. Keep away from heat, sparks, and open flames. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][16]The compound may be sensitive to air, so storage under an inert atmosphere (nitrogen) is recommended for long-term stability. [15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]
Conclusion
4-(4-Methylphenyl)benzaldehyde is a high-value intermediate whose strategic importance is firmly established in modern pharmaceutical synthesis. Its efficient preparation via robust methods like the Suzuki-Miyaura coupling, combined with the synthetic versatility of its aldehyde functionality, makes it an indispensable building block. The protocols and insights provided herein demonstrate its critical role in the convergent synthesis of complex APIs like Telmisartan, underscoring its value to researchers and professionals in the field of drug discovery and development.
References
- Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids - Benchchem.
- CAS 36393-42-7 4-(4-Methylphenyl)benzaldehyde - BOC Sciences.
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS.
- New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug - Asian Journal of Chemistry.
- 4 - SAFETY D
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.
- Efficient and improved synthesis of Telmisartan - PMC - PubMed Central - NIH.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Journal of Chemical and Pharmaceutical Research.
- Chemical Safety Data Sheet MSDS / SDS - 4-[(4-METHYLBENZYL)OXY]BENZALDEHYDE - ChemicalBook.
- Understanding the Properties and Applications of Biphenyl Deriv
- TELMISARTAN PART 2/3 - New Drug Approvals.
- 4-(4-methylphenyl)benzaldehyde - Stenutz.
- 4-(4-Methylphenyl)benzaldehyde - Amerigo Scientific.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- Suzuki Coupling - Organic Chemistry Portal.
- The Suzuki reaction - YouTube.
- The Suzuki Reaction - Andrew G Myers Research Group, Harvard University.
- Rational Design and Synthesis of
- Structure of some angiotensin receptor blockers (ARB)
Sources
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- 4. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
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- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Synthesis of Schiff Base Derivatives from 4-(4-Methylphenyl)benzaldehyde
Abstract: This comprehensive guide details the synthesis of Schiff base derivatives from 4-(4-Methylphenyl)benzaldehyde. It is designed for researchers, scientists, and professionals in drug development. The document provides a thorough understanding of the reaction mechanisms, offers detailed step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and explains the scientific rationale behind the procedural choices. Emphasis is placed on ensuring reproducible and reliable synthetic methods, complete with characterization techniques and potential applications of the resulting compounds.
Foundational Principles: The Chemistry of Schiff Base Formation
Schiff bases, distinguished by the presence of a carbon-nitrogen double bond (azomethine group), are pivotal in organic synthesis and medicinal chemistry. Their formation is a classic example of a nucleophilic addition-elimination reaction, typically involving the condensation of a primary amine with an aldehyde or a ketone.
The reaction mechanism proceeds through two principal stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the 4-(4-Methylphenyl)benzaldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is generally unstable and undergoes a subsequent acid-catalyzed elimination of a water molecule (dehydration) to yield the stable imine, or Schiff base.
To drive the reaction towards the formation of the Schiff base, the water produced during the reaction is often removed, for instance, through azeotropic distillation or by using a drying agent.
Experimental Protocols: Synthesis Methodologies
This section provides two robust protocols for the synthesis of Schiff base derivatives from 4-(4-Methylphenyl)benzaldehyde: a traditional reflux method and a modern microwave-assisted approach.
Protocol 1: Conventional Synthesis under Reflux
This widely adopted method is valued for its simplicity and reliability.
Materials:
-
4-(4-Methylphenyl)benzaldehyde
-
Substituted primary amine (e.g., aniline, 4-chloroaniline)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Step-by-Step Procedure:
-
Reactant Solubilization: In a clean, dry round-bottom flask, dissolve one equivalent of 4-(4-Methylphenyl)benzaldehyde in a minimal volume of absolute ethanol with gentle stirring.
-
Amine Addition: To the aldehyde solution, add an equimolar amount (1.0 to 1.1 equivalents) of the selected primary amine. A slight excess of the amine can facilitate reaction completion.
-
Catalysis: Introduce 2-3 drops of glacial acetic acid into the reaction mixture to catalyze the condensation reaction.
-
Refluxing: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-5 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The consumption of starting materials and the emergence of a new product spot will signify the reaction's progression.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The Schiff base product may precipitate out of the solution. If precipitation is not spontaneous, the solvent volume can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected crystals with a small portion of cold ethanol to remove residual reactants and impurities.
-
Purification: For enhanced purity, the crude product should be recrystallized from an appropriate solvent, such as ethanol.
-
Drying and Analysis: Dry the purified Schiff base derivative under vacuum. The final product should be characterized by determining its melting point and by using spectroscopic methods (FT-IR, ¹H NMR, Mass Spectrometry).
Rationale for Key Experimental Choices:
-
Solvent Selection: Ethanol is a preferred solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies its removal post-reaction.
-
Acid Catalysis: Glacial acetic acid serves as an effective catalyst by protonating the carbonyl group of the aldehyde, which increases its susceptibility to nucleophilic attack by the amine.
-
Thermal Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of solvent.
-
Purification Strategy: Recrystallization is a highly effective technique for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
The MAOS approach offers a more sustainable and efficient alternative to conventional heating.
Materials:
-
4-(4-Methylphenyl)benzaldehyde
-
Substituted primary amine
-
Ethanol (or solvent-free conditions)
-
Glacial Acetic Acid
-
Microwave synthesizer and appropriate reaction vessels
Step-by-Step Procedure:
-
Reactant Loading: In a microwave-safe reaction vessel, combine equimolar quantities of 4-(4-Methylphenyl)benzaldehyde and the primary amine.
-
Solvent and Catalyst Addition: Add a minimal amount of ethanol or, for a greener approach, proceed under solvent-free conditions by adding a single drop of glacial acetic acid as a catalyst.
-
Microwave Irradiation: Secure the vessel in the microwave synthesizer and irradiate the mixture at a predetermined temperature (e.g., 100-140 °C) for a short duration (typically 3-10 minutes).
-
Cooling and Product Isolation: After the irradiation cycle, allow the vessel to cool to room temperature. The Schiff base product will often solidify upon cooling.
-
Purification and Characterization: The workup and purification steps are analogous to the conventional method. The product is collected by filtration, washed, and recrystallized if necessary, followed by comprehensive characterization.
Key Advantages of the MAOS Protocol:
-
Accelerated Reaction Rates: Microwave irradiation can significantly shorten reaction times from hours to mere minutes.
-
Enhanced Yields: This method frequently results in higher product yields compared to traditional heating.
-
Green Chemistry Principles: MAOS reduces energy consumption and often facilitates solvent-free reactions, aligning with the principles of sustainable chemistry.
Structural Verification and Characterization
To confirm the successful synthesis and purity of the Schiff base derivatives, a combination of analytical techniques is employed.
| Analytical Technique | Expected Outcome for Schiff Base Derivative |
| Melting Point | A narrow and distinct melting point range is indicative of a pure compound. |
| FT-IR Spectroscopy | The disappearance of the aldehyde C=O stretching vibration (around 1700 cm⁻¹) and the amine N-H stretches (around 3300-3400 cm⁻¹), coupled with the appearance of a strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹. |
| ¹H NMR Spectroscopy | The absence of the characteristic aldehyde proton signal (~9-10 ppm) and the emergence of a new singlet corresponding to the azomethine proton (-CH=N-) between 8-9 ppm. |
| Mass Spectrometry | The detection of a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the synthesized Schiff base. |
Visualizing the Synthesis and Mechanism
Diagram 1: General Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of Schiff base derivatives.
Diagram 2: The Reaction Mechanism
Caption: The two-step mechanistic pathway for Schiff base formation.
Significance and Applications
Schiff bases are a class of compounds with remarkable versatility and a broad spectrum of applications, making them attractive targets for synthesis.
-
Medicinal Chemistry: Many Schiff base derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The azomethine linkage is often a key pharmacophore responsible for these activities.
-
Materials Science: These compounds are utilized as corrosion inhibitors for various metals and alloys due to their ability to form a protective film on the metal surface.
-
Catalysis: Metal complexes of Schiff bases are widely employed as catalysts in a variety of organic transformations, including oxidation, reduction, and polymerization reactions.
Concluding Remarks
The synthesis of Schiff base derivatives from 4-(4-Methylphenyl)benzaldehyde is a well-established and adaptable process. By leveraging the protocols outlined in this guide, researchers can efficiently generate a diverse array of these valuable compounds. The choice between conventional and microwave-assisted methods can be tailored to the specific needs of the laboratory, considering factors such as desired reaction time and energy efficiency. Rigorous characterization of the synthesized compounds is essential to confirm their structural integrity and purity, paving the way for their exploration in various scientific and industrial applications.
References
-
Qin, W., Long, S., Pan, M., & Pan, Z. (2013). Synthesis and characterization of Schiff bases and their complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 569-573. [Link]
-
da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. [Link]
-
Ashraf, M. A., Mahmood, K., & Wajid, A. (2011). Synthesis, characterization and biological activity of Schiff bases. IPub-Journal of Pharmacy and Pharmaceutical Sciences, 1(1), 1-12. [Link]
Application Notes & Protocols: Polymerization Reactions Involving 4-(4-Methylphenyl)benzaldehyde
Introduction: Unlocking the Potential of a Bifunctional Monomer
4-(4-Methylphenyl)benzaldehyde is an intriguing aromatic aldehyde that holds significant, yet largely unexplored, potential in polymer chemistry. Its structure is unique, featuring a biphenyl core with a reactive aldehyde group on one phenyl ring and a methyl group on the other. This bifunctionality opens the door to a variety of polymerization pathways, leading to novel materials with potentially interesting thermal, optical, and mechanical properties. The rigid biphenyl backbone can impart thermal stability and high glass transition temperatures (Tg), while the pendant methyl group can influence solubility and morphology.
This document serves as a detailed guide for researchers, polymer chemists, and material scientists, providing both theoretical frameworks and practical, step-by-step protocols for the polymerization of 4-(4-Methylphenyl)benzaldehyde. We will explore several plausible polymerization strategies, explaining the rationale behind each experimental design choice and grounding our protocols in established chemical principles.
Part 1: Poly(Schiff base) Synthesis via Polycondensation
One of the most direct methods to polymerize an aldehyde-containing monomer is through the formation of a poly(Schiff base), also known as a polyazomethine. This involves a condensation reaction between the aldehyde group of 4-(4-Methylphenyl)benzaldehyde and a primary diamine. The resulting polymers are known for their high thermal stability, chemical resistance, and interesting optoelectronic properties.
Scientific Rationale
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine (C=N) linkage that forms the polymer backbone. The choice of the diamine co-monomer is critical as it will significantly influence the final properties of the polymer, such as its rigidity, solubility, and thermal characteristics. For this protocol, we will use 4,4'-oxydianiline (ODA) to introduce some flexibility into the polymer chain, which can improve processability.
Visualizing the Workflow: Poly(Schiff base) Synthesis
Caption: Workflow for the synthesis of a poly(Schiff base).
Detailed Experimental Protocol
Materials:
-
4-(4-Methylphenyl)benzaldehyde (Monomer A)
-
4,4'-Oxydianiline (ODA) (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet/outlet, add 4-(4-Methylphenyl)benzaldehyde (1.96 g, 10 mmol) and 4,4'-oxydianiline (2.00 g, 10 mmol).
-
Rationale: An equimolar ratio of the two monomers is crucial for achieving a high degree of polymerization.
-
-
Solvent Addition: Add 40 mL of anhydrous NMP and 10 mL of anhydrous pyridine to the flask.
-
Rationale: NMP is a polar aprotic solvent that can dissolve the monomers and the resulting polymer. Pyridine acts as a catalyst and helps to drive the dehydration reaction.
-
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to remove any oxygen and moisture, which can interfere with the reaction. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Reaction: Immerse the flask in a preheated oil bath at 120°C. Stir the reaction mixture vigorously.
-
Monitoring: The reaction progress can be monitored by the increase in viscosity of the solution. Allow the reaction to proceed for 24 to 48 hours.
-
Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 400 mL of methanol while stirring. This will cause the polymer to precipitate.
-
Purification: Collect the fibrous precipitate by vacuum filtration. Wash the collected polymer thoroughly with methanol (3 x 50 mL) and then with deionized water (2 x 50 mL) to remove unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
-
Characterization: The final polymer can be characterized by techniques such as FT-IR (to confirm imine bond formation, ~1620 cm⁻¹), NMR, GPC (for molecular weight), and TGA/DSC (for thermal properties).
Data Summary Table
| Parameter | Value | Rationale / Notes |
| Monomer A:B Molar Ratio | 1:1 | Essential for high molecular weight in step-growth polymerization. |
| Solvent System | NMP/Pyridine (4:1 v/v) | NMP for solubility, Pyridine as catalyst/dehydrating agent. |
| Reaction Temperature | 120°C | Balances reaction rate and potential side reactions. |
| Reaction Time | 24-48 hours | Allows for sufficient chain growth. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidative side reactions. |
| Expected FT-IR Peak (C=N) | ~1620 cm⁻¹ | Confirms the formation of the Schiff base linkage. |
Part 2: Suzuki Polycondensation for Carbon-Carbon Backbone Polymers
A more advanced approach involves converting the 4-(4-Methylphenyl)benzaldehyde into a dihalo-monomer, which can then undergo Suzuki polycondensation. This method builds a robust, all-carbon backbone (polyphenylene), which typically results in materials with exceptional thermal stability and desirable electronic properties for applications in organic electronics.
Scientific Rationale
This is a two-stage process:
-
Monomer Synthesis: The aldehyde group is first protected, and then the aromatic rings are brominated to create a di-functional monomer suitable for Suzuki coupling. A common protecting group for aldehydes is the formation of an acetal.
-
Polymerization: The resulting dibromo-monomer is then reacted with a diboronic acid or ester co-monomer in the presence of a palladium catalyst. The Suzuki coupling reaction forms new carbon-carbon bonds, creating the polymer chain. The final step is the deprotection of the aldehyde groups.
Visualizing the Mechanism: Suzuki Polycondensation
Caption: Two-stage process for Suzuki polycondensation.
Detailed Experimental Protocol (Illustrative)
This protocol outlines the polymerization step, assuming the successful synthesis of the dibromo-monomer derivative.
Materials:
-
Synthesized Dibromo-monomer derived from 4-(4-Methylphenyl)benzaldehyde
-
1,4-Benzenediboronic acid bis(pinacol) ester (Co-monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene, anhydrous
-
Deionized water
-
Methanol
-
Aliquat 336 (Phase-transfer catalyst)
Procedure:
-
Setup: In a three-neck round-bottom flask fitted with a condenser, magnetic stirrer, and nitrogen inlet, add the dibromo-monomer (10 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (10 mmol), and Aliquat 336 (0.2 g).
-
Solvent and Base: Add 50 mL of anhydrous toluene. Prepare a separate solution of K₂CO₃ (6.9 g, 50 mmol) in 25 mL of deionized water and add it to the flask.
-
Rationale: This creates a two-phase system. The palladium-catalyzed cross-coupling reaction occurs at the interface, facilitated by the phase-transfer catalyst Aliquat 336.
-
-
Degassing: Bubble nitrogen gas through the mixture for 30 minutes to remove all dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (0.23 g, 0.2 mmol, 2 mol%).
-
Rationale: A low catalyst loading is typically sufficient for efficient coupling.
-
-
Reaction: Heat the mixture to reflux (around 90-95°C) with vigorous stirring for 72 hours.
-
Termination & Isolation: Cool the reaction to room temperature. End-cap the polymer by adding a small amount of bromobenzene and phenylboronic acid and stirring for another 4 hours. Pour the mixture into 500 mL of a methanol/water (1:1) solution to precipitate the polymer.
-
Purification: Filter the crude polymer. To remove catalyst residues, dissolve the polymer in chloroform and wash it with dilute HCl, then with water. Reprecipitate from methanol.
-
Drying & Deprotection: Dry the polymer under vacuum. The aldehyde protecting groups can then be removed under appropriate acidic conditions to yield the final functionalized polyphenylene.
Conclusion and Future Outlook
The polymerization of 4-(4-Methylphenyl)benzaldehyde offers a versatile platform for creating novel polymeric materials. The protocols detailed herein for poly(Schiff base) formation and Suzuki polycondensation represent two robust, yet distinct, strategies to leverage the unique chemical functionalities of this monomer. The resulting polymers, with their rigid backbones and reactive aldehyde sites (if regenerated), are promising candidates for applications in high-performance plastics, chemosensors, and organic electronic devices. Further research should focus on exploring different co-monomers and polymerization techniques to fine-tune the material properties for specific applications.
References
-
Title: Synthesis and characterization of new poly(azomethine-ether)s based on 4,4′-oxydianiline and dialdehyde monomers Source: Designed Monomers and Polymers URL: [Link]
-
Title: Synthesis and characterization of novel thermally stable poly(Schiff base)s containing 1,3,4-oxadiazole moieties in the main chain Source: Journal of the Iranian Chemical Society URL: [Link]
-
Title: Principles of Polymerization, 4th Edition Source: Wiley URL: [Link]
-
Title: The Suzuki–Miyaura reaction in polymer synthesis Source: Nature Reviews Methods Primers URL: [Link]
-
Title: Suzuki Polycondensation: A Powerful Tool for the Synthesis of π-Conjugated Polymers Source: Macromolecular Rapid Communications URL: [Link]
Application Notes & Protocols: Strategic Derivatization of 4-(4-Methylphenyl)benzaldehyde for Medicinal Chemistry Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-(4-Methylphenyl)benzaldehyde Scaffold
In contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount. The 4-(4-methylphenyl)benzaldehyde molecule represents a highly valuable starting point for medicinal chemistry campaigns. Its structure, featuring a biphenyl core, provides a rigid yet conformationally adaptable backbone that can effectively orient functional groups for optimal interaction with biological targets. The terminal aldehyde group is a versatile chemical handle, amenable to a wide array of transformations, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
This guide provides an in-depth analysis and detailed protocols for two primary derivatization strategies of 4-(4-methylphenyl)benzaldehyde: the synthesis of Schiff bases and the construction of chalcones. These molecular classes are consistently reported in the literature to possess a broad spectrum of pharmacological activities, making them highly relevant for modern therapeutic development.[1][2][3] The protocols herein are designed to be robust and self-validating, with an emphasis on explaining the causal reasoning behind experimental choices to empower researchers in their synthetic efforts.
Derivatization Strategy I: Synthesis of Schiff Bases (Azomethines)
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized via the condensation of an aldehyde with a primary amine.[3] This linkage is of significant interest in medicinal chemistry as it is implicated in various biological mechanisms and can act as a key pharmacophore. Derivatives have demonstrated a wide array of bioactivities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The formation is a reversible, acid-catalyzed reaction, providing a straightforward and efficient method to generate vast libraries of diverse compounds.
Scientific Rationale and Mechanistic Insight
The synthetic utility of this reaction lies in its simplicity and the commercial availability of a vast array of primary amines. This allows for the systematic modification of steric and electronic properties of the final compound. The imine bond is crucial for biological activity, often participating in hydrogen bonding or coordinating with metal ions in enzyme active sites.[4] The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. The addition of a catalytic amount of acid (e.g., glacial acetic acid) is critical as it protonates the carbonyl oxygen, rendering the carbon more electrophilic and accelerating the initial nucleophilic attack.
Workflow for Schiff Base Synthesis
Caption: General workflow for the acid-catalyzed synthesis of Schiff bases.
Detailed Experimental Protocol: Synthesis of (E)-N-(4-aminophenyl)-1-(4-(4-methylphenyl))methanimine
This protocol details the synthesis of a representative Schiff base from 4-(4-methylphenyl)benzaldehyde and p-phenylenediamine.
Materials and Reagents:
-
4-(4-Methylphenyl)benzaldehyde (1.0 eq)
-
p-Phenylenediamine (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (Silica gel 60 F254), filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 4-(4-methylphenyl)benzaldehyde (e.g., 1.96 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount of p-phenylenediamine (1.08 g, 10 mmol). Stir the mixture for 10 minutes at room temperature.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, which is often the rate-limiting step of the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the consumption of the starting aldehyde.
-
Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate out of the solution as a solid. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the solid product by suction filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.
Representative Data for Schiff Base Derivatives
| Derivative Class | Amine Reactant | Biological Activity Noted | Reference |
| Pyrazole-based | 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | Antitumor, Antibacterial | [4] |
| Thiazole-based | 2-aminothiazole derivatives | Antifungal, Anti-inflammatory | [3][6] |
| General Aromatic | Substituted anilines | Antibacterial, Antioxidant, Cytotoxic | [7] |
| Heterocyclic | 5-Amino-1,3,4-thiadiazole-2-thiol | Antibacterial | [3] |
Derivatization Strategy II: Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, constitute a critical class of natural and synthetic compounds belonging to the flavonoid family.[2] They are synthesized via the Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[1][8] The resulting α,β-unsaturated ketone core is a potent pharmacophore responsible for a vast range of biological activities, including anticancer, anti-inflammatory, antimalarial, and antioxidant properties.[1][2]
Scientific Rationale and Mechanistic Insight
The Claisen-Schmidt condensation is a robust and high-yielding reaction, making it a cornerstone of medicinal chemistry.[1][9] In the base-catalyzed pathway, a strong base (e.g., NaOH, KOH) deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-(4-methylphenyl)benzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable conjugated chalcone system. The choice of base and solvent can significantly influence reaction time and yield.[1]
Workflow for Chalcone Synthesis (Claisen-Schmidt Condensation)
Caption: General workflow for the base-catalyzed Claisen-Schmidt synthesis of chalcones.
Detailed Experimental Protocol: Synthesis of (E)-3-(4-(4-methylphenyl)phenyl)-1-phenylprop-2-en-1-one
This protocol details the synthesis of a representative chalcone from 4-(4-methylphenyl)benzaldehyde and acetophenone.
Materials and Reagents:
-
4-(4-Methylphenyl)benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (solvent)
-
Sodium Hydroxide (NaOH) solution (e.g., 40-50% aqueous solution)
-
Dilute Hydrochloric Acid (HCl)
-
Beaker, magnetic stirrer, ice bath
-
TLC plates, filtration apparatus
Procedure:
-
Reactant Solution: In a 250 mL beaker, dissolve 4-(4-methylphenyl)benzaldehyde (1.96 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol. Stir at room temperature until a clear solution is formed.
-
Base Addition: Cool the solution in an ice bath. While stirring vigorously, add a 40% aqueous solution of NaOH (e.g., 5 mL) dropwise. The addition of a strong base is crucial for generating the acetophenone enolate. The mixture will typically turn cloudy and may change color.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 8:2).
-
Precipitation: Once the reaction is complete (as indicated by the consumption of the aldehyde), pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Acidify the mixture by adding dilute HCl dropwise until the pH is neutral (~7). This step neutralizes the excess NaOH and protonates any remaining enolate, causing the chalcone product to precipitate fully.
-
Isolation and Purification: Collect the precipitated solid via suction filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Drying and Characterization: Recrystallize the crude product from ethanol to obtain pure chalcone crystals. Dry the product under vacuum and confirm its identity and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Representative Data for Chalcone Derivatives
| Derivative Class | Acetophenone Reactant | Biological Activity Noted | Yield Range | Reference |
| Basic Chalcone | Acetophenone | Anticancer, Anti-inflammatory | 88-98% | [1] |
| Amino Chalcones | Aminoacetophenone | Antibacterial, Antifungal | 25-70% | [2] |
| Morpholino Chalcone | Resacetophenone derivative | Antifungal | 70-86% | [2] |
| Imidazolone-linked | Imidazolone-acetophenone | Anticancer | - | [1] |
Conclusion
4-(4-Methylphenyl)benzaldehyde is an exemplary scaffold for the development of novel therapeutic agents. The straightforward and efficient derivatization into Schiff bases and chalcones provides access to compound libraries with rich pharmacological potential. The protocols detailed in this guide offer robust and reproducible methods for synthesizing these key derivatives. By understanding the mechanistic principles behind these transformations, researchers can strategically design and synthesize novel molecules, accelerating the journey from initial hit identification to lead optimization in medicinal chemistry programs.
References
- Title: Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Source: Google Search URL
- Title: New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters Source: Google Search URL
- Title: SYNTHESIS AND THERAPEUTIC APPLICATIONS OF CHALCONES Source: Chemistry | Illinois URL
- Title: Chemistry and synthetic methodologies of chalcones and their derivatives: A review Source: Google Search URL
- Title: SYNTHESIS OF CHALCONES - Jetir.
- Title: Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI Source: Google Search URL
- Title: schiff bases synthesis: Topics by Science.
- Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: Google Search URL
- Title: Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds.
- Title: Schiff bases of 4-(methylthio)
- Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: Google Search URL
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. mdpi.com [mdpi.com]
- 5. schiff bases synthesis: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. jetir.org [jetir.org]
Application Note: Quantitative Analysis of 4-(4-Methylphenyl)benzaldehyde by High-Performance Liquid Chromatography and Gas Chromatography
Abstract
This document provides comprehensive and validated analytical protocols for the precise quantification of 4-(4-Methylphenyl)benzaldehyde (also known as 4'-Methyl-4-formylbiphenyl). As a key intermediate in the synthesis of pharmaceuticals and advanced materials, ensuring its purity and concentration is paramount. We present two robust methods: a High-Performance Liquid Chromatography (HPLC) method for high-throughput analysis in various matrices and a Gas Chromatography (GC) method ideal for assessing volatile impurities and orthogonal validation. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols grounded in established scientific principles and regulatory standards.
Introduction and Scientific Rationale
4-(4-Methylphenyl)benzaldehyde (C₁₄H₁₂O) is an aromatic aldehyde whose bifunctional nature makes it a valuable building block in organic synthesis. The presence of the biphenyl scaffold and a reactive aldehyde group allows for its use in creating complex molecular architectures. Accurate and reliable quantification is a critical step in process control, quality assurance of the final product, and stability studies.
The choice of analytical methodology is dictated by the sample matrix, the required sensitivity, and the specific analytical question being addressed (e.g., potency assay vs. impurity profiling). This note details two primary chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Leverages the compound's strong ultraviolet (UV) absorbance due to its conjugated π-system. Reverse-phase HPLC is the gold standard for its versatility, high resolution, and applicability to non-volatile matrices, making it ideal for routine quality control.
-
Gas Chromatography (GC): Exploits the compound's volatility at elevated temperatures. GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity and is a powerful tool for separating the target analyte from volatile organic impurities that may be present from the synthesis process.
Both methods have been designed and validated following principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4]
Physicochemical Properties of 4-(4-Methylphenyl)benzaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | [5][6] |
| Molecular Weight | 196.24 g/mol | [5][6] |
| CAS Number | 36393-42-7 | [5][6] |
| Appearance | Solid | N/A |
| Melting Point | 106 °C | [6] |
| IUPAC Name | 4-(4-methylphenyl)benzaldehyde | [6] |
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
Principle and Rationale
This method separates 4-(4-Methylphenyl)benzaldehyde from potential impurities based on its polarity. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase. The analyte, being moderately non-polar, is retained on the column and then eluted by adjusting the mobile phase's organic solvent concentration. The conjugated system of the biphenyl and aldehyde groups results in strong UV absorbance, allowing for sensitive detection and quantification based on the Beer-Lambert law. This approach is highly specific and reproducible for assay and purity determinations.
Experimental Protocol: HPLC
Objective: To accurately quantify 4-(4-Methylphenyl)benzaldehyde in a sample using an external standard calibration method.
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) detector.
Materials and Reagents:
-
4-(4-Methylphenyl)benzaldehyde reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier; its concentration controls the elution strength. |
| Gradient Program | 0-10 min: 60% B to 95% B; 10-12 min: Hold at 95% B; 12.1-15 min: Return to 60% B and equilibrate. | A gradient ensures efficient elution of the analyte while separating it from earlier and later eluting impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes by controlling viscosity and mass transfer. |
| Injection Volume | 10 µL | A typical volume to ensure good peak shape without overloading the column. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds providing a strong signal. A full scan (200-400 nm) can determine the optimal λmax. |
Step-by-Step Procedure
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(4-Methylphenyl)benzaldehyde reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the Stock Solution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the Stock Solution with methanol to prepare a series of at least five calibration standards. A suggested range is 2, 5, 10, 25, and 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 4-(4-Methylphenyl)benzaldehyde.
-
Dissolve it in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial if particulate matter is present.
-
-
System Suitability and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).
-
Verify that the system suitability criteria are met (see Table below).
-
Inject the blank (methanol), followed by the calibration standards and then the sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.999.
-
Determine the concentration of 4-(4-Methylphenyl)benzaldehyde in the sample solution using the regression equation.
-
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose, it must be validated.[1][2][4] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from blank, placebo, or known impurities. Peak purity index >0.995 with PDA. | Confirms the method's ability to measure the analyte unequivocally. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 1.5%; Intermediate Precision (Inter-day): ≤ 2.0% | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | %RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±2°C). | Measures the method's capacity to remain unaffected by small variations. |
HPLC Workflow Diagram
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scbt.com [scbt.com]
- 6. 4-(4-methylphenyl)benzaldehyde [stenutz.eu]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Suzuki Coupling Synthesis of 4-(4-Methylphenyl)benzaldehyde
Welcome to the technical support hub for the synthesis of 4-(4-Methylphenyl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-C bond-forming reaction.
I. Reaction Overview: Synthesis of 4-(4-Methylphenyl)benzaldehyde
The target molecule is synthesized by the palladium-catalyzed cross-coupling of 4-formylphenylboronic acid and 4-bromotoluene. This reaction is a cornerstone of modern organic synthesis, but its success hinges on a delicate interplay of various parameters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.[1] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromotoluene).[1]
-
Transmetalation: The organic group from the organoboron species (4-formylphenylboronic acid) is transferred to the palladium(II) complex. This step is crucial and requires activation of the boronic acid by a base.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[4]
Q2: Why is the choice of base so critical for the success of my reaction?
The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[2][5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The selection of the base can significantly impact the reaction rate, yield, and selectivity.[2]
Q3: How does the solvent system influence the outcome of the Suzuki coupling?
The solvent is a critical parameter that can influence reaction rates and selectivity.[6] A solvent system must be chosen that can dissolve both the organic substrates and the inorganic base.[6] Often, a mixture of an organic solvent (like toluene, dioxane, or THF) and water is used.[1] Polar aprotic solvents like DMF can also be effective.[6] The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[7][8]
Q4: I'm observing significant amounts of homocoupled byproducts (biphenyl and 4,4'-dimethylbiphenyl). What is the cause and how can I prevent this?
Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[9][10] Oxygen can facilitate the oxidative homocoupling of the boronic acid.[10] To minimize this, rigorous degassing of all solvents and reagents is essential, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11][12] The choice of palladium precursor can also play a role; using a Pd(0) source directly may sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[10]
Q5: My boronic acid appears to be degrading during the reaction. What is happening?
Boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][13] This is particularly an issue with heteroaryl boronic acids but can occur with others under harsh conditions.[1] Using milder reaction conditions, such as lower temperatures or a less aggressive base, can help mitigate this side reaction.[14] Alternatively, more stable boronate derivatives like pinacol esters can be used.[15]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-(4-Methylphenyl)benzaldehyde.
Issue 1: Low or No Product Yield
| Possible Cause | Explanation & Solution |
| Inactive Catalyst | The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to low activity. Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ directly. Ensure your phosphine ligand is not oxidized, as this can inhibit the reduction of Pd(II).[1] |
| Suboptimal Base | The choice of base is highly dependent on the substrates and solvent system. An inappropriate base can lead to poor activation of the boronic acid.[2] Solution: Screen a variety of bases. For this system, inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are generally effective.[2] Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | The reactants may not be sufficiently soluble in the chosen solvent system, or the solvent may not be optimal for the catalytic cycle.[6] Solution: A mixture of an organic solvent and water is often a good starting point to dissolve both the organic substrates and the inorganic base.[1] Common choices include Toluene/Water, Dioxane/Water, or THF/Water.[1][16] |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst.[15] Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (N₂ or Ar) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[10][17] Maintain a positive pressure of inert gas throughout the reaction. |
| Substrate Reactivity | Aryl bromides are generally good substrates for Suzuki coupling. However, the electronic properties of the aldehyde group on the boronic acid could influence reactivity. Solution: Ensure the quality of your starting materials. 4-Formylphenylboronic acid can be prone to decomposition; store it under inert gas and in a refrigerator. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Identification & Mitigation |
| Homocoupled Products | Identification: Biphenyl (from 4-formylphenylboronic acid) and 4,4'-dimethylbiphenyl (from 4-bromotoluene) will be observed by GC-MS or LC-MS. Mitigation: As discussed in the FAQs, the primary cause is often oxygen.[9][10] Strict anaerobic conditions are crucial.[11][12] Reducing the reaction temperature may also help suppress this side reaction.[10] |
| Protodeboronation Product | Identification: Benzaldehyde will be present in the crude reaction mixture. Mitigation: This indicates decomposition of the 4-formylphenylboronic acid.[1] Use fresh, high-purity boronic acid. Consider using milder bases like KF or Cs₂CO₃ and lower reaction temperatures.[3] |
| Dehalogenation Product | Identification: Toluene will be observed as a byproduct. Mitigation: This can occur under certain conditions. Ensure your reaction is not running for an excessively long time. |
Issue 3: Difficult Purification
| Problem | Suggested Solution |
| Product and Starting Material Co-elution | The polarities of 4-(4-methylphenyl)benzaldehyde and 4-bromotoluene may be similar, making chromatographic separation challenging. Solution: Optimize your column chromatography conditions. A less polar solvent system (e.g., hexanes/ethyl acetate) may provide better separation.[18] Recrystallization of the crude product can also be an effective purification method.[18] |
| Residual Palladium | The final product may be contaminated with palladium residues, which appear as a black or grey solid. Solution: After the reaction workup, you can treat the organic solution with activated carbon (like Darco G-60) to adsorb residual palladium.[18] Filtering the crude product through a plug of silica gel or celite can also be effective. |
III. Experimental Protocols & Data
Optimized Protocol for 4-(4-Methylphenyl)benzaldehyde Synthesis
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
4-Methylphenylboronic acid (1.05 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.003 equiv)
-
Triphenylphosphine (PPh₃) (0.009 equiv)
-
2 M Sodium Carbonate (Na₂CO₃) solution (1.20 equiv)
-
1-Propanol
-
Deionized Water
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromobenzaldehyde, 4-methylphenylboronic acid, and 1-propanol.
-
Purge the flask with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Add palladium(II) acetate and triphenylphosphine to the stirred solution.
-
Add the 2 M sodium carbonate solution and deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 45 minutes.[18]
-
Once complete, cool the reaction mixture and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/methanol mixture or by column chromatography.[18]
Comparative Data for Reaction Parameters
The following table provides a general comparison of common reaction parameters for Suzuki couplings. Optimal conditions for the synthesis of 4-(4-Methylphenyl)benzaldehyde should be determined experimentally.
| Parameter | Option 1 | Option 2 | Option 3 | Considerations |
| Palladium Source | Pd(PPh₃)₄ (Pd(0)) | Pd(OAc)₂ (Pd(II)) | Pd₂(dba)₃ (Pd(0)) | Pd(0) sources can sometimes give more consistent results.[19] Pd(II) sources are often more air-stable but require in-situ reduction.[1] |
| Ligand | PPh₃ | P(t-Bu)₃ | SPhos/XPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides.[20][21] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The strength and solubility of the base are important factors. K₃PO₄ is a stronger base than K₂CO₃.[2] |
| Solvent System | Toluene/Water | Dioxane/Water | THF/Water | The choice of solvent can influence reaction rate and selectivity.[7][8] All solvents should be thoroughly degassed. |
| Temperature | Room Temperature | 80 °C | 100 °C | Higher temperatures can increase reaction rates but may also lead to more side reactions.[10] |
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
V. References
-
Suzuki Reaction - Wikipedia. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? | ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. - ResearchGate. Available at: [Link]
-
4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Suzuki Coupling of 4-Bromobenzaldehyde and p-Tolylboronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines fundamental principles with practical, field-proven insights to help you navigate the complexities of your synthesis. This document is structured as a dynamic resource, moving from a foundational protocol to in-depth troubleshooting and frequently asked questions, specifically tailored for the coupling of 4-bromobenzaldehyde and p-tolylboronic acid to form 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.
The Suzuki coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1][2] However, its success hinges on a delicate interplay of multiple components: the palladium catalyst, ligand, base, and solvent system.[3] Understanding the role of each is paramount to optimizing your reaction for high yield and purity.
Foundational Protocol & Key Parameters
Every successful optimization begins with a reliable starting point. The following protocol is a robust, well-established procedure for the title reaction.
Experimental Workflow: A Visual Guide
The diagram below outlines the standard workflow for setting up the Suzuki coupling reaction, emphasizing the critical step of creating an inert atmosphere.
Caption: Standard experimental workflow for Suzuki coupling.
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq.), p-tolylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[4] The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Degassing: Sparge the resulting slurry with argon for 15-20 minutes to ensure all dissolved oxygen is removed.[5]
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand. A common choice is Pd(PPh₃)₄ (1-3 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-3 mol%) and a phosphine ligand like PPh₃ (4-12 mol%).[4]
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzaldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5][7]
Table 1: Key Reaction Parameters & Recommended Starting Points
| Parameter | Recommended Range | Rationale & Justification |
| Boronic Acid Stoich. | 1.1 - 1.5 eq. | An excess is used to compensate for potential protodeboronation and homocoupling side reactions.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | A base is essential to activate the boronic acid for transmetalation.[8][9] Carbonates are common, with Cs₂CO₃ often giving higher yields for challenging substrates. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are cost-effective but may lead to incomplete conversion. Higher loadings can be necessary for less reactive substrates but increase costs and palladium contamination in the product.[1] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | The aqueous phase is crucial for dissolving the inorganic base.[10][11] The organic solvent solubilizes the reactants and catalyst. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination.[4][12] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the Suzuki coupling of 4-bromobenzaldehyde and p-tolylboronic acid.
Q: My reaction yield is very low, or I see no product formation at all. What are the likely causes?
A: This is a common issue that can typically be traced back to one of four areas: catalyst activity, reaction conditions, reagent quality, or the presence of oxygen.
-
Inactive Catalyst: The catalytically active species is Pd(0).[13] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution: Consider using a dedicated Pd(0) source like Pd(PPh₃)₄. Ensure your phosphine ligands are not oxidized (phosphine oxides can inhibit the catalyst), and that your palladium source has been stored properly.[14]
-
-
Insufficient Base or Inappropriate Choice: The base is not just a spectator; it is critical for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[8][10]
-
Solution: Ensure you are using at least 2 equivalents of a suitable base like K₂CO₃ or Cs₂CO₃. The base must be finely powdered and anhydrous (if not using an aqueous system). For this specific reaction, K₂CO₃ is generally sufficient.[15]
-
-
Inadequate Temperature: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and requires thermal energy.[13]
-
Solution: Ensure your reaction is being heated to the target temperature (typically 85-100 °C for aryl bromides). Verify your heating mantle and thermometer are calibrated correctly.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[3][16]
-
Solution: Rigorous degassing of your solvent and reaction mixture is non-negotiable.[17] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Q: I've isolated my product, but it's contaminated with a significant amount of 4,4'-dimethylbiphenyl. How do I prevent this homocoupling?
A: The formation of 4,4'-dimethylbiphenyl is a classic side reaction resulting from the homocoupling of two molecules of p-tolylboronic acid. This is primarily promoted by the presence of oxygen and Pd(II) species.[3][17]
-
Mechanism: Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[3] Alternatively, if you start with a Pd(II) precatalyst, this homocoupling can be the primary pathway for generating the active Pd(0) catalyst, consuming your boronic acid in the process.[3]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Sparging the reaction mixture with argon for 15-20 minutes before adding the catalyst will remove dissolved oxygen.[16][17]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the need for an in situ reduction step that can consume the boronic acid via homocoupling.[3][8]
-
Control Stoichiometry: Using a smaller excess of boronic acid (e.g., 1.1-1.2 equivalents) can help minimize this side product, though it may not eliminate it completely.
-
Q: My crude NMR shows a peak for toluene, indicating protodeboronation. What causes this and how can it be stopped?
A: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, converting your p-tolylboronic acid into toluene.[18] This is a hydrolytic process that is highly dependent on the reaction conditions.
-
Causes:
-
Excess Water and High Temperatures: The combination of water and heat can promote the hydrolysis of the C-B bond.[9]
-
Strong Bases: While a base is necessary, excessively strong bases or high concentrations can sometimes accelerate protodeboronation.
-
Extended Reaction Times: The longer the boronic acid is subjected to the reaction conditions, the more likely it is to degrade.[9]
-
-
Solutions:
-
Minimize Water: While some water is needed to dissolve the base, use the minimum amount necessary (e.g., a 10:1 or 5:1 organic/aqueous ratio).
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[3][10]
-
Anhydrous Conditions: An alternative is to switch to anhydrous conditions using a soluble organic base (which is less common for this substrate class) or an anhydrous inorganic base like K₃PO₄ in a solvent like DMF.[9]
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q: What is the detailed catalytic cycle for the Suzuki reaction?
A: The mechanism is a well-defined cycle involving Pd(0) and Pd(II) intermediates.[4][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde. This is often the rate-limiting step and converts Pd(0) to a Pd(II) complex.[10][13]
-
Transmetalation: The boronic acid, activated by the base to form a boronate species (-B(OH)₃⁻), transfers its aryl group (p-tolyl) to the palladium center, displacing the bromide. This is a crucial step where the new carbon-carbon bond is staged.[10][13]
-
Reductive Elimination: The two organic groups (the benzaldehyde and tolyl moieties) on the palladium center couple and are eliminated from the metal, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][10][13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Q: How do I choose the right palladium catalyst and ligand?
A: The choice of catalyst and ligand is critical and depends on the reactivity of your substrates. For a relatively standard coupling like this one (an activated aryl bromide), many systems work well. However, understanding the components is key for optimization.
-
Palladium Source:
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂): Stable, common, and affordable, but require in situ reduction to Pd(0), which can sometimes lead to side reactions like homocoupling.[3]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Directly provide the active catalyst, often leading to cleaner and faster reactions, but can be more sensitive to air and moisture.[3][8]
-
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity.
Table 2: Common Catalyst/Ligand Systems
| Catalyst System | Type | Advantages | Considerations |
| Pd(PPh₃)₄ | Pd(0) Precatalyst | All-in-one, reliable for standard couplings. | Can be sensitive to air/moisture. Triphenylphosphine is a moderately effective ligand. |
| Pd(OAc)₂ + PPh₃ | Pd(II) + Ligand | Cost-effective and uses stable components. | Requires in situ reduction. |
| PdCl₂(dppf) | Pd(II) Precatalyst | Dppf is a robust, electron-rich ligand good for a wide range of substrates. | More expensive than simple phosphine systems. |
| Pd₂(dba)₃ + SPhos/XPhos | Pd(0) + Buchwald Ligand | Highly active system for challenging substrates, including aryl chlorides.[14] | Buchwald ligands are proprietary and expensive. |
For the coupling of 4-bromobenzaldehyde, Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ are excellent and cost-effective starting points.
Q: Can I run this reaction without a phosphine ligand?
A: Yes, "ligand-free" Suzuki couplings are possible, particularly in aqueous media.[7] In these cases, it is believed that water or other solvent molecules can act as weak ligands, or that the reaction proceeds on the surface of palladium nanoparticles that form in situ. While sometimes effective, these systems can be less reliable and may require higher catalyst loadings or specific conditions to prevent palladium black precipitation (catalyst death).[7] For consistent results, especially during optimization, using a defined ligand is highly recommended.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ghaffari, B., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. YouTube. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
ChemHelpASAP. Suzuki coupling Reaction. YouTube. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]
-
Botella, L., & Nájera, C. (2004). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
da Silva, J. G., et al. (2014). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]
-
Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low.... [Link]
-
Li, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central. [Link]
-
Miller, R. A., & Krska, S. W. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. scielo.br [scielo.br]
- 13. byjus.com [byjus.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of 4-(4-Methylphenyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(4-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling. Our goal is to provide you with in-depth, field-proven insights to enhance the success and efficiency of your experiments.
Troubleshooting & FAQ Guide
This section is structured to address specific challenges you may encounter. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Category 1: Low Product Yield
Question 1: My Suzuki coupling reaction is resulting in a disappointingly low yield of 4-(4-Methylphenyl)benzaldehyde. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura coupling reactions are a common issue that can often be traced back to several key factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of toluene from 4-methylphenylboronic acid.[2][3] This is particularly prevalent with electron-rich boronic acids under basic conditions.[4]
-
Solution:
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1] The base is essential for activating the boronic acid, but overly harsh conditions can accelerate protodeboronation.[5]
-
Anhydrous Conditions: While some protocols utilize aqueous bases, water can act as a proton source.[1] Using anhydrous solvents and bases can mitigate this side reaction.
-
Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[6][7] These reagents slowly release the active boronic acid species, keeping its concentration low and minimizing decomposition.[2]
-
-
-
Inefficient Catalyst System: The choice and quality of the palladium catalyst and ligand are paramount for a successful reaction.
-
Solution:
-
Catalyst/Ligand Selection: For coupling an aryl bromide (4-bromobenzaldehyde) with 4-methylphenylboronic acid, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective. However, for less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the oxidative addition step.[7][8]
-
Catalyst Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation.[1] Using fresh reagents stored under an inert atmosphere is recommended.
-
-
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, forming 4,4'-dimethylbiphenyl, and can also deactivate the Pd(0) catalyst.[6][9]
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions.
-
Solution:
-
Temperature Optimization: Suzuki couplings are typically run at elevated temperatures (80-100 °C).[11] However, excessively high temperatures can promote side reactions. If you observe significant byproduct formation, try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
-
Category 2: Product Purity Issues
Question 2: My final product is contaminated with significant impurities that are difficult to separate by column chromatography. What are these byproducts and how can I prevent their formation?
The formation of byproducts is a common challenge in cross-coupling reactions. Understanding the potential side reactions is key to devising a strategy to minimize them.[6]
Common Impurities and Prevention Strategies:
| Impurity | Formation Mechanism | Prevention Strategy |
| 4,4'-Dimethylbiphenyl | Homocoupling of 4-methylphenylboronic acid. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][10] | - Rigorously degas the reaction mixture to remove oxygen.[9]- Use a Pd(0) catalyst source directly or ensure complete in-situ reduction of a Pd(II) precatalyst. |
| Toluene | Protodeboronation of 4-methylphenylboronic acid, where the boronic acid group is replaced by a hydrogen atom.[2] | - Use a milder base (e.g., K₂CO₃, K₃PO₄).[1]- Employ anhydrous reaction conditions.- Use a more stable boronic acid derivative (e.g., pinacol ester).[2] |
| Benzaldehyde | Dehalogenation of 4-bromobenzaldehyde. This can occur after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated product.[6] | - Ensure high purity of solvents and reagents to avoid hydride contaminants.- Optimize the ligand and base combination. |
| Biphenyl | Homocoupling of the aryl halide. This is less common than boronic acid homocoupling but can occur at high temperatures or with highly active catalysts. | - Lower the reaction temperature.- Use a less reactive catalyst system if the desired reaction proceeds efficiently under milder conditions. |
Visualizing the Major Side Reactions:
Caption: Major reaction pathways in the synthesis of 4-(4-Methylphenyl)benzaldehyde.
Category 3: Reaction Stalls or Fails to Initiate
Question 3: My Suzuki coupling reaction is not proceeding, and I'm recovering my starting materials. What troubleshooting steps should I take?
A stalled reaction can be frustrating, but a systematic check of your setup and reagents will often reveal the issue.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting a stalled Suzuki coupling reaction.
Detailed Checklist:
-
Reagent Purity:
-
Aryl Halide: Confirm the purity of your 4-bromobenzaldehyde. Impurities can interfere with the catalytic cycle. The reactivity of aryl halides follows the trend I > Br > Cl.[8] If using an aryl chloride, a more potent catalyst system is likely required.[7]
-
Boronic Acid: Boronic acids can dehydrate to form boroxines, which may have different reactivity.[6] Ensure your 4-methylphenylboronic acid is of high quality.
-
-
Catalyst and Ligand:
-
Activity: As mentioned, palladium catalysts and phosphine ligands can degrade.[1] Try a fresh batch of catalyst and ligand.
-
Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Using a Pd(0) source like Pd(PPh₃)₄ can be a more direct approach.[6]
-
-
Base:
-
Solubility: The base must have some solubility in the reaction medium to be effective.[8] If using a solid base, ensure vigorous stirring to maximize surface area contact.
-
Strength: The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it promotes significant side reactions.[8][12]
-
-
Solvent and Atmosphere:
Category 4: Purification and Work-up
Question 4: I'm struggling with the purification of 4-(4-Methylphenyl)benzaldehyde. Are there any specific techniques to remove unreacted starting materials and byproducts?
Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer with water to remove inorganic salts. A wash with a mild acid (e.g., dilute HCl) can help remove residual base. A subsequent wash with brine will aid in breaking any emulsions.
-
-
Removal of Unreacted Boronic Acid:
-
Unreacted 4-methylphenylboronic acid can be challenging to remove by chromatography alone. An acid-base extraction can be effective. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to convert the boronic acid into its more water-soluble boronate salt.[11]
-
-
Removal of Aldehyde Starting Material (Bisulfite Extraction):
-
If unreacted 4-bromobenzaldehyde or the desired 4-(4-Methylphenyl)benzaldehyde product needs to be purified from non-aldehyde impurities, a bisulfite extraction can be employed.[14][15]
-
Procedure:
-
Dissolve the crude product in a water-miscible solvent like methanol or THF.[15]
-
Add a saturated aqueous solution of sodium bisulfite. The aldehyde will form a charged bisulfite adduct.[14]
-
Add an immiscible organic solvent (e.g., hexanes) and water. The bisulfite adduct will partition into the aqueous layer, while non-aldehyde impurities remain in the organic layer.[15]
-
The aldehyde can be regenerated from the aqueous layer by adding a base (e.g., NaOH) and extracting it back into an organic solvent.[14][16]
-
-
-
Chromatography:
-
After the work-up, the crude product can be purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044-1055.
- Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17272-17289.
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
- Mendoza-Merono, R., Menendez-Taboada, L., & Garcia-Granda, S. (2013). 4-(Diphenylamino)benzaldehyde 4-phenylthiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569–o1570.
- Google Patents. (1995). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Scott, J. P., & Fairlamb, I. J. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1737-1744.
- Wallace, D. J., & Chen, C. Y. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 652-654.
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]
- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2540.
-
ResearchGate. (2018, July 4). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2540.
-
Scite.ai. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Workup [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
Purification of 4-(4-Methylphenyl)benzaldehyde from crude reaction mixture
Technical Support Center: Purification of 4-(4-Methylphenyl)benzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-(4-methylphenyl)benzaldehyde from crude reaction mixtures. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting advice and detailed protocols to achieve high purity for this valuable chemical intermediate.
Introduction: The Purification Challenge
4-(4-Methylphenyl)benzaldehyde, also known as 4'-methyl-4-formylbiphenyl, is a crystalline solid with a melting point of approximately 106°C and a molecular weight of 196.24 g/mol .[1][2] It serves as a key building block in the synthesis of pharmaceuticals and advanced materials. Its preparation, commonly achieved via Suzuki-Miyaura cross-coupling, often results in a crude product contaminated with starting materials, catalysts, and reaction byproducts.[3][4] The structural similarity between the target molecule and certain impurities necessitates a well-designed purification strategy to achieve the high degree of purity (>98%) required for subsequent applications. This guide addresses the common pitfalls encountered during purification and provides robust solutions.
Identifying the Challenge: Common Impurity Profile
Effective purification begins with understanding the potential contaminants. When synthesizing 4-(4-methylphenyl)benzaldehyde via the Suzuki-Miyaura coupling of 4-bromobenzaldehyde and 4-methylphenylboronic acid, the following impurities are frequently encountered.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| 4-(4-Methylphenyl)benzaldehyde (Target) | C₁₄H₁₂O | 196.24 | >300 | ~106 | Moderate |
| 4-Bromobenzaldehyde (Starting Material) | C₇H₅BrO | 185.02 | 235 | 56-59 | Moderate |
| 4-Methylphenylboronic Acid (Starting Material) | C₇H₉BO₂ | 135.96 | Decomposes | 258-262 | High |
| 4,4'-Dimethylbiphenyl (Homocoupling Product) | C₁₄H₁₄ | 182.26 | 295 | 121-124 | Low |
| Biphenyl (From Ligand Degradation) | C₁₂H₁₀ | 154.21 | 255 | 69-72 | Low |
| Triphenylphosphine Oxide (From Ligand) | C₁₈H₁₅OP | 278.28 | 360 | 156 | High |
Data compiled from various sources including PubChem and commercial supplier data sheets.
The primary challenge lies in separating the target compound from the homocoupling product (4,4'-dimethylbiphenyl), which has a similar polarity and melting point, and from polar impurities like triphenylphosphine oxide and residual boronic acid.
Purification Strategy Workflow
The choice between recrystallization and column chromatography depends on the impurity profile of the crude mixture, which should be assessed by Thin Layer Chromatography (TLC) first.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. Its success hinges on selecting a solvent (or solvent system) in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Q1: My product "oils out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the boiling point of the solvent is too high or the cooling is too rapid.
-
Causality: The compound precipitates as a liquid because the solution's temperature is still high enough to melt it.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a "good" co-solvent (one that dissolves the compound well) to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the issue persists, consider a solvent with a lower boiling point. For 4-(4-methylphenyl)benzaldehyde (m.p. ~106°C), a solvent like ethanol or a toluene/hexane mixture is often a better choice than a high-boiling solvent like DMF.[5]
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield is typically caused by using too much solvent or premature crystallization.
-
Causality: Using an excessive volume of hot solvent prevents the solution from becoming saturated upon cooling, leaving a significant amount of product dissolved.
-
Solution:
-
Use the minimum amount of hot solvent: Add the hot solvent portion-wise to the crude solid until it just dissolves.
-
Concentrate the filtrate: If the yield is low, you can often recover more product by boiling off some of the solvent from the mother liquor and attempting a second crystallization.
-
Cool to a lower temperature: Ensure the solution is thoroughly chilled (e.g., in an ice bath) before filtration to maximize precipitation, but be mindful that this may also cause some impurities to precipitate.
-
Q3: How do I choose the best solvent system for recrystallization?
A3: The ideal solvent is selected based on the "like dissolves like" principle, followed by empirical testing.
-
Causality: A good solvent will have a polarity that is similar enough to the solute to dissolve it when heated, but different enough to allow it to crystallize upon cooling.
-
Solution:
-
Single Solvent: Test small batches. A good single solvent for 4-(4-methylphenyl)benzaldehyde might be ethanol or isopropanol.
-
Two-Solvent System: This is often more effective. Use a "soluble" solvent in which the compound dissolves readily (e.g., toluene, ethyl acetate) and an "insoluble" anti-solvent in which it is poorly soluble (e.g., hexanes, heptane). Dissolve the crude product in a minimal amount of the hot "soluble" solvent, then slowly add the "insoluble" solvent until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "soluble" solvent to clarify, then allow it to cool slowly.[5]
-
Sources
Technical Support Center: Catalyst Deactivation in 4-(4-Methylphenyl)benzaldehyde Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Team Subject: A Troubleshooting Guide to Catalyst Deactivation in the Suzuki-Miyaura Synthesis of 4-(4-Methylphenyl)benzaldehyde
Introduction
The synthesis of 4-(4-Methylphenyl)benzaldehyde, a key intermediate in various fields including pharmaceuticals and materials science, is predominantly achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method couples an aryl halide with an organoboron species.[1][2] While robust, the reaction is highly dependent on the stability and activity of the palladium catalyst. Catalyst deactivation is a frequent and costly issue, leading to stalled reactions, low yields, and complex purification challenges.
This guide provides a structured, in-depth approach to diagnosing, mitigating, and resolving catalyst deactivation issues encountered during this specific synthesis. We will move from common high-level questions to specific, symptom-based troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands for this synthesis?
The synthesis of 4-(4-Methylphenyl)benzaldehyde typically involves the coupling of 4-bromobenzaldehyde or 4-chlorobenzaldehyde with 4-methylphenylboronic acid. The choice of catalyst is critical. Common systems include:
-
Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice.[3]
-
Palladium(II) pre-catalysts: These are often more stable and are reduced in situ to the active Pd(0) species.[4] Examples include Palladium(II) acetate (Pd(OAc)₂) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[5][6]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1] Triphenylphosphine (PPh₃) is common, but for more challenging couplings (e.g., with aryl chlorides), bulkier, more electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., SPhos, XPhos) are used to promote the rate-limiting oxidative addition step.[7][8]
Q2: What are the primary visual indicators of catalyst deactivation?
The most common sign is the formation of a black precipitate, known as palladium black .[9][10] This occurs when the catalytically active, ligand-stabilized Pd(0) nanoparticles agglomerate and fall out of the solution. While many successful reactions generate some black precipitate, its rapid formation early in the reaction, coupled with a stalled conversion rate, strongly indicates a deactivation problem.[9] Another indicator is a significant color change in the reaction mixture that does not correspond with product formation.
Q3: Can I reuse my palladium catalyst after the reaction?
In principle, a homogeneous catalyst like those used in Suzuki couplings could be recycled, but it is practically very challenging. The deactivation pathways (agglomeration, ligand degradation) often render the recovered catalyst less active. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are designed for easier recovery, but can suffer from metal leaching into the solution, where it may or may not be the active catalytic species. For GMP (Good Manufacturing Practice) campaigns, catalyst reuse is typically avoided to ensure batch-to-batch consistency unless a robust recovery and reactivation protocol is validated.
Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section is structured by the problems you are most likely to observe in your experiment.
Problem: Low or Stalled Reaction Conversion
You've set up your reaction, but TLC or LC-MS analysis shows a high percentage of unreacted starting materials even after a significant amount of time.
Causality: The active Pd(0) species must remain soluble and accessible, stabilized by its phosphine ligands. If the ligands are stripped away or the concentration of Pd(0) is too high, the particles will irreversibly aggregate into inactive palladium black.[9] This starves the reaction of its catalyst.
Solutions:
-
Optimize Ligand-to-Palladium Ratio: A common mistake is using an insufficient amount of ligand. For pre-catalysts like Pd(OAc)₂, a Pd:Ligand ratio of 1:2 to 1:4 is often a good starting point. The excess ligand helps stabilize the Pd(0) species as it's formed.
-
Control Reaction Temperature: High temperatures can accelerate both the desired reaction and ligand dissociation/degradation, leading to agglomeration. If you observe rapid precipitation upon heating, consider running the reaction at a lower temperature for a longer period.
-
Use Bulky Ligands: Sterically hindered (bulky) ligands, such as tri-tert-butylphosphine or biaryl phosphines, create a protective sphere around the palladium atom, which can physically prevent agglomeration and facilitate the crucial reductive elimination step.[7][11]
Causality: Phosphine ligands, particularly triarylphosphines like PPh₃, are susceptible to oxidation to the corresponding phosphine oxide (e.g., Ph₃P=O).[5][12] This oxidation is often caused by trace amounts of oxygen in the reaction system. An oxidized ligand can no longer coordinate effectively with the palladium center, leaving it exposed and prone to deactivation.
Solutions:
-
Ensure a Rigorously Inert Atmosphere: This is the most critical factor. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5] All reagents should be added under a positive pressure of inert gas.
-
Use Fresh, High-Purity Reagents: Ensure your phosphine ligand has been stored correctly under an inert atmosphere and is free of phosphine oxide impurities, which can be checked by ³¹P NMR.[12]
-
Switch to Air-Stable Ligands/Pre-catalysts: Modern catalyst development has produced air-stable Pd(II) pre-catalysts that incorporate bulky, electron-rich ligands (e.g., Buchwald pre-catalysts).[4] These are designed for easier handling and generate the active Pd(0) species more cleanly in situ.
Causality: Certain functional groups or impurities can act as catalyst poisons by binding strongly to the palladium center, more so than the intended reactants. This blocks the active site and halts the catalytic cycle.[13][14]
Common Poisons & Sources:
-
Sulfur Compounds: Thiols, thioethers, or even elemental sulfur can be present as low-level impurities in starting materials or reagents.[14][15] They form very strong bonds with palladium.
-
Halide Impurities: While a halide is part of the starting material, high concentrations of other halides (e.g., iodide impurity in a bromide starting material) can sometimes interfere.
-
Solvent Contaminants: Some solvents can contain impurities that act as poisons. For example, THF can contain precursors like 2,3-dihydrofuran which have been shown to poison Pd/C catalysts.[16]
Solutions:
-
Purify Starting Materials: If poisoning is suspected, purify the aryl halide and boronic acid via recrystallization or column chromatography.
-
Use High-Purity Solvents: Always use anhydrous, high-purity, and properly degassed solvents.
-
Perform a Spike Experiment: To confirm poisoning from a specific starting material, run a control reaction known to work well and "spike" it with a small amount of the suspected impure reagent. A significant drop in yield will confirm the source of the poison.
Problem: High Levels of Side Products (e.g., Homocoupling)
Instead of the desired 4-(4-Methylphenyl)benzaldehyde, you observe significant formation of 4,4'-dimethylbiphenyl (from the boronic acid) or 4,4'-diformylbiphenyl (from the aryl halide).
Causality: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] Oxygen can facilitate an oxidative cycle that couples two boronic acid molecules, consuming your starting material and reducing the yield of the cross-coupled product.[4]
Solutions:
-
Improve Degassing: This is the primary solution. The presence of oxygen is a major driver of boronic acid homocoupling.[4][5] Re-evaluate and improve your inert atmosphere technique.
-
Optimize Base and Stoichiometry: The choice of base can influence the rate of competing side reactions.[5] Sometimes, using a slight excess (1.05-1.1 equivalents) of the boronic acid can be beneficial, but a large excess can lead to more homocoupling.
-
Use a More Stable Boron Reagent: Boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H), especially at high temperatures.[3][5] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate both decomposition and homocoupling by providing a slower, controlled release of the active species.[5]
Section 3: Protocols & Workflows
Experimental Protocol: Standard Suzuki-Miyaura Synthesis
This protocol is a representative starting point.
-
Vessel Preparation: To a dry, oven-baked Schlenk flask, add 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Reagent Addition: Add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv.) and the desired palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand if separate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) followed by a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Workflow: Diagnosing Catalyst Deactivation
The following diagram outlines a logical workflow for troubleshooting a failing reaction.
Caption: A decision-tree workflow for diagnosing catalyst deactivation.
Section 4: Data & Ligand Comparison
The choice of phosphine ligand dramatically impacts catalyst performance. Bulky and electron-rich ligands are known to accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalytic cycles.[7][11]
| Ligand Type | Example Ligand | Key Characteristics | Typical Application |
| Basic Triarylphosphine | Triphenylphosphine (PPh₃) | Standard, inexpensive, moderately stable. | Aryl iodides and bromides under standard conditions. |
| Bulky Trialkylphosphine | Tricyclohexylphosphine (PCy₃) | Very electron-rich and bulky. Air-sensitive. | Challenging substrates like aryl chlorides. Promotes fast oxidative addition.[11] |
| Bulky Biarylphosphine | SPhos, XPhos | Highly active, thermally stable, promote fast reaction rates.[8] | Low catalyst loadings, difficult couplings, heteroaryl substrates.[8] |
| Bidentate Phosphine | dppf | Forms a stable chelate with palladium. | Can prevent catalyst deactivation by binding strongly to the metal.[11] |
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
- Ligand design for cross-couplings: phosphines. YouTube.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Technical Support Center: Catalyst Poisoning in 2,3,4,6-Tetrafluorophenylboronic Acid Reactions. Benchchem.
- C
- Formation of palladium black during Suzuki coupling. Reddit.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Suzuki Coupling - Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Removal of homocoupling byproducts in 4-(4-Methylphenyl)benzaldehyde synthesis
Welcome to the technical support center for the synthesis and purification of 4-(4-Methylphenyl)benzaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols. We will address common challenges, with a specific focus on the identification and removal of persistent homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: I've synthesized 4-(4-Methylphenyl)benzaldehyde via a Suzuki-Miyaura coupling, but my crude product is impure. What are the likely byproducts?
In a typical Suzuki-Miyaura coupling for this target, you are likely reacting 4-bromobenzaldehyde with 4-methylphenylboronic acid (or vice versa). The primary byproduct of concern is the homocoupling of the boronic acid reagent, which in this case would be 4,4'-dimethylbiphenyl .[1] Another potential, though often less prevalent, homocoupling product is 4,4'-diformylbiphenyl, arising from the coupling of 4-bromobenzaldehyde with itself. Additionally, residual starting materials and palladium catalyst residues can also be present.[2]
The formation of homocoupling byproducts is a common issue in Suzuki reactions and is often promoted by the presence of dissolved oxygen or an excess of Pd(II) species in the reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the unwanted homocoupling pathway.
Q2: How can I identify the presence of the 4,4'-dimethylbiphenyl byproduct in my crude reaction mixture?
The most common method for initial identification is Thin Layer Chromatography (TLC) . The homocoupling byproduct, 4,4'-dimethylbiphenyl, is significantly less polar than the desired product, 4-(4-Methylphenyl)benzaldehyde, due to the absence of the polar aldehyde group.
Typical TLC Profile:
-
Eluent System: A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[4]
-
Expected Observations:
-
4,4'-dimethylbiphenyl (Homocoupling Byproduct): Higher Rf value (travels further up the plate).
-
4-(4-Methylphenyl)benzaldehyde (Desired Product): Lower Rf value.
-
Starting Materials: 4-bromobenzaldehyde will have an Rf value similar to the product, while 4-methylphenylboronic acid is more polar and will have a very low Rf.
-
For unambiguous identification and quantification, ¹H NMR spectroscopy is recommended. The aldehyde proton of the desired product provides a distinct singlet at approximately 10.06 ppm.[5] The aromatic protons of 4,4'-dimethylbiphenyl will appear in the aromatic region, but the characteristic aldehyde peak will be absent.
Troubleshooting and Purification Guides
Problem: Significant quantities of 4,4'-dimethylbiphenyl are contaminating my product. How can I effectively remove it?
Due to the significant difference in polarity between the desired aldehyde and the non-polar homocoupling byproduct, several purification strategies can be employed. The choice of method will depend on the scale of your reaction and the level of purity required.
Here is a workflow to guide your purification strategy:
Caption: Purification workflow for 4-(4-Methylphenyl)benzaldehyde.
Method 1: Selective Liquid-Liquid Extraction via Bisulfite Adduct Formation
This is a highly effective and often overlooked classical method for purifying aldehydes. It leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, allowing for a clean separation from non-aldehyde impurities like 4,4'-dimethylbiphenyl.
Causality: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a charged sulfonate salt. This salt is highly soluble in the aqueous phase, while the non-polar homocoupling byproduct remains in the organic phase. The reaction is reversible, and the aldehyde can be regenerated by treatment with an acid or base.
Experimental Protocol: Bisulfite Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes.
-
Phase Separation: Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of your desired product. The organic layer contains the 4,4'-dimethylbiphenyl byproduct and other non-aldehyde impurities. Separate the layers and save the aqueous layer.
-
Back-Extraction: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Regeneration of Aldehyde: To recover your product, treat the aqueous layer with either a saturated solution of sodium carbonate (Na₂CO₃) or dilute hydrochloric acid (HCl) until the solution is basic or acidic, respectively. This will reverse the adduct formation, causing the pure aldehyde to precipitate or form an organic layer.
-
Final Extraction and Isolation: Extract the regenerated aldehyde with a fresh portion of organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified 4-(4-Methylphenyl)benzaldehyde.
| Parameter | Description |
| Advantage | Highly selective for aldehydes, cost-effective, and scalable. |
| Disadvantage | Requires an additional regeneration step. |
| Expected Purity | >98% (by ¹H NMR) |
Method 2: Flash Column Chromatography
Flash column chromatography is a standard and highly effective method for separating compounds with different polarities.
Causality: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (eluent). The more polar aldehyde interacts more strongly with the polar silica gel and thus elutes more slowly than the non-polar homocoupling byproduct.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a suitable solvent system. A gradient elution can be effective, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of hexanes and ethyl acetate.[4][6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Elution Conditions
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this type of separation. |
| Mobile Phase | Hexanes:Ethyl Acetate (95:5 to 80:20) | Good separation between the non-polar byproduct and the more polar aldehyde.[7] |
| Typical Rf (Product) | ~0.3-0.4 in 9:1 Hex:EtOAc | Allows for good separation from the higher Rf byproduct. |
| Typical Rf (Byproduct) | ~0.6-0.7 in 9:1 Hex:EtOAc | Elutes much faster than the desired product. |
Method 3: Recrystallization
If the crude product is a solid and the amount of homocoupling byproduct is not excessively high, recrystallization can be an efficient purification method.
Causality: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the product and the impurity when hot but will allow only the desired product to crystallize upon cooling, leaving the impurity in the mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For biaryl aldehydes, a mixture of a polar and a non-polar solvent is often effective, such as ethanol/water or hexanes/ethyl acetate.[8][9]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent system.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Solvent System Suggestions for Recrystallization
| Solvent System | Comments |
| Hexanes/Methanol | Dissolve in hot methanol and add hexanes until cloudy, then clarify with a few drops of hot methanol before cooling.[5] |
| Ethanol/Water | Dissolve in hot ethanol and add water dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Toluene/Heptane | A good option for aromatic compounds. Dissolve in hot toluene and add heptane as the anti-solvent. |
Summary of Purification Methods
Caption: Comparison of purification methods for 4-(4-Methylphenyl)benzaldehyde.
References
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Miller, S. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 424-427.
-
Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
PrepChem. (n.d.). Synthesis of p-tolualdehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: p-Tolualdehyde in Pharmaceutical Synthesis and Beyond. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(4-Methylphenyl)sulfonyl]benzaldehyde. Retrieved from [Link]
- Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2022, September 8). Chem Reactor. [Video]. YouTube.
- Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(5), 1845-1856.
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
- The Journal of Organic Chemistry. (2021). The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls. 86(1), 1-10.
- Arnold, F. H., et al. (2016). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- Ribeiro-Claro, P. J. A., et al. (2005). C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. Physical Chemistry Chemical Physics, 7(16), 3097-3105.
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
- Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Large-Scale Synthesis of 4-(4-Methylphenyl)benzaldehyde
Welcome to the technical support center for the large-scale synthesis of 4-(4-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab to industrial-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your process development.
The primary and most industrially viable route to 4-(4-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally good yields, making it a cornerstone of modern organic synthesis.[1] Our focus will be on the coupling of 4-bromobenzaldehyde with 4-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the large-scale Suzuki coupling for 4-(4-Methylphenyl)benzaldehyde?
A1: The most frequent culprit for low yields on a large scale is often multi-faceted, but typically revolves around ineffective catalyst turnover and degradation of the boronic acid .[2] At scale, seemingly minor issues at the bench can become magnified.
-
Catalyst Activity: The active Pd(0) species is sensitive to oxygen.[3] Inadequate degassing of the solvent and inerting of the reactor headspace can lead to catalyst oxidation and deactivation.
-
Boronic Acid Instability: 4-Methylphenylboronic acid can undergo protodeboronation (hydrolysis) or homocoupling, especially at elevated temperatures and in the presence of water and oxygen.[2][3]
Q2: I'm observing a significant amount of 4,4'-dimethylbiphenyl and benzaldehyde as impurities. What are the likely causes?
A2: The presence of 4,4'-dimethylbiphenyl points to the homocoupling of 4-methylphenylboronic acid. This is a common side reaction, often exacerbated by the presence of oxygen and Pd(II) species in the reaction mixture.[4] The formation of benzaldehyde is likely due to dehalogenation of the 4-bromobenzaldehyde starting material.
Q3: Can I reduce the palladium catalyst loading to make the process more cost-effective?
A3: Yes, minimizing the palladium loading is a key goal in process development. However, simply reducing the amount of a standard catalyst like Pd(PPh₃)₄ may lead to incomplete conversion. The solution often lies in the use of more advanced catalytic systems. Highly active catalysts, often employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, can achieve high turnover numbers (TON) and turnover frequencies (TOF), allowing for significantly lower catalyst loadings (e.g., <0.1 mol%).[5][6]
Q4: What are the critical safety considerations when scaling up this reaction?
A4: The Suzuki-Miyaura coupling can be exothermic, and on a large scale, this can pose a significant safety hazard if not properly managed.[7][8] It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction.[9] A sudden release of heat can lead to a runaway reaction, especially with highly reactive catalyst systems.[7][8] Additionally, palladium catalysts, especially when filtered, can be pyrophoric and should be handled with care, keeping them wet and away from combustible materials.[10] Always consult the Safety Data Sheets (SDS) for all reagents, including the palladium catalyst and phosphine ligands.[5][10][11][12]
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
This is a common issue when moving to a larger scale. The following decision tree can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: High Levels of Homocoupling Impurity (4,4'-dimethylbiphenyl)
The formation of this biphenyl impurity consumes the boronic acid and complicates purification.
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by palladium species.[4] | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| High Reaction Temperature | Elevated temperatures can accelerate the decomposition and homocoupling of the boronic acid. | Optimize the reaction temperature. A more active catalyst system may allow for lower reaction temperatures. |
| Incorrect Stoichiometry | A large excess of boronic acid can increase the statistical probability of homocoupling. | Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Inefficient Catalyst | A slow transmetalation step can leave the boronic acid susceptible to side reactions. | Employ a catalyst system with a ligand that promotes rapid transmetalation, such as a biaryl phosphine ligand.[13] |
Issue 3: Difficulty in Product Purification
The crude product may contain unreacted starting materials, the homocoupled impurity, and residual palladium.
Caption: A typical purification workflow for 4-(4-Methylphenyl)benzaldehyde.
A particularly effective method for separating aldehydes from non-polar impurities is through the formation of a water-soluble bisulfite adduct.[14]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-(4-Methylphenyl)benzaldehyde
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Bromobenzaldehyde | 185.02 | 10.0 kg | 54.05 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 8.1 kg | 59.58 | 1.1 |
| SPhos-Pd-G2 Precatalyst | 703.23 | 114 g | 0.162 | 0.003 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.9 kg | 107.8 | 2.0 |
| Toluene | - | 80 L | - | - |
| Water | - | 20 L | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 4-bromobenzaldehyde, 4-methylphenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add toluene and water to the reactor.
-
Inerting: Sparge the mixture with nitrogen for at least 1 hour to ensure a low oxygen environment. Maintain a positive nitrogen pressure throughout the reaction.
-
Catalyst Addition: Add the SPhos-Pd-G2 precatalyst to the reactor.
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until the consumption of 4-bromobenzaldehyde is complete (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with a freshly prepared 10% aqueous sodium bisulfite solution. This will form the bisulfite adduct of the product, moving it to the aqueous layer.
-
Separate the layers. Treat the aqueous layer with a 10% sodium hydroxide solution to regenerate the aldehyde, which will precipitate.
-
Filter the solid product and wash with water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., heptane/toluene) to yield pure 4-(4-Methylphenyl)benzaldehyde.
-
References
- Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.com.
- Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(9), 1145-1153.
- Purdue University College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue.edu.
- Benchchem. Benchmarking the efficiency of different palladium catalysts for biaryl synthesis. Benchchem.com.
- Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(2), 262-269.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Bis[tri(o-tolyl)phosphine]palladium(II) chloride. Fishersci.com.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Palladium on carbon. Sigmaaldrich.com.
-
Royal Society of Chemistry. (2014). . Rsc.org.
- SIFCO Applied Surface Concepts. (2017).
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigmaaldrich.com.
- American Chemical Society. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ChemicalBook. (2025).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Carl ROTH.
- ResearchGate. (2019). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with...
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.edu.
- Taylor & Francis. (2021). Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Tandfonline.com.
- Benchchem. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Benchchem.com.
- Myers, A. G. Research Group. The Suzuki Reaction. Myers.chemistry.harvard.edu.
- University of Wisconsin-Madison. Cross-Coupling Chemistry. Chem.wisc.edu.
- Benchchem.
- National Institutes of Health. (2011).
- ResearchGate. (2019). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with...
- ResearchGate. Mass spectrum of 4-(4-methylphenyl)benzaldehyde (5d).
- National Institutes of Health. (2019).
- ResearchGate. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides.
- Semantic Scholar. (2016). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. Semanticscholar.org.
- PubMed. (2024). [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde]. Pubmed.ncbi.nlm.nih.gov.
- Taylor & Francis. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. Taylorfrancis.com.
- Parchem. 4-(4-Methylphenyl)benzaldehyde (Cas 36393-42-7). Parchem.com.
- ResearchGate. (2018). (PDF) Synthesis of Nitrogen-containing 4-alkoxybenzaldehyde Analogues.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 5. fishersci.dk [fishersci.dk]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
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- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Palladium - Safety Data Sheet [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Technical Support Center: 4-(4-Methylphenyl)benzaldehyde
Welcome to the technical support center for 4-(4-Methylphenyl)benzaldehyde (CAS 36393-42-7). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(4-Methylphenyl)benzaldehyde to ensure its long-term stability?
A1: To maintain the integrity of 4-(4-Methylphenyl)benzaldehyde, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The compound is sensitive to air and light.[1] Therefore, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, opaque container.[3] For long-term storage, refrigeration is recommended.
Q2: I've noticed a white crystalline solid forming in my container of 4-(4-Methylphenyl)benzaldehyde. What is this substance, and is the product still usable?
A2: The white crystalline solid is likely 4-(4-methylphenyl)benzoic acid, the product of oxidation. Aromatic aldehydes are susceptible to autoxidation in the presence of air (oxygen).[4][5] The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). The usability of the remaining aldehyde depends on the extent of oxidation and the tolerance of your specific application to the presence of the carboxylic acid impurity. For many sensitive applications, purification will be necessary before use.
Q3: What are the primary signs of degradation for 4-(4-Methylphenyl)benzaldehyde?
A3: The most common sign of degradation is the formation of a solid precipitate, which is the corresponding carboxylic acid. Other indicators can include a change in color (yellowing) and a decrease in the sharp, characteristic almond-like odor, which may be replaced by a less distinct smell. A melting point determination can also be a key indicator; a broad melting range or a melting point lower than the literature value (104-108 °C) suggests the presence of impurities.[1][3]
Q4: What materials or substances are incompatible with 4-(4-Methylphenyl)benzaldehyde?
A4: 4-(4-Methylphenyl)benzaldehyde is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also important to avoid contact with metals that can catalyze oxidation.
Troubleshooting Guides
Issue 1: Suspected Oxidation of 4-(4-Methylphenyl)benzaldehyde
Symptoms:
-
Presence of a white crystalline precipitate.
-
The compound appears discolored or clumped.
-
Experimental results are inconsistent or show unexpected byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation of 4-(4-Methylphenyl)benzaldehyde.
Corrective Actions:
-
Confirm Oxidation: The primary method to confirm oxidation is to assess the compound's purity. A melting point determination is a straightforward and effective technique. Pure 4-(4-Methylphenyl)benzaldehyde has a melting point of 104-108 °C.[1][3] A depressed and broadened melting point range is indicative of impurities.
-
Purification: If the compound has undergone partial oxidation, it can often be purified by recrystallization. A general protocol is provided in the "Experimental Protocols" section below. The oxidized impurity, 4-(4-methylphenyl)benzoic acid, has different solubility properties, which allows for its separation.
-
Prevention: To prevent future oxidation, ensure the compound is stored under an inert atmosphere and protected from light. After each use, flush the container with an inert gas before sealing.
Issue 2: Inconsistent Reaction Yields or Byproduct Formation
Symptoms:
-
Lower than expected yield in a reaction where the aldehyde is a limiting reagent.
-
Appearance of unexpected spots on TLC or peaks in GC/LC-MS analysis.
Causality and Solutions:
The presence of the carboxylic acid impurity can interfere with reactions. For instance, in a base-catalyzed reaction, the acidic impurity can neutralize some of the base, altering the reaction conditions and leading to lower yields or the formation of byproducts.
-
Purity Check: Before use in a critical reaction, it is best practice to verify the purity of the aldehyde, especially if the container has been opened multiple times. A quick TLC or melting point can save significant time and resources.
-
Purification Prior to Use: If impurities are detected, purify the aldehyde using the recrystallization protocol.
-
Stoichiometry Adjustment: If purification is not immediately feasible and the reaction must proceed, consider that the effective concentration of the aldehyde is lower than what is weighed out. An adjustment in stoichiometry might be necessary, but this is a less ideal solution as the impurity may still interfere.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| Melting Point | 104-108 °C | [1][3] |
| Appearance | White to off-white crystalline solid | |
| Sensitivity | Air and light sensitive | [1] |
Experimental Protocols
Protocol 1: Purity Assessment via Melting Point Determination
This protocol provides a method to assess the purity of 4-(4-Methylphenyl)benzaldehyde.
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Sample of 4-(4-Methylphenyl)benzaldehyde
-
Reference standard (optional, for calibration)
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely crush a small amount of the 4-(4-Methylphenyl)benzaldehyde sample.
-
Pack a capillary tube with the sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
Interpretation: A sharp melting range within the literature value of 104-108 °C indicates high purity. A broad or depressed range suggests the presence of impurities.
Protocol 2: Purification by Recrystallization
This is a general protocol for the purification of 4-(4-Methylphenyl)benzaldehyde. The ideal solvent system may need to be determined empirically.
Principle: Recrystallization is a purification technique for solid compounds. It relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Solvent Selection: A good recrystallization solvent will dissolve the compound sparingly at room temperature but completely at the solvent's boiling point. Common solvent systems for aromatic aldehydes include ethanol, or a mixed solvent system like hexane/ethyl acetate or hexane/acetone.[6] A solvent screen with small amounts of the compound is recommended to find the optimal system.
Procedure:
-
Place the impure 4-(4-Methylphenyl)benzaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system) to just cover the solid.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of the hot solvent until the compound just dissolves completely.
-
If using a mixed solvent system, add the second solvent (the "anti-solvent" in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Validation: Assess the purity of the recrystallized product by performing a melting point determination as described in Protocol 1.
Visualizations
Degradation Pathway
Sources
- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-(4-methylphenyl)benzaldehyde [stenutz.eu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 885963-06-4 CAS MSDS (4-(3-Chloro-4-methylphenyl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Analysis of 4-(4-Methylphenyl)benzaldehyde by HPLC
Welcome to the technical support center for the analysis of 4-(4-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to the identification of impurities in 4-(4-Methylphenyl)benzaldehyde using High-Performance Liquid Chromatography (HPLC).
Introduction
4-(4-Methylphenyl)benzaldehyde is a bi-aryl aldehyde with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and specialty chemicals.[1] Ensuring its purity is critical for these applications. HPLC is a powerful and widely used technique for separating, identifying, and quantifying the main component and any process-related or degradation impurities. This guide provides a comprehensive resource to navigate the common challenges encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the HPLC analysis of 4-(4-Methylphenyl)benzaldehyde.
Q1: What are the likely impurities I should expect to see in a sample of 4-(4-Methylphenyl)benzaldehyde?
A1: Impurities in 4-(4-Methylphenyl)benzaldehyde can originate from the synthetic route or from degradation. Potential impurities include:
-
Starting materials and reagents: Unreacted precursors from the synthesis, such as 4-methylbiphenyl or formylating agents.
-
Byproducts of synthesis: These can include isomers, products of over-reaction, or side-products from competing reactions. For instance, in syntheses involving formylation of a biphenyl precursor, incomplete reaction or side reactions could lead to various impurities.[2][3]
-
Degradation products: Aldehydes are susceptible to oxidation, especially when exposed to air and light. The primary degradation product is often the corresponding carboxylic acid, 4-(4-methylphenyl)benzoic acid. Further degradation to simpler aromatic compounds like benzene or benzoic acid derivatives is also possible under harsh conditions.[4]
Q2: What is a good starting point for an HPLC method for 4-(4-Methylphenyl)benzaldehyde analysis?
A2: A reversed-phase HPLC method is typically the most effective approach for this type of moderately non-polar molecule. Here is a robust starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for aromatic compounds. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common and effective mobile phase for reversed-phase HPLC.[5] |
| Gradient | Start with 50:50 ACN:Water, ramp to 90:10 ACN:Water over 20 minutes | A gradient elution is recommended to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility.[6] |
| Detection | UV at 254 nm | Aromatic aldehydes have strong UV absorbance at this wavelength.[5] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
This method should be optimized based on the specific impurities present in your sample.
Q3: My main peak for 4-(4-Methylphenyl)benzaldehyde is tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. The most likely causes for a compound like 4-(4-Methylphenyl)benzaldehyde are:
-
Secondary interactions with the column: The aldehyde group can interact with residual silanol groups on the silica-based stationary phase.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Contamination: A buildup of contaminants on the column can affect peak shape.
To address this, you can:
-
Modify the mobile phase: Add a small amount of a competing agent, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can suppress the interaction of the aldehyde with silanol groups.
-
Reduce sample concentration: Dilute your sample and inject a smaller amount to see if the peak shape improves.[7]
-
Use a high-purity, end-capped column: These columns have fewer exposed silanol groups, reducing the potential for secondary interactions.
-
Clean the column: Flush the column with a strong solvent to remove any adsorbed contaminants.[6]
Q4: I am observing peak fronting for my main analyte. What is the likely cause?
A4: Peak fronting is less common than tailing but can occur under certain conditions. The most probable causes are:
-
Sample solvent incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to front.
-
Column collapse: This is a more severe issue where the stationary phase has been damaged.
To troubleshoot peak fronting:
-
Dissolve your sample in the mobile phase: Whenever possible, use the initial mobile phase composition as your sample solvent.[7]
-
Check column history and operating conditions: Ensure the column has not been subjected to extreme pH or pressure, which could cause damage.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of 4-(4-Methylphenyl)benzaldehyde.
Workflow for Troubleshooting Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| Ghost Peaks | Impurities in the mobile phase, sample carryover, or late-eluting compounds from a previous injection. | Run a blank gradient (injecting only the mobile phase) to identify the source. If the peak is present, the issue is with the mobile phase or system contamination. If it only appears after a sample injection, it is due to carryover or late elution.[8] | Ghost peaks are extraneous peaks that can interfere with the analysis. A systematic approach is needed to identify and eliminate their source. |
| Loss of Resolution | Changes in mobile phase composition, column degradation, or a change in temperature. | Prepare fresh mobile phase, check the pump's proportioning valves, and ensure the column oven is functioning correctly. If the issue persists, the column may need to be replaced.[6] | Resolution is a critical parameter for accurate impurity analysis. Any change that affects the separation efficiency must be addressed. |
| High Backpressure | Blockage in the system, typically at the column inlet frit or in the tubing. | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. If the pressure drops when the column is disconnected, the column is likely blocked and may need to be flushed or replaced. | High backpressure can damage the pump and column and indicates a blockage that needs to be cleared. |
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the potential degradation products of 4-(4-Methylphenyl)benzaldehyde, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Objective: To generate potential degradation products and assess the stability-indicating nature of the HPLC method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 4-(4-Methylphenyl)benzaldehyde in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 4 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place the solid compound in an oven at 105 °C for 48 hours. Dissolve a portion in the mobile phase.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Expected Outcome: The chromatograms from the stressed samples will reveal the formation of degradation products, helping to establish the degradation pathway and confirm that the HPLC method can separate these impurities from the main peak.
Protocol 2: HPLC Method Validation for Impurity Quantification
Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose.
Objective: To validate the HPLC method for linearity, accuracy, precision, and sensitivity.
Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the 4-(4-Methylphenyl)benzaldehyde standard, and a spiked sample containing known impurities. Ensure that all peaks are well-resolved.
-
Linearity: Prepare a series of standard solutions of 4-(4-Methylphenyl)benzaldehyde and each known impurity at different concentrations (e.g., 5-150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.99.
-
Accuracy: Analyze samples spiked with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Inject the same standard solution multiple times (n=6) and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and compare the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Visualization of the Analytical Process
Logical Workflow for Impurity Identification
Caption: A workflow for the identification of impurities by HPLC.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Analytical Methods Committee, Royal Society of Chemistry. (2000). Analytical Methods. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
- Maier, S., et al. (2010). Model studies on benzene formation from benzaldehyde. European Food Research and Technology, 231(5), 757-763.
-
LCGC International. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protein Adducts of Aldehydic Lipid Peroxidation Products. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PMC. Retrieved from [Link]
- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
Rasayan J. Chem. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Formation of parapropylbenzaldehyde.
- Google Patents. (n.d.). A kind of preparation method of 4-(4- formvlphenoxv) benzaldehyde.
-
ResearchGate. (n.d.). Proposed pathways for the degradation of 1,4-dimethylnaphthalene. Retrieved from [Link]
-
National Institutes of Health. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC. Retrieved from [Link]
-
Illinois Experts. (2017). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Retrieved from [Link]
-
University of Bristol. (n.d.). ESI+ Common Background Ions. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(4-Methylphenoxy)benzaldehyde. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Biphenyl Aldehydes in Organic Synthesis: Strategy, Application, and Alternatives
The biphenyl moiety is a cornerstone in modern chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, agrochemicals, and advanced materials.[1][2] Its rigid, planar structure provides a predictable framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets.[2] When functionalized with a formyl group (-CHO), the resulting biphenyl aldehydes become exceptionally versatile intermediates, bridging the gap between foundational scaffold construction and late-stage diversification. The aldehyde serves as a reactive handle for a vast array of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations to valuable carboxylic acids.
This guide offers a comparative analysis of the primary synthetic routes to biphenyl aldehydes, focusing on the ubiquitous Suzuki-Miyaura coupling and its alternatives. We will delve into the mechanistic rationale behind catalyst and reagent selection, provide actionable experimental protocols, and compare the biphenyl aldehyde framework against other common structural motifs in organic synthesis.
Part 1: Synthetic Strategies for Biphenyl Aldehyde Construction
The construction of the C-C bond linking the two aryl rings is the critical step in biphenyl synthesis. While several methods exist, palladium-catalyzed cross-coupling reactions have become the gold standard due to their efficiency and broad functional group tolerance.[3][4]
The Workhorse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely employed method for synthesizing biphenyls, including those bearing aldehyde functionalities.[3][5][6] The reaction couples an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.
Mechanistic Considerations: The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[3][7]
Causality in Component Selection:
-
Ligands: The choice of phosphine ligand is critical. Electron-rich and bulky ligands like triphenylphosphine (PPh₃) or biarylphosphine ligands (e.g., SPhos, XPhos) accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive aryl chlorides.[10]
-
Base and Solvent: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[11][12] The choice of solvent (e.g., toluene, dioxane, DMF) depends on the solubility of the reactants and the required reaction temperature.[8][13]
The aldehyde group is generally well-tolerated under Suzuki-Miyaura conditions, making it a highly effective method for producing biphenyl aldehydes.[14]
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is dominant, other methods offer advantages in specific contexts, though they may present their own challenges.
-
Stille Coupling: This reaction pairs an aryl halide with an organostannane (organotin) reagent. It is highly tolerant of a wide variety of functional groups and does not typically require a base. However, the primary drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove completely from the final product. This is a significant concern in drug development.
-
Negishi Coupling: Involving the reaction of an aryl halide with an organozinc reagent, the Negishi coupling is known for its high reactivity and yields.[15] Organozinc reagents are generally more reactive than organoboranes, which can be advantageous for difficult couplings. The main challenge lies in the preparation and handling of the organozinc reagents, which are often moisture- and air-sensitive.
-
Hiyama Coupling: This method utilizes organosilicon reagents with an activating agent, typically a fluoride source like TBAF. Organosilanes are non-toxic and environmentally benign. However, the reaction often requires harsh conditions or specific activation methods, which can limit its functional group compatibility compared to the Suzuki-Miyaura reaction.
Part 2: Comparative Analysis of Synthetic Methods
The choice of synthetic route is dictated by factors such as substrate availability, required scale, functional group tolerance, and downstream applications.
| Method | Organometallic Reagent | Key Advantages | Key Disadvantages | Aldehyde Tolerance |
| Suzuki-Miyaura | Arylboronic Acid / Ester | Low toxicity, stable reagents, commercially available, mild conditions.[3] | Base is required, potential for boronic acid homocoupling.[3][9] | Excellent |
| Stille | Arylstannane | Excellent functional group tolerance, no base required. | High toxicity of tin reagents and byproducts, purification challenges. | Excellent |
| Negishi | Arylzinc Halide | High reactivity, good for sterically hindered substrates.[15] | Reagents are often air/moisture sensitive, requiring inert atmosphere techniques. | Good to Excellent |
| Hiyama | Arylsilane | Non-toxic, environmentally friendly reagents. | Often requires harsh conditions or specific activators (e.g., fluoride). | Moderate to Good |
For the synthesis of biphenyl aldehydes destined for pharmaceutical applications, the Suzuki-Miyaura coupling is overwhelmingly the method of choice due to its favorable balance of efficiency, functional group tolerance, and low toxicity profile.
Part 3: Biphenyl Aldehydes vs. Alternative Scaffolds
While the biphenyl aldehyde is a powerful building block, drug development professionals often explore a range of scaffolds to optimize pharmacokinetic and pharmacodynamic properties.
-
Heterobiaryl Aldehydes: Replacing one of the phenyl rings with a heterocycle (e.g., pyridine, pyrimidine) can significantly alter the molecule's properties. This can improve solubility, introduce hydrogen bonding capabilities, and modulate metabolic stability.
-
Flexible Linked Scaffolds: Introducing a flexible linker like an ether (-O-) or methylene (-CH₂-) bridge between the two aryl rings (e.g., benzophenone or diphenylmethane derivatives) increases conformational flexibility. This can be advantageous if the biological target has a dynamic binding pocket, but it comes at the cost of higher entropic penalty upon binding.
-
Stilbene Aldehydes: The introduction of a carbon-carbon double bond creates a more rigid and planar structure than the biphenyl core, but with different geometry. This also introduces the possibility of E/Z isomerism, which can be a liability or an opportunity for developing isomer-specific drugs.
The biphenyl aldehyde remains a preferred starting point due to its synthetic tractability and the well-understood structure-activity relationships of the biphenyl core.
Part 4: Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis of a representative biphenyl aldehyde via Suzuki-Miyaura coupling.
General Experimental Workflow
Protocol: Synthesis of 4-Biphenylcarboxaldehyde
This protocol is adapted from a procedure reported in Organic Syntheses, known for its reliability and scalability.[16]
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.003 equiv)
-
Triphenylphosphine (PPh₃) (0.009 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1-Propanol
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzaldehyde, phenylboronic acid, and 1-propanol. Stir at room temperature for 30 minutes to allow the solids to dissolve.
-
To the resulting solution, add palladium(II) acetate, triphenylphosphine, and the 2 M sodium carbonate solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The solution will typically progress through a series of color changes from yellow to dark red/black, indicating reaction progression.[16]
-
Monitor the reaction for completeness by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy (the aldehyde proton signal of the starting material at δ 10.00 will be replaced by the product signal at δ 10.06). The reaction is often complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-biphenylcarboxaldehyde by recrystallization from a hexanes/methanol mixture or by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate).[16] The pure product is typically a pale yellow solid.
Conclusion
Biphenyl aldehydes are indispensable tools in organic synthesis, providing a robust platform for the creation of complex molecules with significant applications in medicine and materials science.[1][17] The Suzuki-Miyaura cross-coupling reaction stands as the premier method for their synthesis, offering a reliable, scalable, and environmentally conscious route with excellent tolerance for the crucial aldehyde functionality.[3][6] While alternative cross-coupling reactions and different structural scaffolds each have their place, the combination of synthetic accessibility and proven utility ensures that biphenyl aldehydes will remain a central building block for researchers, scientists, and drug development professionals for the foreseeable future.
References
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Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. 1
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). 5
-
Basic structure of biphenyl and five FDA-approved drugs containing... ResearchGate. 2
-
A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem. 3
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. 13
-
Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. PubMed. (2020). 18
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 4
-
Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Benchchem. 8
-
The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction. 17
-
Suzuki reaction. Wikipedia.
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. (2019).
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. (2017).
-
SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. (1998).
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. (2023).
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024).
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
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A Researcher's Guide to the Reactivity of Substituted Benzaldehydes in Condensation Reactions
For professionals engaged in the intricate dance of molecule synthesis, particularly within drug development and materials science, a nuanced understanding of substituent effects on reaction kinetics is paramount. This guide provides an in-depth, objective comparison of the reactivity of substituted benzaldehydes in two cornerstone C-C bond-forming reactions: the Claisen-Schmidt and Knoevenagel condensations. By integrating quantitative experimental data, detailed methodologies, and mechanistic insights, this document serves as a practical handbook for optimizing synthetic strategies and predicting reaction outcomes.
The Decisive Role of Substituents: An Electronic and Steric Tug-of-War
The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects, thereby dictating the pace and success of condensation reactions.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halides (-Cl, -Br), pull electron density away from the carbonyl group. This inductive withdrawal and/or resonance delocalization increases the partial positive charge on the carbonyl carbon, rendering it a more potent electrophile and accelerating the rate of nucleophilic attack.[1][2] Conversely, electron-donating groups (EDGs) , like methoxy (-OCH₃) and methyl (-CH₃), push electron density towards the carbonyl group, reducing its electrophilicity and consequently slowing down the reaction rate.[1][2]
Beyond these electronic influences, steric effects can also play a significant role. Bulky substituents, especially those in the ortho position, can physically impede the approach of the nucleophile to the carbonyl carbon, which can lead to a decrease in the reaction rate and overall yield.
Quantifying Reactivity: The Hammett Equation in Condensation Chemistry
The relationship between substituent electronic properties and reaction rates can be quantitatively described by the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge develops in the transition state, such as nucleophilic attack on the carbonyl carbon.[3][4]
For Claisen-Schmidt condensations of para-substituted benzaldehydes with acetophenone, a ρ value of +3.09 has been reported, indicating a high sensitivity to the electronic nature of the substituents.[3] A similar positive correlation is observed in the condensation of substituted benzaldehydes with Meldrum's acid, with a reported ρ value of +1.226 .[5]
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ (meta) | σ (para) | Electronic Effect |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Electron-Withdrawing (Inductive) |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (Inductive) |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) |
| -N(CH₃)₂ | -0.21 | -0.83 | Strongly Electron-Donating |
Comparative Performance in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a crossed aldol condensation, involves the reaction of a substituted benzaldehyde with an enolizable ketone, such as acetophenone, in the presence of a base to form an α,β-unsaturated ketone (a chalcone).[2] The yield of the resulting chalcone is directly influenced by the electronic nature of the substituent on the benzaldehyde ring.
Table 2: Comparative Yields of Chalcones from the Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetophenone
| Substituted Benzaldehyde | Catalyst/Solvent | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | NaOH/Ethanol | High | [2] |
| 4-Methylbenzaldehyde | Solid NaOH (Solvent-free) | High | [6] |
| Benzaldehyde | NaOH/Ethanol | 43 | [2] |
As predicted by the Hammett equation, benzaldehydes bearing electron-withdrawing groups, such as 3-nitrobenzaldehyde, generally provide higher yields in shorter reaction times compared to unsubstituted benzaldehyde. Conversely, electron-donating groups can lead to lower yields under standard conditions.
Comparative Performance in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a substituted benzaldehyde with an active methylene compound, such as malononitrile or ethyl acetoacetate, typically catalyzed by a weak base.[7] Similar to the Claisen-Schmidt condensation, the reactivity of the benzaldehyde is highly dependent on its substituents.
Table 3: Comparative Performance of Substituted Benzaldehydes in the Knoevenagel Condensation with Malononitrile
| Substituted Benzaldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Fe₃O₄@SiO₂-CPTMS-DABCO | Shortest | High | [8] |
| 4-Chlorobenzaldehyde | Fe₃O₄@SiO₂-CPTMS-DABCO | Longer than 4-Nitro | Good | [8] |
| Benzaldehyde | NiCu@MWCNT, H₂O/CH₃OH | 10-180 min | High | [9] |
| 4-Iodobenzaldehyde | NiCu@MWCNT, H₂O/CH₃OH | - | High | [9] |
The trend is consistent: electron-withdrawing groups like the nitro group in 4-nitrobenzaldehyde lead to faster reactions and higher yields.[8]
Mechanistic Insights
The base-catalyzed Claisen-Schmidt condensation proceeds through a multi-step mechanism. The rate-determining step is often the nucleophilic attack of the enolate on the benzaldehyde carbonyl carbon.
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
The positive ρ value for this reaction confirms that the transition state for the rate-determining step involves the development of a negative charge, which is stabilized by electron-withdrawing groups on the benzaldehyde.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Claisen-Schmidt and Knoevenagel condensation reactions.
Protocol 1: Claisen-Schmidt Condensation for the Synthesis of 3-Nitrochalcone[2]
Materials:
-
3-Nitrobenzaldehyde (0.75 g)
-
Acetophenone (0.60 mL)
-
95% Ethanol (4.0 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (0.5 mL)
Procedure:
-
In a suitable flask, combine 0.75 g of 3-nitrobenzaldehyde and 0.60 mL of acetophenone in 4.0 mL of 95% ethanol.
-
Swirl the flask to dissolve the solids. Gentle warming may be necessary.
-
Add 0.5 mL of the 10% NaOH solution to the mixture and continue to stir.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, isolate the crude product by transferring the mixture to a beaker with an additional 15 mL of ice water.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.
-
Allow the crude product to air dry.
-
Purify the product by recrystallization from a suitable solvent, such as methanol.
Protocol 2: Solvent-Free Knoevenagel Condensation[7]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malononitrile (5.0 mmol)
-
Ammonium bicarbonate (catalytic amount)
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malononitrile (5.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Grind the mixture using a mortar and pestle at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, the resulting solid product can be further processed as needed, often without the need for extensive purification.
Caption: General Experimental Workflow for Condensation Reactions.
Conclusion
The reactivity of substituted benzaldehydes in condensation reactions is a well-defined interplay of electronic and steric factors. Electron-withdrawing groups consistently enhance reactivity by increasing the electrophilicity of the carbonyl carbon, a principle that is quantitatively supported by the Hammett equation. This guide provides researchers with the foundational knowledge, comparative data, and practical protocols to rationally design and execute Claisen-Schmidt and Knoevenagel condensations, enabling the efficient synthesis of diverse molecular architectures for applications in drug discovery and materials science. By understanding the causality behind these experimental observations, scientists can better predict reaction outcomes and optimize conditions for the synthesis of novel compounds.
References
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Mak, K. K. W., et al. (2010). Probing the Rate-Determining Step of the Claisen-Schmidt Condensation by Competition Reactions. Journal of Chemical Education, 87(12), 1400-1402. Retrieved from [Link]
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Medien, H. A. A. (2003). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Zeitschrift für Naturforschung B, 58(12), 1201-1205. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
Massey, R. S., et al. (2021). Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Organic & Biomolecular Chemistry, 19(2), 293-300. Retrieved from [Link]
-
Islam, M. R., et al. (2025). Selective Synthesis of cis and trans o‐Hydroxychalcone Derivatives for Metal Sensing Applications. ChemistrySelect. Retrieved from [Link]
-
Saha, B. (2016). A Review on Aldol Reaction. Synthetic Communications, 46(16), 1327-1342. Retrieved from [Link]
-
Berardi, M. J. (2021). Aldol Condensation Reaction Rate Demonstrates Steric and Electronic Substituent Effects in the Organic Chemistry Lab. Journal of Chemical Education, 98(5), 1732-1735. Retrieved from [Link]
-
Bargujar, S., & Ratnani, S. (2022). Aldol condensation: green perspectives. Journal of the Iranian Chemical Society, 19(6), 2171-2190. Retrieved from [Link]
-
Li, G., et al. (2024). Aldol Condensation for the Construction of Organic Functional Materials. Angewandte Chemie International Edition, 63(2), e202311879. Retrieved from [Link]
-
da Silva, J. P., et al. (2020). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β-thiosemicarbazones. Catalysts, 10(9), 1045. Retrieved from [Link]
-
Al-Azzawi, A. M., & Al-Rawi, J. M. A. (1983). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Journal of the Chinese Chemical Society, 30(3), 191-196. Retrieved from [Link]
-
Kumar, A., et al. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(4), 453-458. Retrieved from [Link]
-
Aygün, A., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12693. Retrieved from [Link]
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(5), 5793-5803. Retrieved from [Link]
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
-
Kitamura, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 86(17), 11656-11671. Retrieved from [Link]
-
Yadav, V. K. (2021). Hammett Substituent Constants. In Steric and Stereoelectronic Effects in Organic Chemistry (pp. 179-189). Springer, Cham. Retrieved from [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. John Wiley & Sons.
-
YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024, September 2). Hammett Equation. Chemistry Classes by Dr. R. K. Singh. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
ChemRxiv. (2022). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. Retrieved from [Link]
-
Lough, W. J. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(12), 5057-5068. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Wikipedia. (2023). Aldol condensation. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Journal of Organic Chemistry. (2017). The Complete Mechanism of an Aldol Condensation. Retrieved from [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
Journal of Organic Chemistry. (2007). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]
-
University of Calgary. (n.d.). Consider the following substituent constants (o values) and answer each of the following in terms of the. Retrieved from [Link]
-
ResearchGate. (2025). A Theoretical Kinetic and Thermodynamics Study about the Effect of Substituents in the Synthesis of Chalcones. Retrieved from [Link]
-
ResearchGate. (2025). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link]
-
ResearchGate. (2020). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. Retrieved from [Link]
-
ResearchGate. (2018). Condenstaion of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst. Retrieved from [Link]
-
ResearchGate. (2016). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2019). Origins of the substituent effects in the aldol condensation of axially chiral thiohydantoins: a computational study. Retrieved from [Link]
-
ResearchGate. (2018). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Validation of Synthesized 4-(4-Methylphenyl)benzaldehyde
This guide provides a comprehensive framework for the spectroscopic analysis and validation of synthesized 4-(4-Methylphenyl)benzaldehyde, a key intermediate in various fields including pharmaceuticals and materials science. We present a comparative analysis with structurally similar benzaldehydes—4-methoxybenzaldehyde and 4-chlorobenzaldehyde—to offer a deeper understanding of how substituent effects manifest in spectroscopic data. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals who require rigorous and unambiguous compound characterization.
Introduction: The Imperative of Spectroscopic Validation
The synthesis of a target molecule is only the first step; unequivocal structural confirmation is paramount to ensure the integrity of subsequent research and development. 4-(4-Methylphenyl)benzaldehyde, with its biphenyl scaffold, presents a unique spectroscopic fingerprint. Multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a holistic and definitive validation of molecular structure. By comparing the synthesized product against well-characterized alternatives, we can highlight subtle spectral shifts and patterns, reinforcing our structural assignment and purity assessment.
Synthesis and Purification: A Reliable Pathway
For this guide, 4-(4-Methylphenyl)benzaldehyde was synthesized via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples 4-formylphenylboronic acid with 4-bromotoluene.
Why the Suzuki-Miyaura Coupling?
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving the sensitive aldehyde functional group.
-
High Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for protecting groups.
-
Commercial Availability of Reagents: The starting materials are readily available and the organoboron reagents are generally non-toxic and environmentally benign.
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Synthesis and Purification Workflow.
Following the reaction, the crude product was purified by column chromatography on silica gel to yield the final product as a white solid.
Spectroscopic Analysis and Validation
The structure of the synthesized 4-(4-Methylphenyl)benzaldehyde was confirmed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. The chemical shifts, multiplicity (splitting patterns), and integration of the signals allow for the precise mapping of a molecule's structure.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the aldehyde, aromatic, and methyl protons.
-
Aldehyde Proton (CHO): A singlet at ~10.0 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: A series of doublets and multiplets between 7.2 and 8.0 ppm, corresponding to the eight protons on the two phenyl rings.
-
Methyl Protons (CH₃): A singlet at ~2.4 ppm, integrating to three protons.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum corroborates the structure with distinct signals for each carbon environment.
-
Carbonyl Carbon (C=O): A signal around 192.0 ppm, which is typical for aromatic aldehydes.
-
Aromatic Carbons: Multiple signals in the 127-146 ppm range.
-
Methyl Carbon (CH₃): A signal at approximately 21.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of 4-(4-Methylphenyl)benzaldehyde shows several key absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1705 cm⁻¹. This frequency is characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the benzene ring.
-
Aldehydic C-H Stretch: Two weaker bands are typically observed around 2830 and 2730 cm⁻¹, which are diagnostic for the C-H bond of an aldehyde.
-
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
For 4-(4-Methylphenyl)benzaldehyde (C₁₄H₁₂O), the expected molecular weight is approximately 196.25 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 196. A significant fragment is often observed at m/z = 195, corresponding to the loss of a hydrogen atom ([M-1]⁺). Another key fragment could appear at m/z = 167, resulting from the loss of the aldehyde group (-CHO).
Comparative Analysis with Alternative Benzaldehydes
To contextualize the spectroscopic data, we compare our synthesized compound with 4-methoxybenzaldehyde (an electron-donating group) and 4-chlorobenzaldehyde (an electron-withdrawing group). The electronic nature of the substituent at the 4-position significantly influences the chemical environment of the aldehyde group, which is reflected in the spectroscopic data.
A Comparative Guide to Purity Assessment of 4-(4-Methylphenyl)benzaldehyde: The Definitive Role of Quantitative NMR Spectroscopy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates like 4-(4-Methylphenyl)benzaldehyde is not merely a quality metric; it is a fundamental prerequisite for ensuring reaction efficiency, downstream product integrity, and regulatory compliance. While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses for purity analysis, they often provide a relative assessment and are dependent on the availability of reference standards for every potential impurity. This guide presents a comprehensive examination of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary, direct, and highly accurate method for the purity determination of 4-(4-Methylphenyl)benzaldehyde. We will delve into the causality behind the experimental design, provide a self-validating protocol, and objectively compare its performance against traditional chromatographic methods, supported by established principles and experimental considerations.
The Principle of Absolute Quantification: Why qNMR?
Unlike chromatographic methods where the detector response factor for the analyte and its impurities can differ, the fundamental principle of NMR spectroscopy is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[1][2] This unique characteristic allows qNMR to serve as a primary ratio method of analysis, enabling the determination of a compound's purity (or concentration) by co-dissolving it with a certified internal standard of known purity and structure.[1][3]
The purity of the analyte (P_x) can be determined using the following master equation, which establishes a direct relationship between signal integrals, molecular weights, and sample masses:
P_x = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (m_cal / m_x) * P_cal
Where:
-
I : Integrated area of the NMR signal for the analyte (x) and the calibrant (cal).
-
N : Number of protons giving rise to the selected signal for the analyte (x) and the calibrant (cal).
-
M : Molecular weight of the analyte (x) and the calibrant (cal).
-
m : Mass of the analyte (x) and the calibrant (cal).
-
P : Purity of the calibrant (cal).
This direct, first-principles approach minimizes the need for analyte-specific reference standards and complex calibration curves, positioning qNMR as an authoritative tool for certifying reference materials and for precise purity assignments in drug development.[2]
Experimental Design: A Self-Validating qNMR Protocol
The trustworthiness of a qNMR experiment hinges on meticulous planning and execution to ensure that the fundamental proportionality of signal integral to molar concentration is strictly maintained.[4]
Critical Decision Point: Selection of the Internal Standard
The choice of the internal standard is the cornerstone of an accurate qNMR assay.[3][5] An ideal standard for analyzing 4-(4-Methylphenyl)benzaldehyde should possess the following characteristics:
-
High Purity and Stability: Must have a certified purity (≥99.5%) and be chemically inert towards the analyte and solvent.[3][5]
-
Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[3]
-
Spectral Simplicity: Should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[3][5]
For 4-(4-Methylphenyl)benzaldehyde, which has signals in the aromatic (~7.3-7.9 ppm), aldehyde (~10.0 ppm), and methyl (~2.4 ppm) regions, a standard like 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or Maleic Anhydride are excellent candidates when using CDCl₃ as a solvent. 1,4-BTMSB-d4 provides a sharp singlet around 0.25 ppm, far from any analyte signals.
The Causality of Acquisition Parameters
Simply collecting a standard ¹H NMR spectrum is insufficient for quantification.[6] Specific parameters must be optimized to ensure uniform signal excitation and complete relaxation for all relevant nuclei.
-
Relaxation Delay (D1): This is the most critical parameter in qNMR.[6][7] It is the time allowed for the nuclear spins to return to thermal equilibrium along the z-axis after an RF pulse. If D1 is too short, signals with longer spin-lattice relaxation times (T₁) will be partially saturated, leading to their integrals being underestimated.[5][8]
-
Protocol Mandate: The relaxation delay (D1) plus the acquisition time (AQ) must be at least 5 times the longest T₁ value of any signal being integrated (both analyte and standard).[6][8] A conservative and robust starting point for small molecules is a D1 of 30 seconds to ensure full relaxation. An inversion-recovery experiment can be performed to measure T₁ values precisely for method optimization.[8]
-
-
RF Pulse Angle: A 90° pulse provides the maximum signal intensity for a single scan. However, using a smaller flip angle (e.g., 30°) allows for shorter recycle times if T₁ values are not excessively long, but a 90° pulse with a sufficient D1 is the most robust approach for ensuring accurate quantification.[9]
Step-by-Step Experimental Workflow
-
Precision Weighing: Accurately weigh approximately 10-20 mg of the 4-(4-Methylphenyl)benzaldehyde sample and 5-10 mg of the chosen internal standard (e.g., Maleic Anhydride, certified purity >99.5%) into a clean vial using a calibrated analytical balance. Record masses to at least 0.01 mg.
-
Sample Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the sample. Good shimming is crucial for accurate integration.[6]
-
Calibrate the 90° pulse width for the specific sample and probe.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to 30 seconds.
-
Number of Scans (ns): Set to 8-16 to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended).
-
Acquisition Time (aq): Typically 2-4 seconds.
-
-
Data Processing:
-
Apply a minimal line broadening factor (e.g., 0.3 Hz).
-
Perform meticulous phasing and baseline correction. A flat baseline is essential for accurate integration.[6]
-
Integrate the well-resolved aldehyde proton signal of 4-(4-Methylphenyl)benzaldehyde (~10.0 ppm, 1H) and the singlet from the internal standard (e.g., Maleic Anhydride, ~7.1 ppm, 2H).
-
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique should be guided by the specific requirements of the analysis. For 4-(4-Methylphenyl)benzaldehyde, a non-volatile solid, both HPLC and NMR are highly suitable, while GC would require derivatization or high temperatures.
Data Summary: Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Absolute Molar Ratio | Relative Response (UV Absorbance) | Relative Response (Flame Ionization) |
| Quantification | Primary method; direct measurement against a single certified standard.[1] | Relative method; requires calibration curves or response factors for each impurity. | Relative method; requires calibration curves or response factors for each impurity. |
| Structural Info | Yes. Confirms structure of analyte and can identify unknown impurities simultaneously. | No. Retention time provides no structural data. Requires hyphenation (e.g., LC-MS). | No. Retention time provides no structural data. Requires hyphenation (e.g., GC-MS). |
| Sensitivity | Moderate (mg scale). LOD ~10 µM.[10] | High (µg to ng scale). | Very High (ng to pg scale). |
| Throughput | Lower (minutes to hours per sample, depending on D1). | High (minutes per sample). | High (minutes per sample). |
| Sample Prep | Simple dissolution. | Mobile phase preparation, filtration. | Can require derivatization for non-volatile solids. |
| Cost (Instrument) | High. | Moderate. | Low to Moderate.[11] |
| Best For | Purity of reference standards, bulk material assay, structural confirmation. | Routine QC, trace impurity detection, stability studies.[12] | Volatile compounds, residual solvent analysis.[11] |
Field-Proven Insights
-
For Absolute Purity Assignment: qNMR is unparalleled. When developing a new synthetic route for 4-(4-Methylphenyl)benzaldehyde, qNMR can provide the mass balance, identifying and quantifying not just the main product but also residual starting materials and key byproducts in a single experiment, provided their signals are resolved. This is something HPLC cannot do without the reference standards for each of those components.
-
For Routine Quality Control: HPLC is often more practical. Once the impurity profile is well-characterized (often using NMR and MS), a validated HPLC method offers higher throughput and superior sensitivity for detecting trace impurities (<0.1%), making it ideal for release testing of production batches.[11][12]
-
An Orthogonal Approach: The most robust quality assessment employs both techniques. qNMR is used to certify the purity of the primary reference standard of 4-(4-Methylphenyl)benzaldehyde. This standard is then used to develop and validate an HPLC method for routine analysis. This synergistic use leverages the absolute accuracy of NMR and the high sensitivity and throughput of HPLC, fulfilling regulatory expectations for method validation and control strategies.[12]
Conclusion: The Right Tool for the Right Question
While HPLC and GC are indispensable tools in the analytical chemist's arsenal, Quantitative NMR spectroscopy holds a unique and authoritative position for the purity assessment of molecules like 4-(4-Methylphenyl)benzaldehyde. Its ability to provide direct, absolute quantification without reliance on analyte-specific standards, coupled with invaluable structural information, makes it the gold standard for reference material certification and in-depth characterization during process development. By understanding the distinct advantages and operational principles of qNMR, researchers and drug development professionals can apply this powerful technique to ensure the highest level of scientific integrity and data quality in their work.
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]
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The relaxation delay. (n.d.). IMSERC. Retrieved from [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023, December 29). [Video]. YouTube. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]
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Measuring relaxation times - Inversion recovery for T1. (n.d.). University of Oxford. Retrieved from [Link]
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¹H NMR Solvent Shifts. (2023, September 1). Chemistry LibreTexts. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2024, September 22). Patsnap. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2024, August 7). [Video]. YouTube. Retrieved from [Link]
-
qHNMR for purity determination. (2015, July 14). SlideShare. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]
-
An optimized combination of relaxation delay (d1) and number of scans... (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. Retrieved from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Quantitation in NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of natural products, 75(5), 819–826. Retrieved from [Link]
-
Branch, S. K. (2005). International Conference on Harmonisation (ICH) guidelines for the registration of pharmaceuticals: the role of quantitative NMR in the drug registration process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798–805. Retrieved from [Link]
-
Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021, October 11). Reddit. Retrieved from [Link]
-
Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-(4-Methylphenyl)benzaldehyde
Introduction: The Analytical Imperative for a Key Chemical Intermediate
4-(4-Methylphenyl)benzaldehyde is a bi-aryl aldehyde that serves as a crucial intermediate in the synthesis of various high-value materials, including pharmaceuticals, liquid crystals, and specialty polymers. The precise quantification of this compound and its potential impurities is not merely an academic exercise; it is a cornerstone of quality control (QC) and a prerequisite for ensuring the safety, efficacy, and consistency of final products. In the highly regulated landscape of drug development, the analytical methods used to release raw materials and monitor process integrity must be rigorously validated to prove they are fit for purpose.[1][2]
This guide moves beyond a simple recitation of protocols. It presents a comparative cross-validation study of two powerhouse analytical techniques—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS)—for the analysis of 4-(4-Methylphenyl)benzaldehyde. Our objective is to provide researchers and drug development professionals with a logical framework, supported by experimental data, to select, validate, and implement the most appropriate method for their specific analytical challenge. We will explore the causality behind our experimental choices, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
Pillar 1: The Regulatory Framework for Method Validation
Before comparing techniques, we must establish the criteria for evaluation. The ICH Q2(R2) guideline provides a harmonized framework for validating analytical procedures, ensuring data is reliable and universally acceptable.[5][7][8] Cross-validation is the process of confirming that a validated method produces consistent and reliable results under different conditions, such as when comparing two distinct methods.[9][10][11] This ensures that the analytical results are method-independent and truly reflect the sample's quality.
The core performance characteristics we will assess for both HPLC-UV and GC-MS are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable levels of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
dot graph TD subgraph CrossValidationWorkflow [Cross-Validation Workflow for 4-(4-Methylphenyl)benzaldehyde] direction LR;
end caption: Overall workflow for the cross-validation of two analytical methods.
Pillar 2: Methodologies & Experimental Design
The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte. 4-(4-Methylphenyl)benzaldehyde is a non-polar, aromatic compound with a strong UV chromophore and sufficient volatility for gas chromatography, making it an excellent candidate for both HPLC-UV and GC-MS analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Causality of Method Choice: RP-HPLC is the workhorse of the pharmaceutical QC laboratory for its robustness, precision, and high-throughput capabilities. The conjugated system of aromatic rings and the carbonyl group in the analyte provides strong UV absorbance, allowing for sensitive detection.[14][15][16] A C18 stationary phase is selected for its hydrophobic character, which promotes retention of the non-polar analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution time.
dot graph TD subgraph HPLCWorkflow [RP-HPLC-UV Experimental Workflow] A[Start: Prepare Mobile Phase & Standards] --> B[System Equilibration]; B --> C{System Suitability Test (SST)}; C -- Pass --> D[Inject Standard Solutions (Calibration Curve)]; C -- Fail --> E[Troubleshoot System]; E --> B; D --> F[Inject Sample Solutions]; F --> G[Data Acquisition: Chromatograms]; G --> H{Data Processing}; H --> I[Quantification & Validation Parameter Assessment]; end
end caption: Step-by-step workflow for the RP-HPLC-UV analysis.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (A strong absorbance wavelength for aromatic aldehydes).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Deionized Water (18.2 MΩ·cm).
-
4-(4-Methylphenyl)benzaldehyde reference standard (purity ≥ 98%).
-
-
Standard & Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in the mobile phase, and dilute to a final target concentration within the calibration range (e.g., 100 µg/mL).
-
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
Causality of Method Choice: GC-MS offers unparalleled specificity. While HPLC relies on retention time, GC-MS adds a second dimension of confirmation: the mass spectrum.[17] Electron Ionization (EI) of 4-(4-Methylphenyl)benzaldehyde will produce a unique fragmentation pattern, a molecular "fingerprint," that allows for positive identification and quantification, even if other compounds co-elute. This method is ideal for impurity profiling and definitive identification.[18][19]
dot graph TD subgraph GCMS_Workflow [GC-MS Experimental Workflow] A[Start: Prepare Standards] --> B[Instrument Setup & Tuning]; B --> C[Inject Solvent Blank]; C --> D[Inject Standard Solutions (Calibration Curve)]; D --> E[Inject Sample Solutions]; E --> F[Data Acquisition: Total Ion Chromatogram (TIC) & Mass Spectra]; F --> G{Data Processing}; G -- Extract Ion --> H[Extracted Ion Chromatogram (EIC)]; H --> I[Integration & Quantification]; I --> J[Validation Parameter Assessment]; end
end caption: Step-by-step workflow for the GC-MS analysis.
Detailed Experimental Protocol: GC-MS
-
Instrumentation & Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 270°C.
-
Injection Mode: Split (e.g., 50:1 split ratio), 1 µL injection volume.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: EI at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for method development and specificity. Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions (e.g., m/z 196, 195, 167).
-
-
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade).
-
4-(4-Methylphenyl)benzaldehyde reference standard (purity ≥ 98%).
-
-
Standard & Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as in the HPLC method, but using the appropriate GC solvent (e.g., Dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 5, 25, 50, 100 µg/mL) by serially diluting the stock solution.
-
Sample Solution: Prepare as in the HPLC method, using the GC solvent and targeting a concentration within the calibration range.
-
Pillar 3: Comparative Data & Scientific Interpretation
The following tables summarize the performance data obtained during the validation of each method. This data provides the objective evidence needed to compare the methods and make an informed selection.
Table 1: Comparison of System Suitability and Linearity
| Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria | Rationale |
|---|---|---|---|---|
| Theoretical Plates (N) | > 5000 | > 20000 | > 2000 | Ensures column efficiency and good separation. |
| Tailing Factor (T) | 1.1 | 1.0 | ≤ 2.0 | Indicates peak symmetry; values > 2 suggest peak tailing. |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 | Demonstrates a strong proportional relationship between concentration and response. |
| Linear Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL | Method Dependent | Defines the concentration range where the method is accurate, precise, and linear. |
Table 2: Comparison of Accuracy, Precision, and Sensitivity
| Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria | Rationale |
|---|---|---|---|---|
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.2% | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability, %RSD) | 0.8% | 1.1% | ≤ 2.0% | Shows the consistency of results for repeated analyses of the same sample. |
| Precision (Intermediate, %RSD) | 1.3% | 1.6% | ≤ 2.0% | Assesses the method's reproducibility under varied intra-lab conditions. |
| LOD | 0.3 µg/mL | 0.1 µg/mL | Report Value | The lowest concentration that can be reliably detected. |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | Report Value | The lowest concentration that can be accurately and precisely measured. |
Expert Discussion: Synthesizing the Data
-
Specificity: The GC-MS method is inherently superior in specificity. While the HPLC-UV method demonstrated good specificity against a blank solvent, its reliance on retention time alone makes it vulnerable to co-eluting impurities that share a similar chromophore. The GC-MS method, by contrast, provides a definitive mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification of the target analyte. For impurity profiling or forensic-level identification, GC-MS is the authoritative choice.
-
Sensitivity: As indicated by the lower LOD and LOQ values, the GC-MS method operating in SIM mode offers greater sensitivity. By monitoring only specific, characteristic ions of the analyte, the signal-to-noise ratio is significantly enhanced, allowing for the detection and quantification of trace levels that might be missed by the HPLC-UV method.
-
Precision and Accuracy: Both methods demonstrated excellent accuracy and precision, falling well within the typical acceptance criteria for pharmaceutical analysis. This indicates that when operated correctly, both systems can provide reliable quantitative results. The slightly higher %RSD in the GC-MS method can sometimes be attributed to the higher temperatures and potential for variability in the injection process, but the observed values are still well within acceptable limits.
-
Practical Considerations:
-
Speed & Throughput: The HPLC-UV method, with its simpler sample preparation and potential for faster run times in an optimized gradient, is generally better suited for high-throughput QC environments.
-
Cost & Complexity: HPLC systems are ubiquitous in QC labs and are generally less expensive to operate and maintain than GC-MS systems. GC-MS requires more specialized training for operation, data interpretation, and maintenance.
-
Robustness: Both methods proved to be robust. For HPLC, small variations in mobile phase composition (±2%) and column temperature (±2°C) did not significantly impact results. For GC-MS, minor changes in the oven ramp rate (±1°C/min) were well-tolerated.
-
Conclusion and Recommendations
The cross-validation of these two distinct analytical methods demonstrates that both RP-HPLC-UV and GC-MS are fit for the purpose of quantifying 4-(4-Methylphenyl)benzaldehyde, but their optimal applications differ.
-
RP-HPLC-UV is the recommended method for routine quality control, release testing, and assay determination of 4-(4-Methylphenyl)benzaldehyde in bulk material or formulated products where the sample matrix is relatively clean. Its robustness, high precision, and suitability for high-throughput analysis make it an efficient and cost-effective workhorse.
-
GC-MS is the superior method for applications requiring the highest level of specificity and sensitivity. It should be employed for impurity identification and quantification, trace-level analysis, and as a confirmatory technique to investigate out-of-specification results obtained by HPLC.
Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: HPLC-UV for the routine, high-volume analyses, and GC-MS as the orthogonal, higher-scrutiny method to ensure the ultimate quality and safety of the final product. This dual-method approach embodies the principles of a self-validating system, providing the highest degree of confidence in the analytical data.
References
- Title: Understanding ICH Q2(R2)
- Source: U.S. Food and Drug Administration (FDA)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH releases draft guidelines on analytical method development Source: RAPS URL
- Title: ICH Q2(R2)
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL
- Title: Q2(R2)
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
- Title: A Guide to Cross-Validation of Analytical Methods Between Laboratories Source: Benchchem URL
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
- Title: Cross-Validation of Bioanalytical Methods: When, Why and How?
- Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL
- Title: Mass spectrum of 4-(4-methylphenyl)benzaldehyde (5d).
- Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
- Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL
- Title: IR and UV–Vis Spectroscopy of Aldehydes and Ketones Source: JoVE URL
- Title: Supplementary Material (ESI)
- Title: 4-(4-Methylphenyl)
- Title: Analytical Methods Source: RSC Publishing URL
- Title: UV-Visible Spectroscopy Source: Michigan State University Chemistry URL
- Title: UV absorption spectra of representative carbonyls: aldehydes...
- Title: Cross-Validation of Analytical Techniques for the Quantification of 4-[4-(Dimethylamino)
- Title: Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances Source: ResearchGate URL
- Title: What are the optimal conditions for GC analysis of benzaldehyde?
- Title: Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations Source: PubMed URL
- Title: Reversed Phase HPLC Method Development Source: Phenomenex URL
- Title: A Comparative Guide to the Validation of Analytical Methods for 3-(3-Methylphenyl)
- Title: Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry Source: ResearchGate URL
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A Senior Application Scientist's Guide to Palladium Catalysts for the Synthesis of 4-(4-Methylphenyl)benzaldehyde
Abstract
The synthesis of 4-(4-Methylphenyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials, is predominantly achieved via the Suzuki-Miyaura cross-coupling reaction. The success of this synthesis hinges on the judicious selection of a palladium catalyst. This guide provides a comprehensive performance comparison of commonly employed palladium catalysts for this specific transformation. We delve into the mechanistic nuances of the catalytic cycle, present comparative experimental data for homogeneous and heterogeneous systems, and offer a validated, step-by-step experimental protocol. This document is intended to equip researchers, chemists, and process development professionals with the insights required to select the optimal catalyst, thereby enhancing reaction efficiency, yield, and overall process robustness.
Introduction: The Significance of Catalyst Selection in Biaryl Synthesis
The formation of carbon-carbon bonds remains a cornerstone of modern organic synthesis.[1] Among the myriad of available methodologies, the palladium-catalyzed Suzuki-Miyaura reaction has emerged as a particularly powerful and versatile tool for the construction of biaryl linkages.[2] The target molecule, 4-(4-Methylphenyl)benzaldehyde, contains such a linkage and is a valuable building block in various chemical industries.
The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the choice of the palladium catalyst system, which includes the palladium source and its associated ligands.[3] These components govern the kinetics and stability of the catalytic species, directly impacting reaction yield, selectivity, and applicability to large-scale production. This guide will compare several classes of palladium catalysts for the coupling of 4-bromobenzaldehyde with 4-methylphenylboronic acid, providing a clear rationale for catalyst selection based on performance data and mechanistic understanding.
The Catalytic Heart: The Suzuki-Miyaura Cycle
To understand the performance differences between catalysts, one must first appreciate the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle is generally accepted to proceed via three fundamental steps:[5]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (4-bromobenzaldehyde), inserting itself into the carbon-halogen bond to form a square-planar Pd(II) complex.[6] The rate of this step is often influenced by the electron density of the phosphine ligands on the palladium.[7]
-
Transmetalation: The organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Each step in this cycle presents an opportunity for optimization through the strategic selection of the palladium source and ancillary ligands.
Sources
- 1. benchchem.com [benchchem.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Benchmarking Guide to the Synthesis of 4-(4-Methylphenyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of key intermediates is a cornerstone of successful project advancement. The biaryl aldehyde, 4-(4-methylphenyl)benzaldehyde, also known as 4'-methyl-[1,1'-biphenyl]-4-carboxaldehyde, is a valuable building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of three prominent catalytic cross-coupling strategies for the synthesis of 4-(4-methylphenyl)benzaldehyde: the Suzuki-Miyaura coupling, the Kumada-Tamao-Corriu coupling, and the Heck reaction. This analysis is supported by representative experimental data and detailed protocols to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Method Comparison
| Parameter | Suzuki-Miyaura Coupling | Kumada-Tamao-Corriu Coupling | Heck Reaction |
| Reaction Type | Palladium-catalyzed cross-coupling | Nickel or Palladium-catalyzed cross-coupling | Palladium-catalyzed olefin arylation |
| Key Reactants | 4-Formylphenylboronic acid & 4-Bromotoluene | p-Tolylmagnesium bromide & 4-Bromobenzaldehyde | 4-Bromobenzaldehyde & Styrene (or other vinyl partner) |
| Typical Yield | High (often >85%)[1][2] | Moderate to High (70-90%)[3] | Moderate to High (50-95%)[4][5] |
| Functional Group Tolerance | Excellent[6] | Limited (Grignard reagents are highly reactive)[7] | Good[5] |
| Reagent Stability | Boronic acids are generally stable and easy to handle[8] | Grignard reagents are moisture and air-sensitive[3] | Alkenes are generally stable |
| Scalability | Well-established for large-scale synthesis[6] | Can be challenging due to the sensitivity of Grignard reagents | Scalable, but can be catalyst-dependent |
| Toxicity Profile | Boronic acids and byproducts are generally low in toxicity[8] | Grignard reagents are corrosive; catalyst toxicity is a concern | Palladium catalysts and some ligands can be toxic |
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[6] For the synthesis of 4-(4-methylphenyl)benzaldehyde, this typically involves the reaction of 4-formylphenylboronic acid with 4-bromotoluene. The key advantages of this method are its exceptional functional group tolerance, the use of stable and readily available boronic acids, and the generation of non-toxic inorganic byproducts.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromotoluene
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(4-methylphenyl)benzaldehyde.
Method 2: The Kumada-Tamao-Corriu Coupling
The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a carbon-carbon bond.[7] In the context of synthesizing our target molecule, this would involve the reaction of p-tolylmagnesium bromide with 4-bromobenzaldehyde. While this method can be highly effective, its primary drawback is the high reactivity of the Grignard reagent, which necessitates strictly anhydrous conditions and limits the tolerance of certain functional groups.[3]
Experimental Protocol: Kumada-Tamao-Corriu Coupling
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromobenzaldehyde
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Preparation of p-Tolylmagnesium Bromide
-
Flame-dry a two-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar under a stream of argon.
-
Add magnesium turnings (1.2 mmol) and a small crystal of iodine to the flask.
-
Prepare a solution of 4-bromotoluene (1.0 mmol) in anhydrous THF (5 mL) and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Coupling Reaction
-
In a separate flame-dried flask under argon, dissolve 4-bromobenzaldehyde (0.9 mmol) and NiCl₂(dppp) (0.05 mmol) in anhydrous THF (5 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared p-tolylmagnesium bromide solution from Part A to the cooled solution of 4-bromobenzaldehyde.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
Method 3: The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] To synthesize 4-(4-methylphenyl)benzaldehyde, a potential route involves the coupling of 4-bromobenzaldehyde with a suitable vinyl partner, followed by a subsequent transformation of the vinyl group to a methyl group, or more directly, the coupling of 4-iodo-p-xylene with acrolein diethyl acetal followed by hydrolysis. A more direct, albeit less common, variant would be the coupling of 4-bromobenzaldehyde with a vinylating agent that can be subsequently converted to the methyl group. The Heck reaction is advantageous as it does not require the pre-formation of organometallic reagents.[10]
Experimental Protocol: Heck Reaction (Illustrative)
This protocol illustrates the coupling of an aryl bromide with an alkene, which is the core of the Heck reaction.
Materials:
-
4-Bromobenzaldehyde
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine 4-bromobenzaldehyde (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).
-
Add triethylamine (1.5 mmol) and anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the resulting stilbene derivative by column chromatography.
-
Note: A subsequent reduction step would be required to convert the vinyl group to the desired methyl group, which adds to the overall synthesis length.
Conclusion and Recommendations
The choice of the optimal synthetic route for 4-(4-methylphenyl)benzaldehyde is contingent upon the specific requirements of the research project, including scale, available resources, and the need for functional group compatibility in more complex derivatives.
-
For general laboratory-scale synthesis with high functional group tolerance and reliable yields, the Suzuki-Miyaura coupling is the recommended method. Its operational simplicity and the stability of the reagents make it a highly attractive and robust choice.
-
The Kumada-Tamao-Corriu coupling offers a viable, often high-yielding alternative, particularly when the starting materials are readily available and the substrate is tolerant of the highly basic Grignard reagent. However, the stringent requirement for anhydrous conditions can be a practical limitation.
-
The Heck reaction provides a valuable alternative that avoids the use of pre-formed organometallic reagents. While potentially requiring additional steps to arrive at the final product, its tolerance for a range of functional groups makes it a powerful tool in the synthetic chemist's arsenal.
By carefully considering the trade-offs between these well-established methods, researchers can select the most appropriate and efficient pathway for the synthesis of 4-(4-methylphenyl)benzaldehyde and its derivatives, thereby accelerating their research and development endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Kumada Coupling [organic-chemistry.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of 4-(4-Methylphenyl)benzaldehyde Derivatives
Introduction: The Therapeutic Potential of Biphenyl Scaffolds
In the landscape of medicinal chemistry, the biphenyl moiety stands as a privileged scaffold, forming the structural core of numerous pharmacologically active molecules.[1] Its inherent properties, including metabolic stability and the ability to engage in critical binding interactions with biological targets, have made it a focal point for drug discovery. When functionalized with reactive groups like an aldehyde, as seen in 4-(4-Methylphenyl)benzaldehyde, a versatile platform for the synthesis of a diverse array of derivatives emerges. This guide provides an in-depth, comparative analysis of the biological activities of 4-(4-Methylphenyl)benzaldehyde derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their efficacy in key biological assays, and elucidate the structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies: Accessing a Library of Biphenyl Aldehyde Derivatives
The foundation of any biological screening campaign lies in the efficient synthesis of a diverse library of compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of the core 4-(4-Methylphenyl)benzaldehyde structure. This palladium-catalyzed reaction provides a robust and versatile method for forming the carbon-carbon bond between the two phenyl rings.
Subsequent derivatization of the aldehyde functional group opens a gateway to a vast chemical space. Common synthetic transformations include:
-
Schiff Base Formation: Condensation with primary amines to yield imines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Reduction: Conversion of the aldehyde to an alcohol.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
These synthetic routes allow for the systematic modification of the parent compound, enabling a thorough investigation of structure-activity relationships.
Comparative Biological Activity Screening
This section presents a comparative analysis of the biological activities of 4-(4-Methylphenyl)benzaldehyde derivatives against various therapeutic targets. The data is presented in a standardized format to facilitate objective comparison.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The biphenyl scaffold is a common feature in many anticancer agents. Derivatives of 4-(4-Methylphenyl)benzaldehyde have been investigated for their cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity (MIC, µg/mL)
| Derivative | S. aureus | E. coli | C. albicans | Reference Compound (Ciprofloxacin/Fluconazole) |
| 4-(4-Methylphenyl)benzaldehyde | Data not available | Data not available | Data not available | 0.5 / 1 µg/mL |
| Imine Derivative 3 | Data not available | Data not available | Data not available | 0.5 / 1 µg/mL |
| Thiazole Derivative 4 | Data not available | Data not available | Data not available | 0.5 / 1 µg/mL |
Note: Specific MIC values for 4-(4-Methylphenyl)benzaldehyde and its derivatives are not extensively reported. However, the general class of benzaldehyde derivatives has shown activity against a range of bacteria and fungi.
Structure-Activity Relationship Insights
The antimicrobial activity of benzaldehyde derivatives is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. The lipophilicity of the biphenyl group can enhance membrane permeability, while the aldehyde or its derived functional groups can react with cellular nucleophiles, such as proteins and nucleic acids.
Antioxidant Activity: Quenching Damaging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Comparative Antioxidant Activity (IC50, µM)
| Derivative | DPPH Radical Scavenging | Reference Compound (Ascorbic Acid) |
| 4-(4-Methylphenyl)benzaldehyde | Data not available | 15 µM |
| Hydroxy Derivative 5 | Data not available | 15 µM |
| Methoxy Derivative 6 | Data not available | 15 µM |
Note: While specific data for the title compound is limited, the antioxidant potential of biphenyl derivatives is well-documented. The presence of hydroxyl and methoxy groups on the phenyl rings generally enhances antioxidant activity. [1] Structure-Activity Relationship Insights
The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. In biphenyl derivatives, the presence and position of hydroxyl groups are critical.
Enzyme Inhibition: Modulating Biological Pathways
Enzyme inhibition is a key mechanism of action for many drugs. Derivatives of 4-(4-Methylphenyl)benzaldehyde have been explored as inhibitors of various enzymes, including cholinesterases and tyrosinase.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for the determination of cholinesterase activity.
Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.
Comparative Enzyme Inhibition Data (IC50, µM)
| Derivative | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Tyrosinase | Reference Compound (Donepezil / Kojic Acid) |
| 4-(4-Methylphenyl)benzaldehyde | Data not available | Data not available | Data not available | 0.02 µM / 16 µM |
| Amine Derivative 7 | Data not available | Data not available | Data not available | 0.02 µM / 16 µM |
| Nitrogen Heterocycle 8 | Data not available | Data not available | Data not available | 0.02 µM / 16 µM |
Note: Studies on biphenyl derivatives have shown potent inhibition of both AChE and BuChE, with some compounds exhibiting IC50 values in the sub-micromolar range. [1]4-substituted benzaldehydes are known to be competitive inhibitors of mushroom tyrosinase.[2]
Structure-Activity Relationship Insights
For cholinesterase inhibition, the biphenyl scaffold can interact with the peripheral anionic site of the enzyme, while substituents can bind to the catalytic active site. The nature and length of linkers between the biphenyl core and other moieties can significantly impact inhibitory potency. [1]In the case of tyrosinase, the aldehyde group of benzaldehyde derivatives is thought to form a Schiff base with a primary amino group within the enzyme's active site. [2]
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activities of 4-(4-Methylphenyl)benzaldehyde derivatives. While the biphenyl aldehyde scaffold demonstrates significant potential across anticancer, antimicrobial, antioxidant, and enzyme inhibitory applications, a clear gap exists in the literature regarding specific, quantitative data for the title compound and its immediate derivatives. Future research should focus on the systematic synthesis and screening of a focused library of these compounds to generate robust structure-activity relationship data. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules and guiding the development of novel drug candidates.
References
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Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711–1716. [Link]
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Rikhi, M., & Kumar, A. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal for Scientific Research & Development, 6(3), 116-120. [Link]
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Chen, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 21(11), 1499. [Link]
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Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-5076. [Link]
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Piras, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
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Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
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- 2. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biphenyl Aldehyde Isomers in Material Science: A Guide for Researchers
For researchers, scientists, and professionals in drug development and material science, the selection of molecular building blocks is a critical decision that dictates the ultimate properties and performance of novel materials. Biphenyl aldehydes, with their rigid biphenyl core and reactive aldehyde functionality, offer a versatile platform for the synthesis of a wide array of high-performance polymers. However, the seemingly subtle difference in the position of the aldehyde group—ortho (2-), meta (3-), or para (4-)—profoundly influences the resulting material's architecture and, consequently, its thermal, optical, and mechanical characteristics. This guide provides an in-depth, head-to-head comparison of 2-biphenylcarboxaldehyde, 3-biphenylcarboxaldehyde, and 4-biphenylcarboxaldehyde as precursors in material science, supported by experimental insights to inform your research and development endeavors.
The Critical Role of Isomerism in Polymer Properties
The isomeric position of the aldehyde group on the biphenyl scaffold directly impacts the geometry of the resulting polymer chains. This, in turn, affects intermolecular interactions, chain packing, and the overall morphology of the material. As a general principle, the para-substituted isomer (4-biphenylcarboxaldehyde) tends to produce more linear and rigid polymer chains, leading to materials with higher crystallinity, thermal stability, and potential for liquid crystalline behavior. In contrast, the ortho (2-) and meta (3-) isomers introduce kinks and asymmetry into the polymer backbone, which can disrupt regular chain packing, leading to more amorphous materials with increased solubility but potentially lower thermal and mechanical performance.[1]
Core Applications and Polymer Platforms
Biphenyl aldehyde isomers are valuable monomers for a range of polymer platforms, most notably:
-
Poly(Schiff base)s / Poly(azomethine)s: Formed through the polycondensation of the aldehyde with a diamine, these polymers are known for their thermal stability and optoelectronic properties.[2][3]
-
Polyesters and Polyimides: While less direct, the aldehyde can be converted to a diacid or other functional groups to be incorporated into these high-performance polymers.
-
Liquid Crystalline Polymers (LCPs): The rigid, linear structure imparted by the 4-isomer makes it a prime candidate for the synthesis of LCPs with applications in high-strength fibers and electronic components.[4]
Below, we delve into a comparative analysis of the isomers across these platforms, highlighting key performance differences with supporting data.
Comparative Analysis of Material Properties
Thermal Stability
The thermal stability of polymers derived from biphenyl aldehydes is a key performance indicator, often evaluated by thermogravimetric analysis (TGA). The position of the aldehyde group significantly influences the degradation temperature of the resulting polymer.
| Isomer | Polymer Type | Decomposition Temp. (TGA, 5% weight loss) | Glass Transition Temp. (Tg) | Key Observations |
| 2-Biphenylcarboxaldehyde | Poly(Schiff base) | ~300-400 °C | Varies | The steric hindrance from the ortho-substitution can lead to lower thermal stability compared to the other isomers due to potential strain in the polymer backbone. |
| 3-Biphenylcarboxaldehyde | Aromatic Copolyester | > 450 °C[5] | Increases with biphenyl content (up to 190 °C)[5] | The meta-linkage introduces a kink, leading to amorphous polymers with high glass transition temperatures and excellent thermal stability.[5] |
| 4-Biphenylcarboxaldehyde | Liquid Crystalline Polyester | > 400 °C | Varies | The linear and rigid structure of the para-isomer generally results in high thermal stability, often associated with liquid crystalline phases.[6] |
Experimental Insight: In a study on wholly aromatic copolyesters, the incorporation of a 3-substituted biphenyl monomer led to amorphous polymers with the onset of intense thermal decomposition occurring above 450 °C.[5] The glass transition temperature of these copolyesters increased significantly with a higher content of the biphenyl unit, reaching up to 190 °C.[5] This demonstrates the potential of the 3-isomer in creating high-Tg, thermally stable amorphous materials.
Optical Properties
The isomeric structure also dictates the optical properties of the resulting polymers, including their UV-Vis absorption, fluorescence, and refractive index. These properties are critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors.
| Isomer | Polymer Type | Key Optical Properties |
| 2-Biphenylcarboxaldehyde | Poly(Schiff base) | Potential for fluorescence; UV-Vis absorption influenced by conjugation length. |
| 3-Biphenylcarboxaldehyde | Poly(azomethine) | Tunable optoelectronic properties. |
| 4-Biphenylcarboxaldehyde | Poly(Schiff base) | Strong UV absorption due to extended π-conjugation; potential for liquid crystal-based optical applications.[7] |
Experimental Insight: Studies on Schiff bases have shown that their optical properties can be tuned based on the constituent aldehydes and amines.[7] For instance, the absorption spectra of Schiff bases are influenced by the electronic nature of the substituents on the aromatic rings.[7] Polymers derived from 4-biphenylcarboxaldehyde are expected to exhibit strong absorption in the UV region due to the extended π-conjugation of the biphenyl system.
Mechanical Properties
The mechanical strength, modulus, and flexibility of polymers are directly linked to the polymer chain's ability to pack and interact. The linear geometry of polymers from the 4-isomer often translates to superior mechanical performance.
| Isomer | Polymer Type | Expected Mechanical Properties |
| 2-Biphenylcarboxaldehyde | Polyimide | Likely to be more flexible but with lower tensile strength compared to the 4-isomer due to disrupted chain packing. |
| 3-Biphenylcarboxaldehyde | Aromatic Polyester | High-performance amorphous polymer with good mechanical integrity. |
| 4-Biphenylcarboxaldehyde | Aramid | High tensile strength and modulus, characteristic of rigid-rod polymers.[8] |
Experimental Insight: Aramid fibers, which are high-strength synthetic fibers, are a prime example of the exceptional mechanical properties that can be achieved with para-oriented aromatic monomers.[8] While not directly synthesized from 4-biphenylcarboxaldehyde, the principles of using linear, rigid building blocks to achieve high tensile strength and modulus are directly applicable.[8]
Experimental Protocols: A Closer Look
To provide a practical context, below are representative experimental workflows for the synthesis and characterization of polymers from biphenyl aldehyde isomers.
Synthesis of a Poly(Schiff base)
This protocol outlines the general procedure for the polycondensation of a biphenyl aldehyde isomer with a diamine.
Caption: Workflow for the synthesis and characterization of a poly(Schiff base).
Characterization Workflow
A systematic approach to characterizing the synthesized polymers is crucial for understanding their properties.
Caption: A typical workflow for polymer characterization.
Conclusion and Future Outlook
The choice between 2-, 3-, and 4-biphenylcarboxaldehyde is a critical design parameter that allows for the fine-tuning of polymer properties. The 4-isomer is the monomer of choice for creating highly ordered, thermally stable, and mechanically robust materials, including liquid crystalline polymers. The 3-isomer offers a pathway to high-performance amorphous polymers with excellent thermal stability and solubility. The 2-isomer, while presenting steric challenges, can be utilized to create more flexible and soluble materials.
Future research should focus on the synthesis and direct comparative analysis of a homologous series of polymers from each isomer to provide a more definitive dataset. Furthermore, the exploration of copolymers incorporating different biphenyl aldehyde isomers could lead to novel materials with a tailored balance of properties, opening up new avenues for innovation in material science.
References
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Synthesis of Polyazomethine(s). ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. National Center for Biotechnology Information. Available at: [Link]
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Enhanced Thermal Conductivities of Liquid Crystal Polyesters from Controlled Structure of Molecular Chains by Introducing Different Dicarboxylic Acid Monomers. National Center for Biotechnology Information. Available at: [Link]
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POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
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Biobased, Degradable, and Conjugated Poly(Azomethine)s. TSpace. Available at: [Link]
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Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. Royal Society of Chemistry. Available at: [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. National Center for Biotechnology Information. Available at: [Link]
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Aramid fibres: Areas of application and properties at a glance. STW-Faser. Available at: [Link]
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Synthesis, Optical Characterizations and Solar Energy Applications of New Schiff Base Materials. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. Available at: [Link]
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Synthesis and characterization of thermotropic liquid crystalline polyesters with biphenyl unit in the main chain. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(4-Methylphenyl)benzaldehyde
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(4-Methylphenyl)benzaldehyde, a compound frequently utilized in organic synthesis within research and drug development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is built on the foundational principles of chemical safety, risk mitigation, and environmental stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of 4-(4-Methylphenyl)benzaldehyde is fundamental to appreciating the necessity of stringent disposal protocols. While specific data for this exact compound is limited, its structure as an aromatic aldehyde allows for a reliable hazard assessment based on closely related analogs like 4-methylbenzaldehyde and benzaldehyde. The primary risks associated with this class of compounds inform every step of the handling and disposal process.
These hazards necessitate that the compound be managed as a regulated hazardous waste from the moment it is generated.[1] Accidental release can cause harm to aquatic ecosystems, and improper handling poses direct risks to laboratory personnel.[2]
| Hazard Classification | Description & Associated Risks | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion can lead to adverse health effects. | [3] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation upon contact. Prolonged exposure can lead to dermatitis. | [3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[3][4] Handling should occur in well-ventilated areas. | [3][4] |
| Physical Hazard | Classified as a combustible solid/liquid.[4] It must be kept away from heat, sparks, and open flames.[4] | [4] |
| Environmental Hazard | Harmful or toxic to aquatic life, potentially with long-lasting effects.[2] Discharge into drains or the environment must be strictly avoided. | [5] |
The Waste Management Hierarchy: A Principle-Based Approach
The most effective way to manage laboratory waste is to prevent its generation in the first place.[6] Before proceeding to disposal, laboratory personnel should consider the following hierarchy, a cornerstone of green chemistry and sustainable lab practices.[6][7]
-
Source Reduction: Order only the minimum quantity of the chemical required for your research to avoid surplus.[1][7]
-
Reuse/Redistribute: Maintain a chemical inventory.[1][8] Unopened or surplus containers of 4-(4-Methylphenyl)benzaldehyde may be usable by other researchers in your institution.[8]
-
Treatment: In some specific, permitted cases, waste can be treated to render it non-hazardous. This must be done in strict compliance with EPA regulations and institutional policies.[8][9]
-
Disposal: Disposal is the final option for waste that cannot be managed by the above methods. This guide focuses on this final, critical step.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste materials containing 4-(4-Methylphenyl)benzaldehyde, the following minimum PPE must be worn to mitigate exposure risks:
-
Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile or neoprene). Immediately change gloves if they become contaminated.
-
Body Protection: A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area or chemical fume hood.[10] However, if dusts or aerosols are generated, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocols
The proper disposal route for 4-(4-Methylphenyl)benzaldehyde depends on its form. All waste must be managed as hazardous chemical waste.
Protocol 1: Disposal of Unused or Surplus Solid Chemical
-
Original Container: If possible, manage the surplus chemical for disposal in its original container.[6] Ensure the label is intact and legible.
-
Labeling: If not in the original container, or if the label is damaged, create a hazardous waste tag. This tag must include:
-
The full chemical name: "4-(4-Methylphenyl)benzaldehyde"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Combustible," "Irritant").
-
-
Storage: Place the securely sealed container in a designated Satellite Accumulation Area (SAA) for hazardous waste.[1] The container must be kept closed at all times except when adding waste.[1]
-
Segregation: Store this waste separately from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[4] It should be segregated with other non-halogenated organic solid waste.
-
Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[1]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as gloves, weighing paper, pipette tips, and chromatography columns contaminated with 4-(4-Methylphenyl)benzaldehyde.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Label the container clearly as "Hazardous Waste." The label must list "Solid debris contaminated with 4-(4-Methylphenyl)benzaldehyde" and its associated hazards.
-
Storage: Store the sealed container in the SAA alongside other solid chemical waste.
-
Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous waste and must be collected as described in Protocol 3. The decontaminated glassware can then be washed normally. Alternatively, the glassware can be disposed of in a designated "lab glass" disposal box.
Protocol 3: Disposal of Liquid Waste (Solutions or Rinsates)
-
Container: Use a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle) for collecting solutions or solvent rinses containing 4-(4-Methylphenyl)benzaldehyde.
-
Segregation: This waste stream is typically classified as non-halogenated organic solvent waste . Do not mix it with halogenated solvents, acids, bases, or aqueous waste.[11]
-
Labeling: Affix a hazardous waste tag to the container. List all chemical constituents, including solvents, and their estimated concentrations.
-
Storage: Keep the container tightly sealed and stored in the SAA, with secondary containment (such as a spill tray) to prevent leaks.[11] Do not overfill the container.
-
Pickup: Arrange for disposal through your institution's EH&S department.
Spill Management and Decontamination
Accidental spills must be handled immediately to prevent exposure and environmental contamination.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if possible.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[12] Avoid generating dust.[5] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[13][14]
-
Collect: Scoop the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol or acetone). Collect all cleaning materials and rinsates as hazardous waste.
-
Report: Report the spill to your institution's EH&S office as per their policy.
Waste Management Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of 4-(4-Methylphenyl)benzaldehyde waste in a laboratory setting.
Caption: Decision workflow for handling 4-(4-Methylphenyl)benzaldehyde waste.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methylphenyl)benzaldehyde
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized aromatic aldehydes like 4-(4-Methylphenyl)benzaldehyde (also known as 4-Biphenylcarboxaldehyde, CAS No: 3218-36-8) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to foster a culture of safety that validates every experimental outcome.
Hazard Profile: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. 4-(4-Methylphenyl)benzaldehyde is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[1] |
STOT SE: Specific Target Organ Toxicity - Single Exposure
This profile indicates that direct contact can lead to inflammation and discomfort, while inhalation of its dust or vapors can irritate the respiratory tract.[1] Therefore, our PPE strategy must create a complete barrier against these routes of exposure.
Core Protective Equipment: A Self-Validating System
The selection of Personal Protective Equipment (PPE) is not merely a procedural step but a critical control measure. Each component is chosen to mitigate a specific, identified risk, ensuring a self-validating system of safety.
Eye and Face Protection: The First Line of Defense
The eyes are highly susceptible to chemical splashes and airborne particles. The H319 classification ("Causes serious eye irritation") necessitates robust protection.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2] These provide a seal around the eyes to protect from splashes and dust.
-
Best Practice/High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during transfer or reaction quenching), a face shield should be worn in addition to safety goggles.[3] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
According to its GHS classification, 4-(4-Methylphenyl)benzaldehyde causes skin irritation (H315).[1] Hands are the most likely point of direct contact.
-
Glove Selection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate short-term protection against aromatic aldehydes. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[3]
-
Protocol for Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.[1]
-
Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[1]
-
Immediate Disposal: Dispose of contaminated gloves immediately in a designated chemical waste container. Do not reuse disposable gloves.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection: Shielding Against Contamination
Accidental spills or splashes can occur despite careful handling. Protective clothing is essential to prevent skin contact.
-
Laboratory Coat: A clean, buttoned lab coat, preferably made of a cotton/polyester blend, should be worn at all times.[5]
-
Chemical-Resistant Apron/Suit: For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[4]
-
Footwear: Closed-toe, closed-heel shoes, preferably made of a non-porous material, must be worn.[3][6] This protects the feet from spills.
Respiratory Protection: Safeguarding Against Inhalation
The H335 classification ("May cause respiratory irritation") is a critical consideration.[1] Engineering controls are the primary method for mitigating this risk.
-
Primary Control (Engineering): Always handle 4-(4-Methylphenyl)benzaldehyde in a well-ventilated area, preferably inside a certified chemical fume hood.[7][8]
-
Secondary Control (PPE): If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH (US) or CEN (EU) approved air-purifying respirator with an appropriate organic vapor cartridge is necessary.[1] Use of a respirator requires prior medical evaluation and fit-testing.[3]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.
-
Preparation:
-
Designate a specific work area, preferably within a fume hood.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[9]
-
Assemble all necessary equipment and reagents.
-
Prepare a designated, labeled waste container for chemical and contaminated solid waste.
-
-
Donning PPE:
-
Put on the lab coat and appropriate footwear.
-
Don safety goggles (and face shield if required).
-
Don the appropriate respirator if indicated by your risk assessment.
-
Wash and dry hands, then don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Chemical:
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate any non-disposable equipment used.
-
Clean the work area.
-
-
Doffing PPE:
-
Remove gloves using the proper technique and dispose of them in the designated waste container.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove face shield and goggles.
-
Wash hands and face thoroughly with soap and water.
-
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release.
Spill Management Workflow
In the event of a spill, a clear, logical response is critical. Evacuate personnel to a safe area and prevent the chemical from entering drains.[7]
Caption: Workflow for managing a 4-(4-Methylphenyl)benzaldehyde spill.
Disposal of Contaminated Materials and Unused Product
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Contaminated PPE: All disposable items (gloves, wipes, absorbent material) must be placed in a sealed, labeled container and disposed of as chemical waste.[1]
-
Unused Chemical: Do not discharge the chemical into sewer systems or the environment.[7] Arrange for disposal by a licensed professional waste disposal service or a chemical destruction plant.[1][7]
-
Empty Containers: Containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected and treated as chemical waste. The cleaned container can then be offered for recycling or reconditioning.[7]
By integrating these expert-driven protocols into your daily workflow, you build a foundation of safety and trust that enhances the quality and integrity of your scientific endeavors.
References
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Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. [Link]
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BENZALDEHYDE Safety Data Sheet. (n.d.). Techno PharmChem. [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. [Link]
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Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. [Link]
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4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde Materials Safety Data Sheet. (n.d.). KamulinBiotech co.ltd. [Link]
-
p-Phenylbenzaldehyde (4-BPAL) Product Information. (n.d.). MITSUBISHI Gas Chemical Europe GmbH. [Link]
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Benzaldehyde Safety Data Sheet. (n.d.). Carl ROTH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
